molecular formula C9H7F3O2 B035147 4-Methoxy-2-(trifluoromethyl)benzaldehyde CAS No. 106312-36-1

4-Methoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B035147
CAS No.: 106312-36-1
M. Wt: 204.15 g/mol
InChI Key: BVPVUMRIGHMFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPVUMRIGHMFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380849
Record name 4-methoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106312-36-1
Record name 4-methoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxy-2-(trifluoromethyl)benzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its unique electronic properties, stemming from the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a comprehensive overview of its core physical properties, spectroscopic profile, and the experimental methodologies required for their determination, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. These properties dictate its behavior in various chemical and physical environments, influencing reaction conditions, purification strategies, and formulation development.

Key Identifiers:

  • IUPAC Name: this compound[4]

  • CAS Number: 106312-36-1[1][2]

  • Synonyms: 4-Formyl-3-(trifluoromethyl)anisole[1][5]

Summary of Physical Properties:

The physical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.

PropertyValueSource(s)
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Appearance White to almost white or pale yellow powder, crystal, or lump.[1][2][4][1][2][4]
Melting Point 38 - 42 °C[1][6]
Boiling Point 256.2 ± 40.0 °C (Predicted)[6]
Density 1.287 ± 0.06 g/cm³ (Predicted)[6]
Purity ≥ 98% (HPLC)[1][4]

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and biological assays. This compound exhibits solubility characteristics typical of a moderately polar organic molecule.

  • Organic Solvents: It is soluble in organic solvents such as methanol, ethanol, and dichloromethane.[2][6] The presence of the methoxy and trifluoromethyl groups enhances its solubility in a range of organic media.[1]

  • Aqueous Solvents: It has limited solubility in water.[2]

Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections describe the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7]

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this molecule, distinct signals are expected for the methoxy protons, and the aromatic protons, with their chemical shifts and splitting patterns influenced by the aldehyde and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals will correspond to the carbons of the methoxy group, the aromatic ring (with shifts influenced by the substituents), the aldehyde carbonyl group, and the trifluoromethyl carbon (which will show a characteristic quartet due to coupling with the fluorine atoms).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[9]

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.

  • C-H Stretch: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be observed around 2850-2960 cm⁻¹.

  • C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

  • C-O Stretch: The C-O stretch of the methoxy group will likely appear around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[10]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (204.15 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns may be observed, such as the loss of the formyl group (-CHO) or the methoxy group (-OCH₃), providing further structural confirmation.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following information is derived from the Safety Data Sheet (SDS).

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][11]

  • Precautionary Measures:

    • Handling: Wash hands and skin thoroughly after handling. Avoid breathing dust, fumes, or vapors.[6][11] Use in a well-ventilated area.

    • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

    • Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8 °C.[1][6] Keep containers tightly closed.[12]

Experimental Methodologies

The following sections provide detailed protocols for the experimental determination of the key physical properties and for acquiring spectroscopic data. These protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Melting Point Determination

The melting point is a fundamental physical property used for identification and as an indicator of purity.[13] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Protocol:

  • Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form.[14]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[15]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[14]

  • Rapid Heating (Approximate Determination): Heat the sample rapidly to determine an approximate melting point.[13][15]

  • Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[15] Begin heating again at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.[15]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3mm) A->B C Place in Melting Point Apparatus B->C D Heat Rapidly for Approximate MP C->D E Cool Down (>20°C below MP) D->E F Heat Slowly (1-2°C/min) E->F G Record Temp Range: First Drop to Clear Liquid F->G

Workflow for Melting Point Determination
Boiling Point Determination (Micro-scale Method)

Given that boiling point determination can require significant amounts of material, a micro-scale method is often preferred in a research setting. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[16]

Protocol:

  • Sample Preparation: Place a small amount (a few drops) of the molten this compound into a small test tube or fusion tube.[17]

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.[17]

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube or aluminum block).[18]

  • Heating: Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as trapped air and then sample vapor escape.[18]

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.

  • Recording: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[16][18] This indicates that the external pressure is equal to the vapor pressure of the liquid.

BoilingPointWorkflow A Place Molten Sample in Fusion Tube B Insert Inverted, Sealed Capillary Tube A->B C Set up in Heating Apparatus B->C D Heat Gently until Rapid Bubbling Occurs C->D E Remove Heat and Allow to Cool D->E F Record Temperature when Liquid Enters Capillary E->F

Micro-scale Boiling Point Determination Workflow
Solubility Determination

This protocol determines the qualitative solubility of the compound in various solvents.

Protocol:

  • Solvent Preparation: Measure a fixed volume (e.g., 1 mL) of the desired solvent into a small test tube.

  • Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.

  • Agitation: Stopper the test tube and shake vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[19]

  • Observation: Observe the mixture. If the solid dissolves completely, the compound is "soluble." If it does not dissolve at all, it is "insoluble." If some solid remains, it is "partially soluble."[20]

  • Incremental Addition: For soluble compounds, continue adding small, weighed portions of the solute until saturation is reached (i.e., solid material remains undissolved after thorough mixing).[19] This allows for a more quantitative assessment if desired.

SolubilityWorkflow A Add Small Amount of Solute to a Known Volume of Solvent B Agitate Vigorously A->B C Observe Mixture B->C D Is the Solute Fully Dissolved? C->D E Record as 'Soluble' D->E Yes F Record as 'Insoluble' or 'Partially Soluble' D->F No

Qualitative Solubility Testing Workflow
Spectroscopic Sample Preparation and Analysis

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[21][22]

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[21]

  • Acquisition: Acquire the desired spectra (e.g., ¹H, ¹³C) using standard pulse programs.[22]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., residual solvent peak or internal standard like TMS).[21]

FTIR Spectroscopy Protocol (ATR Method):

  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., with ethanol or acetone) and record a background spectrum. This accounts for atmospheric and instrumental absorptions.[9][23]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.[9]

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[9]

  • Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.[9]

  • Cleaning: Thoroughly clean the crystal after analysis.[23]

Mass Spectrometry Protocol (Direct Infusion):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The sample is ionized to generate charged molecules.[10]

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[10]

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which plots ion intensity versus m/z.[10]

Conclusion

This technical guide has detailed the essential physical and spectroscopic properties of this compound. The combination of its unique substituent effects and well-characterized properties makes it a valuable building block in modern organic synthesis. The provided experimental protocols offer a standardized framework for researchers to verify these properties, ensuring data integrity and facilitating the compound's effective application in the development of novel molecules.

References

4-Methoxy-2-(trifluoromethyl)benzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Executive Summary

This compound is an aromatic aldehyde of significant interest in modern synthetic chemistry, particularly within the domains of pharmaceutical and agrochemical development. The molecule's unique substitution pattern—featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group—imparts a distinct reactivity profile and valuable physicochemical properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's structural and physicochemical characteristics, the strategic rationale for its use in medicinal chemistry, a proposed synthetic protocol, predicted analytical data for characterization, and key applications.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. This compound is unambiguously identified by its IUPAC name and a series of standard chemical identifiers.

  • IUPAC Name : this compound[1][2]

  • Synonyms : 4-Formyl-3-(trifluoromethyl)anisole[1][3][4]

  • CAS Number : 106312-36-1[1][2][5]

The chemical structure consists of a benzene ring substituted with an aldehyde group at position 1, a trifluoromethyl group at position 2, and a methoxy group at position 4.

Caption: Chemical structure of this compound.

The physicochemical properties of the compound are summarized below. These data are critical for selecting appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
Molecular Formula C₉H₇F₃O₂[1][3]
Molecular Weight 204.15 g/mol [1][2]
Appearance White to almost white crystal, powder, or lump[2][3]
Melting Point 38 - 42 °C[3][6][7]
Boiling Point 256.2 ± 40.0 °C (Predicted)[7]
Density 1.287 ± 0.06 g/cm³ (Predicted)[7]
Solubility Soluble in methanol, ethanol, dichloromethane; limited in water[5][7]
SMILES COC1=CC(=C(C=C1)C=O)C(F)(F)F[1][6]
InChI Key BVPVUMRIGHMFNV-UHFFFAOYSA-N[1][2]

Strategic Role of Substituents in Medicinal Chemistry

The utility of this compound as a building block in drug design is not coincidental; it is a direct result of the electronic properties of its substituents.

Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[8] Its primary roles include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This can increase the in vivo half-life of a drug.[8]

  • Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and the blood-brain barrier.[8]

  • Receptor Binding: As a strong electron-withdrawing group, it can alter the electronic environment of the aromatic ring, influencing pKa and strengthening interactions with biological targets through dipole-dipole or hydrogen bonding interactions.[9]

Methoxy (-OCH₃) Group: The methoxy group acts as a strong electron-donating group through resonance. This has several important consequences:

  • Modulation of Reactivity: It activates the aromatic ring towards electrophilic substitution, which can be useful in subsequent synthetic steps.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at a receptor binding site.

The juxtaposition of a strong electron-withdrawing group (-CF₃) and a strong electron-donating group (-OCH₃) on the same aromatic aldehyde creates a molecule with a unique electronic distribution and a highly reactive and versatile formyl group, making it an excellent scaffold for building complex and biologically active molecules.[9][10]

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. While multiple routes can be envisioned, a robust approach for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction . This method is well-suited for the formylation of electron-rich aromatic compounds like 1-methoxy-3-(trifluoromethyl)benzene[11], the logical precursor to the target molecule.

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The workflow involves the in-situ formation of the Vilsmeier reagent (chloroiminium salt) from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which then acts as the electrophile to formylate the precursor.

synthesis_workflow start 1-Methoxy-3- (trifluoromethyl)benzene + POCl₃ + DMF reagent_formation Vilsmeier Reagent Formation (Electrophile Generation) 0-5 °C start->reagent_formation reaction Electrophilic Aromatic Substitution (Formylation) Room Temp -> 60-80 °C reagent_formation->reaction workup Aqueous Workup (Hydrolysis of Imine Intermediate) + NaOH (aq) reaction->workup extraction Organic Extraction (e.g., with Ethyl Acetate) workup->extraction purification Purification (Silica Gel Column Chromatography) extraction->purification product This compound (Final Product) purification->product

Caption: Proposed synthesis workflow via Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies.[12] Researchers should perform initial small-scale trials to optimize conditions.

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the chloroiminium salt will form.

  • Substrate Addition: Add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)[11] dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding 2M sodium hydroxide (NaOH) solution until pH > 8 to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Analytical Characterization

Technique Expected Key Characteristics
¹H NMR δ ~10.0-10.2 ppm (s, 1H, -CHO) : Aldehydic proton, deshielded. δ ~7.2-7.8 ppm (m, 3H, Ar-H) : Aromatic protons, showing complex splitting. δ ~3.9 ppm (s, 3H, -OCH₃) : Methoxy protons, singlet.
¹³C NMR δ ~190 ppm (s, C=O) : Aldehyde carbonyl carbon. δ ~160-165 ppm (s, C-OCH₃) : Aromatic carbon attached to the methoxy group. δ ~120-140 ppm (m, Ar-C) : Other aromatic carbons. δ ~123 ppm (q, J ≈ 270 Hz, -CF₃) : Trifluoromethyl carbon, split into a quartet by fluorine. δ ~56 ppm (s, -OCH₃) : Methoxy carbon.
IR Spectroscopy ~2820 & 2720 cm⁻¹ : C-H stretch of the aldehyde (Fermi resonance). ~1700 cm⁻¹ : Strong C=O stretch of the aromatic aldehyde. ~1600 & 1480 cm⁻¹ : C=C stretches of the aromatic ring. ~1250 cm⁻¹ : Asymmetric C-O-C stretch of the aryl ether. ~1100-1350 cm⁻¹ : Strong C-F stretching bands.
Mass Spectrometry Molecular Ion (M⁺): m/z 204 : Corresponding to the molecular weight. Key Fragments: m/z 175 ([M-CHO]⁺) , m/z 189 ([M-CH₃]⁺) .

Applications in Research and Development

This compound is a valuable intermediate primarily utilized as a building block in multi-step organic syntheses.

  • Pharmaceutical Development: It serves as a key precursor for synthesizing complex heterocyclic structures and other scaffolds targeting a range of therapeutic areas, including neurological disorders.[3][10] The aldehyde functionality is a versatile handle for reactions such as Wittig olefination, reductive amination, and aldol condensations to build molecular complexity.[9]

  • Agrochemical Formulations: The compound is used in the synthesis of novel pesticides and herbicides, where the trifluoromethyl group often contributes to enhanced biological activity and stability.[3]

  • Material Science: Its unique electronic properties make it a candidate for incorporation into advanced polymers and coatings to enhance durability and chemical resistance.[3]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. This compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][16]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.[7][16]

  • Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C, as it may be air-sensitive.[7][16]

References

4-Methoxy-2-(trifluoromethyl)benzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxy-2-(trifluoromethyl)benzaldehyde, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to support your research and development endeavors.

Core Compound Identity

Chemical Name: this compound CAS Number: 106312-36-1 Molecular Formula: C₉H₇F₃O₂ Molecular Weight: 204.15 g/mol

Synonyms: 4-Formyl-3-(trifluoromethyl)anisole

PropertyValueSource
CAS Number 106312-36-1Multiple sources
Molecular Formula C₉H₇F₃O₂Multiple sources
Molecular Weight 204.15Multiple sources
Appearance White to off-white crystalline solidSigma-Aldrich
Melting Point 38-42 °CChem-Impex
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.Generic chemical knowledge

Strategic Importance in Synthesis

This compound is a strategically important synthetic intermediate due to the unique interplay of its functional groups. The electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group on the aromatic ring create a distinct electronic environment that influences the reactivity of the aldehyde. This substitution pattern is highly sought after in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Its incorporation can significantly improve the pharmacokinetic and pharmacodynamic properties of a molecule.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through various routes. A common strategy involves the formylation of a pre-functionalized aromatic ring. One plausible, though not explicitly detailed in the provided results, synthetic pathway could start from a substituted toluene derivative, followed by oxidation.

A general workflow for a potential synthesis is outlined below:

Synthesis_Workflow A Starting Material (e.g., 3-Bromo-4-methoxytoluene) B Trifluoromethylation A->B Reagents: e.g., CuCF3, TMSCF3 C Intermediate (4-Methoxy-2-(trifluoromethyl)toluene) B->C D Oxidation C->D Oxidizing Agent: e.g., KMnO4, CrO3 E Final Product (this compound) D->E Wittig_Reaction Reactants This compound + Phosphorus Ylide TransitionState [2+2] Cycloaddition Transition State Reactants->TransitionState Intermediate Oxaphosphetane Intermediate TransitionState->Intermediate Products Alkene + Triphenylphosphine Oxide Intermediate->Products Cycloreversion

References

A Technical Guide to the Solubility of 4-Methoxy-2-(trifluoromethyl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the critical role of solubility in process development, reaction kinetics, and purification, this document synthesizes available data, theoretical principles, and practical methodologies to empower researchers, scientists, and drug development professionals in their work with this compound. While quantitative solubility data is not extensively available in public literature, this guide offers a robust framework for understanding and experimentally determining the solubility of this compound in a variety of organic solvents.

Introduction: The Significance of Solubility in a Versatile Building Block

This compound is an aromatic aldehyde whose unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts valuable reactivity and makes it a sought-after building block in organic synthesis.[1] Its applications span the development of novel pharmaceuticals, agrochemicals, and specialty materials.[1] The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various applications. Proper solvent selection, guided by a thorough understanding of solubility, is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase for efficient and controlled chemical transformations.

  • Crystallization and Purification: Selecting appropriate solvent systems for the isolation of the pure compound.

  • Formulation Development: Creating stable and effective formulations for final products.

  • Process Safety and Sustainability: Choosing solvents that are not only effective but also align with safety and environmental standards.[2]

This guide will delve into the physicochemical properties of this compound that govern its solubility, provide qualitative solubility information, and present a detailed protocol for the experimental determination of its solubility.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[2] The key physicochemical properties of this compound that influence its interaction with organic solvents are detailed in Table 1.

PropertyValueSource
Molecular Formula C₉H₇F₃O₂[1][3]
Molecular Weight 204.15 g/mol [1]
Appearance White to almost white powder to lump[1]
Melting Point 38 - 42 °C[1]
Boiling Point (Predicted) 256.2 ± 40.0 °C[4]
Density (Predicted) 1.287 ± 0.06 g/cm³[4]

The presence of a polar aldehyde group and a methoxy group suggests the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. The trifluoromethyl group, while electron-withdrawing, contributes to the molecule's overall size and can influence its interactions with fluorinated or non-polar solvents.

Qualitative and Estimated Solubility Profile

Direct, quantitative solubility data for this compound is sparse in the available literature. However, based on its chemical structure and information from chemical suppliers, a qualitative solubility profile can be established.

Known Solubilities:

  • Soluble in: Ethanol, Ether, Dimethyl Sulfoxide (DMSO), Methanol.[3][4][5][6]

Expected Solubility Trends Based on Structural Analogs:

To further inform solvent selection, we can analyze the solubility of structurally related compounds:

  • 4-Methoxybenzaldehyde: This analog is miscible with ethanol and diethyl ether, and very soluble in acetone and chloroform.[1] Its solubility in water is low (4.29 g/L at 25°C).[1] This suggests that solvents capable of hydrogen bonding and those with moderate polarity are good candidates for dissolving the methoxybenzaldehyde moiety.

  • 2-(Trifluoromethyl)benzaldehyde: This compound is noted for its enhanced solubility in various organic solvents due to the trifluoromethyl group.[7] It is a liquid at room temperature, which generally implies better solubility than a solid with a similar structure.[7]

Based on this, it is reasonable to predict that this compound will exhibit good solubility in a range of polar aprotic and polar protic solvents. Its solubility in non-polar solvents like hexanes is expected to be lower.

A Framework for Solvent Selection: Hansen Solubility Parameters

A more theoretical approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs).[5] HSPs are based on the principle that the total cohesive energy of a liquid is the sum of three types of intermolecular forces: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5] The principle of "like dissolves like" can be quantified by comparing the HSPs of the solute and the solvent.[5] While experimentally determined HSPs for this compound are not available, values for benzaldehyde can provide a starting point for estimation (Table 2).

Compoundδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Benzaldehyde19.47.45.3

A logical workflow for solvent selection would involve choosing a range of solvents with varying HSPs and then experimentally determining the solubility to identify the most suitable system.

Solvent_Selection_Workflow A Define Solubility Requirements (e.g., for reaction, crystallization) B Analyze Solute Structure (Polarity, H-bonding potential) A->B C Consult Qualitative Data & Analogous Compounds B->C E Select a Diverse Range of Candidate Solvents C->E D Consider Hansen Solubility Parameters (HSP) D->E F Perform Experimental Solubility Determination E->F G Analyze Data & Optimize Solvent System F->G

Caption: A logical workflow for selecting an appropriate solvent system.

Experimental Protocol for Solubility Determination

Given the absence of extensive published data, an experimental approach is essential for determining the precise solubility of this compound in specific organic solvents. The following protocol outlines a reliable method for this determination.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (purity ≥ 98%)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Record the weight of the filtered solution.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents): Carefully evaporate the solvent from the filtered solution under reduced pressure or in a fume hood and weigh the remaining solid.

    • Chromatographic/Spectroscopic Method (preferred):

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/L or mol/L, taking into account the dilution factor if applicable.

Solubility_Determination_Protocol start Start prep Preparation of Saturated Solutions Add excess solute to a known volume of solvent. Equilibrate at a constant temperature with agitation. start->prep sample Sample Collection & Preparation Allow solid to settle. Withdraw and filter a known volume of the supernatant. prep->sample quant Quantification Choose a method: - Gravimetric (for non-volatile solvents) - HPLC/UV-Vis (preferred) sample->quant calc Calculation of Solubility Determine the concentration of the saturated solution. Express as g/L or mol/L. quant->calc end_node End calc->end_node

Caption: A step-by-step workflow for the experimental determination of solubility.

Safety Considerations

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3][4]

  • Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.[3]

  • Store the compound in a cool, dry place away from heat and oxidizing agents.[3]

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a foundational understanding for researchers and professionals. By leveraging knowledge of its physicochemical properties, qualitative solubility information, and the solubility of structural analogs, informed decisions on solvent selection can be made. The provided experimental protocol offers a robust method for determining precise solubility data, enabling the optimization of processes in which this versatile compound is utilized. A systematic approach, combining theoretical considerations with empirical testing, will ensure the effective and safe application of this compound in research and development.

References

Synthesis of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

4-Methoxy-2-(trifluoromethyl)benzaldehyde, identified by CAS Number 106312-36-1, is a highly functionalized aromatic aldehyde of significant interest in modern synthetic chemistry.[1][2] Structurally, it features a benzaldehyde core substituted with a methoxy group at the C4 position and a trifluoromethyl group at the C2 position. This unique arrangement of an electron-donating group (-OCH₃) and a potent electron-withdrawing group (-CF₃) imparts distinct reactivity and makes it a crucial building block.[3] It serves as a key intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical sectors, where it is used to produce biologically active compounds for applications such as treating neurological disorders and enhancing crop protection.[3][4] This guide provides an in-depth exploration of the primary synthetic strategies for its preparation, focusing on reaction mechanisms, detailed experimental protocols, and the rationale behind methodological choices.

Compound Properties:

  • Molecular Formula: C₉H₇F₃O₂[3]

  • Molecular Weight: 204.15 g/mol [3]

  • Appearance: White to off-white crystalline solid or powder.[1][3]

  • Melting Point: 38-42 °C[3]

Part 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound presents a distinct regiochemical challenge. The core task is the introduction of a formyl group (-CHO) onto the 1-methoxy-3-(trifluoromethyl)benzene scaffold. The directing effects of the existing substituents are paramount: the methoxy group is a strong ortho, para-director and an activating group, while the trifluoromethyl group is a strong deactivating and meta-director. The desired product requires formylation at the C2 position, which is ortho to the activating methoxy group but also immediately adjacent to the sterically bulky and deactivating trifluoromethyl group. Therefore, successful synthesis hinges on selecting a formylation method powerful enough to overcome the deactivation and steric hindrance at the target position, driven by the strong activating effect of the methoxy group.

G cluster_routes Key Retrosynthetic Disconnections product This compound c1 C-C Bond Formation (Formylation) product->c1 [Formylation] starting_material 1-Methoxy-3-(trifluoromethyl)benzene c1->starting_material

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthetic Methodologies

Two primary strategies have proven effective for the regioselective synthesis of this aldehyde: Vilsmeier-Haack formylation and directed ortho-metalation followed by formylation. Both methods leverage the powerful directing influence of the methoxy group to achieve substitution at the desired C2 position.

Method A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic compounds.[5][6] The reaction utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[7][8]

Causality and Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium salt (the Vilsmeier reagent).[9] This species, while electrophilic, is weaker than the acylium ions used in Friedel-Crafts acylation, making the reaction highly selective for activated aromatic rings.[9]

  • Electrophilic Aromatic Substitution: The electron-rich ring of 1-methoxy-3-(trifluoromethyl)benzene attacks the Vilsmeier reagent. The methoxy group strongly activates the ortho positions (C2 and C6). Despite the steric hindrance and electronic deactivation from the adjacent -CF₃ group, the activation at the C2 position is sufficient for the reaction to proceed.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[7]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) POCl3 POCl₃ Start 1-Methoxy-3- (trifluoromethyl)benzene Vilsmeier_Reagent->Start 1 Intermediate Aryl Iminium Intermediate Start->Intermediate Electrophilic Attack Product 4-Methoxy-2- (trifluoromethyl)benzaldehyde Intermediate->Product Hydrolysis

Caption: Workflow for Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

  • Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) and cooled to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃, 1.5 equiv.) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

  • Substrate Addition: A solution of 1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv.) in a minimal amount of anhydrous DMF or other suitable solvent like dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 4-8 hours. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Quenching: The reaction mixture is cooled to 0 °C and cautiously poured onto crushed ice. A saturated aqueous solution of sodium acetate is then added slowly until the mixture is neutral or slightly basic (pH 7-8) to hydrolyze the intermediate and neutralize excess acid.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate or dichloromethane. The combined organic layers are washed with water, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Method B: Directed ortho-Metalation and Formylation

Directed ortho-metalation (DoM) is a powerful regioselective strategy that utilizes a heteroatom-containing functional group to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The methoxy group is an excellent directing group for this transformation.

Causality and Mechanism:

  • Directed Lithiation: An organolithium reagent, such as n-butyllithium (n-BuLi), is added to the starting material, 1-methoxy-3-(trifluoromethyl)benzene, at low temperature (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The lithium atom coordinates to the oxygen of the methoxy group, which positions the butyl anion to selectively abstract a proton from the C2 position, forming a thermodynamically stable aryllithium intermediate.

  • Electrophilic Quench: The nucleophilic aryllithium species is then quenched by the addition of an electrophilic formylating agent, most commonly anhydrous DMF. The aryllithium attacks the carbonyl carbon of DMF.

  • Hydrolysis: The resulting lithium alkoxide intermediate is hydrolyzed during an acidic aqueous work-up to yield the target aldehyde.

G Start 1-Methoxy-3-(trifluoromethyl)benzene Step1 + n-BuLi, THF, -78°C Start->Step1 Lithium_Intermediate Aryllithium Intermediate (Regioselective) Step1->Lithium_Intermediate Directed ortho-Metalation Step2 + DMF (Quench) Lithium_Intermediate->Step2 Alkoxide_Intermediate Lithium Alkoxide Intermediate Step2->Alkoxide_Intermediate Electrophilic Attack Step3 + H₃O⁺ (Work-up) Alkoxide_Intermediate->Step3 Product This compound Step3->Product Hydrolysis

Caption: Workflow for directed ortho-metalation and formylation.

Detailed Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked, round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a rubber septum. The system is maintained under a positive pressure of dry nitrogen.

  • Initial Charging: The flask is charged with a solution of 1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling and Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes (1.1 equiv.) is added dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.

  • Quenching: Anhydrous DMF (1.5 equiv.) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for an additional hour and then allowed to slowly warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.

Part 3: Data Summary and Characterization

The choice of synthetic route can impact yield and purity. The following table provides a comparative summary based on typical outcomes for these reactions.

ParameterMethod A: Vilsmeier-HaackMethod B: ortho-Metalation
Starting Material 1-Methoxy-3-(trifluoromethyl)benzene1-Methoxy-3-(trifluoromethyl)benzene
Key Reagents POCl₃, DMFn-BuLi, DMF
Typical Yield 65-80%70-85%
Key Advantages Less stringent anhydrous conditions; uses common, less hazardous reagents.High regioselectivity; generally high yields.
Key Disadvantages POCl₃ is highly corrosive; reaction can be sluggish.Requires strict anhydrous conditions and cryogenic temperatures; n-BuLi is pyrophoric.

Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a singlet for the aldehyde proton (~10.0 ppm), a singlet for the methoxy protons (~3.9 ppm), and distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the three aromatic protons.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group.

  • ¹³C NMR: Signals for the aldehyde carbonyl (~188 ppm), aromatic carbons, the methoxy carbon (~56 ppm), and a quartet for the trifluoromethyl carbon (with C-F coupling).

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 204.15.

Part 4: Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water and protic solvents. All transfers must be performed under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Avoid inhalation and skin contact.

  • This compound: May cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be followed.[1]

Conclusion

The synthesis of this compound is most effectively achieved through either Vilsmeier-Haack formylation or directed ortho-metalation. The Vilsmeier-Haack approach offers operational simplicity and avoids the use of pyrophoric reagents, making it suitable for larger-scale operations. Conversely, the directed ortho-metalation pathway often provides higher yields and exceptional regiocontrol, though it demands more rigorous experimental conditions. The selection of the optimal route will depend on the available equipment, scale of the reaction, and the operator's experience with handling sensitive reagents. Both methods stand as robust and reliable protocols for accessing this valuable synthetic intermediate.

References

A Technical Guide to the Spectroscopic Properties of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Its Spectroscopic Implications

4-Methoxy-2-(trifluoromethyl)benzaldehyde possesses a unique substitution pattern on the benzene ring that dictates its spectral behavior. The electron-donating methoxy group (-OCH₃) at the C4 position and the strongly electron-withdrawing trifluoromethyl group (-CF₃) at the C2 position create a distinct electronic environment that influences the chemical shifts of the aromatic protons and carbons. Furthermore, the aldehyde group (-CHO) at the C1 position introduces characteristic signals in all three spectroscopic techniques discussed.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is crucial for identifying the number and connectivity of protons in a molecule. For this compound, we can predict the following signals:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1HAldehyde proton (-CHO)Aldehyde protons are highly deshielded and typically appear as a singlet in this region.
~7.9Doublet1HAromatic proton (H-6)This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift.
~7.2Doublet of doublets1HAromatic proton (H-5)This proton is coupled to H-6 and experiences a moderate deshielding effect.
~7.1Doublet1HAromatic proton (H-3)This proton is ortho to the electron-donating methoxy group, but also influenced by the trifluoromethyl group, resulting in an intermediate chemical shift.
~3.9Singlet3HMethoxy protons (-OCH₃)Methoxy protons are shielded and appear as a characteristic singlet.

Causality of Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is critical. The chemical shifts provided are predicted for CDCl₃. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be essential to resolve the coupling patterns of the aromatic protons clearly.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are as follows:

Chemical Shift (δ) (ppm)AssignmentRationale
~189Aldehyde carbon (-CHO)The carbonyl carbon of an aldehyde is significantly deshielded.
~164Aromatic carbon (C-4)This carbon is attached to the electron-donating methoxy group, causing a downfield shift.
~135Aromatic carbon (C-1)The carbon bearing the aldehyde group.
~132Aromatic carbon (C-6)Deshielded due to its proximity to the aldehyde group.
~128 (quartet)Trifluoromethyl carbon (-CF₃)The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift is influenced by the strong electronegativity of fluorine.
~125 (quartet)Aromatic carbon (C-2)This carbon is directly attached to the electron-withdrawing CF₃ group, leading to a downfield shift and coupling to the fluorine atoms.
~118Aromatic carbon (C-5)An aromatic CH carbon.
~112Aromatic carbon (C-3)Shielded due to the ortho- and para-directing effects of the methoxy group.
~56Methoxy carbon (-OCH₃)A typical chemical shift for a methoxy carbon attached to an aromatic ring.

Trustworthiness of the Protocol: To obtain a reliable ¹³C NMR spectrum, a sufficient number of scans would be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

Predicted Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the key predicted absorption bands are:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic C-H
~2950-3000C-H stretchMethyl C-H (-OCH₃)
~2850 and ~2750C-H stretchAldehyde C-H (Fermi doublet)
~1700C=O stretchAldehyde C=O
~1600, ~1580, ~1500C=C stretchAromatic C=C
~1250C-O stretchAryl ether (Ar-O-CH₃)
~1100-1300C-F stretchTrifluoromethyl (-CF₃)

Authoritative Grounding: The prediction of these vibrational frequencies is based on well-established correlation tables for IR spectroscopy, which are a cornerstone of organic structure elucidation.[1][2]

Experimental Protocols

To acquire the spectroscopic data discussed, the following standard laboratory procedures should be followed:

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

NMR Workflow

A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Spectral Interpretation E->F

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (if the compound is a solid): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • For liquid samples (if the compound is a melt or dissolved in a solvent): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Conclusion

The predicted spectroscopic data for this compound provides a valuable reference for its identification and characterization. The distinct electronic effects of the methoxy, trifluoromethyl, and aldehyde substituents result in a unique and interpretable spectral fingerprint. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data for this and similar compounds, ensuring the scientific integrity of research and development activities.

References

A Senior Application Scientist's Guide to 4-Methoxy-2-(trifluoromethyl)benzaldehyde: Purity, Analysis, and Supplier Qualification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Methoxy-2-(trifluoromethyl)benzaldehyde, a critical building block in modern chemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the paramount importance of purity for this reagent. We will explore the causality behind common impurities, present detailed, self-validating analytical protocols for purity assessment, and establish a logical framework for qualifying suppliers. The objective is to empower scientists to source and utilize this compound with the highest degree of confidence, ensuring the integrity and reproducibility of their research and development efforts.

Introduction: The Molecular Profile and Strategic Importance

This compound, identified by CAS Number 106312-36-1, is a substituted aromatic aldehyde whose value in synthesis is derived from the unique interplay of its functional groups.[1][2] The electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methoxy (-OCH3) group create a distinct electronic environment that influences the reactivity of the aldehyde moiety and the aromatic ring. This unique substitution pattern makes it a highly sought-after intermediate in several high-stakes research areas.[1][3]

  • Pharmaceutical Development: It serves as a key precursor for synthesizing complex molecules, particularly those targeting neurological disorders. The -CF3 group is often incorporated to enhance metabolic stability and binding affinity.[1][4]

  • Agrochemical Formulation: The compound is used to develop next-generation pesticides and herbicides where the trifluoromethyl moiety contributes to increased efficacy and pest resistance.[1]

  • Materials Science: It is employed in the creation of advanced polymers and specialty coatings, lending enhanced thermal and chemical resistance to the final materials.[1]

Given its role as a foundational piece in multi-step syntheses, the purity of the initial charge of this compound is not merely a quality metric; it is a critical determinant of downstream success.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 106312-36-1 [1][5]
Molecular Formula C₉H₇F₃O₂ [1][2]
Molecular Weight 204.15 g/mol [1][2]
Appearance White to almost white crystalline powder or lump [1]
Melting Point 38 - 42 °C [1]
Purity (Typical) ≥97-98% (by GC or HPLC) [1]

| Synonyms | 4-Formyl-3-(trifluoromethyl)anisole |[1][2] |

The Impact of Impurities: A Mechanistic Perspective

In any synthesis, impurities are reaction hijackers. With a specialized reagent like this compound, their presence can be particularly detrimental. Understanding the likely impurities is key to developing robust analytical methods. The common synthesis routes, often involving oxidation of the corresponding benzyl alcohol or formylation of a substituted toluene, can lead to predictable contaminants.[6]

  • Unreacted Starting Materials: The presence of 4-methoxy-2-(trifluoromethyl)benzyl alcohol indicates an incomplete oxidation reaction. This impurity can compete in subsequent reactions, leading to unwanted byproducts.

  • Over-oxidation Products: The most common byproduct is 4-Methoxy-2-(trifluoromethyl)benzoic acid, formed when the aldehyde is further oxidized.[3] Its acidic nature can neutralize basic reagents or catalyze undesired side reactions.

  • Isomeric Impurities: Depending on the synthetic route, positional isomers may be present, which can be difficult to separate from the final product and lead to isomeric mixtures in subsequent synthetic steps.

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product, affecting reaction stoichiometry and potentially introducing their own reactivity.

The presence of these species, even at low levels, can compromise reaction yields, introduce downstream purification challenges, and critically, render experimental results non-reproducible.

Purity Verification: Self-Validating Analytical Protocols

Verifying the purity claimed on a supplier's Certificate of Analysis (CoA) is a cornerstone of good laboratory practice. The following protocols are designed to be self-validating systems for confirming the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination of non-volatile organic compounds.[7] The method separates the main compound from impurities based on their differential partitioning between a stationary and a mobile phase.

Experimental Protocol: Reversed-Phase HPLC for Purity Assay

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector is required.[7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic aldehyde and separating it from more or less polar impurities.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient Elution: 0-10 min: 40% to 70% B; 10-12 min: 70% to 40% B; 12-15 min: Hold at 40% B. Causality: A gradient elution is crucial for resolving impurities with a wide range of polarities, from potential starting materials to over-oxidation products, within a reasonable runtime.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm. Causality: Aromatic aldehydes exhibit strong absorbance at this wavelength, ensuring high sensitivity for both the main peak and impurities.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of a certified reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

    • Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter.[7]

  • System Suitability (Self-Validation):

    • Inject the standard solution five consecutive times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • Trustworthiness: This step confirms that the chromatographic system is performing with adequate precision and peak shape before analyzing any unknown samples.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Calculate purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation and identification of impurities. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected Spectral Features:

  • ¹H NMR (CDCl₃):

    • Aldehyde proton (CHO): Singlet around δ 9.8-10.2 ppm.

    • Aromatic protons: Three distinct signals in the δ 7.0-8.0 ppm region, showing characteristic coupling patterns.

    • Methoxy protons (OCH₃): Sharp singlet around δ 3.9 ppm.

  • ¹³C NMR (CDCl₃):

    • Aldehyde carbonyl carbon: Signal around δ 188-192 ppm.

    • Aromatic carbons: Multiple signals in the δ 110-165 ppm region. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling.[8]

  • ¹⁹F NMR (CDCl₃):

    • A sharp singlet for the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group on an aromatic ring.[9]

Trustworthiness: The presence of all expected signals with correct integrations and multiplicities in ¹H NMR, along with the characteristic quartet in ¹³C NMR and a single peak in ¹⁹F NMR, provides unequivocal structural confirmation. Impurity peaks will be readily identifiable as signals that do not correspond to the main structure.

Supplier Qualification: A Scientist's Workflow

Selecting a reliable supplier is a critical experimental step. Simply choosing the lowest price can introduce significant risk to a research project. A systematic approach to supplier validation is essential.

Diagram 1: Workflow for Supplier Qualification

G cluster_0 Supplier Evaluation Workflow start Identify Potential Suppliers req_docs Request Documentation: - Certificate of Analysis (CoA) - Purity Specification (e.g., >98%) - Available Analytical Data (HPLC/NMR) start->req_docs eval_docs Evaluate Documentation: - Purity meets project needs? - CoA shows lot-specific data? - Is analytical method clear? req_docs->eval_docs order_sample Order Small Evaluation Sample eval_docs->order_sample Yes reject Reject Supplier eval_docs->reject No inhouse_val In-house Validation: - Perform HPLC & NMR Analysis - Confirm Structure & Purity order_sample->inhouse_val compare Compare Results to CoA inhouse_val->compare approve Approve Supplier for Purchase compare->approve Match compare->reject Mismatch

Caption: A systematic process for vetting suppliers of critical reagents.

Table 2: Representative Suppliers of this compound

Supplier Stated Purity Analytical Method Availability
Sigma-Aldrich 98% Not Specified Research Quantities
Chem-Impex ≥ 98% HPLC Research Quantities
TCI America >97.0% GC Research/Bulk
J&K Scientific 98% Not Specified Research Quantities

| XIAMEN EQUATION CHEMICAL | Industrial Grade | Not Specified | Manufacturer/Bulk |

Note: This table is representative and not exhaustive. Researchers should always obtain the most current information directly from the supplier.[1][2][5]

Best Practices for Handling and Storage

Once a high-purity batch is procured, its integrity must be maintained. Aromatic aldehydes can be susceptible to oxidation.

  • Storage Temperature: Store in a refrigerator at 2 - 8 °C.[1]

  • Atmosphere: For long-term storage, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation of the aldehyde group.

  • Handling: Avoid prolonged exposure to air and light. Tightly seal the container immediately after use.

Diagram 2: Analytical Toolkit for Purity Assessment

G cluster_methods Analytical Methods cluster_info Information Obtained compound This compound hplc HPLC compound->hplc nmr NMR (¹H, ¹³C, ¹⁹F) compound->nmr gcms GC-MS compound->gcms mp Melting Point compound->mp purity_pct Quantitative Purity (%) hplc->purity_pct structure Structural Confirmation & Impurity ID nmr->structure volatiles Volatile Impurities (e.g., Solvents) gcms->volatiles purity_range Preliminary Purity Check mp->purity_range

Caption: Matching analytical techniques to the type of purity data required.

Conclusion

For a specialized reagent like this compound, purity is not a passive characteristic but an active parameter that dictates the success of research. A superficial reliance on supplier-provided data is insufficient for rigorous scientific work. By understanding the potential impurities, employing robust, self-validating analytical methods like HPLC and NMR, and adhering to a systematic supplier qualification workflow, researchers can ensure the chemical integrity of their starting materials. This diligence is a direct investment in the validity, reproducibility, and ultimate success of their scientific endeavors.

References

An In-depth Technical Guide on the Safety and Handling of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS No. 106312-36-1), a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Adherence to the protocols outlined is critical for ensuring laboratory safety and maintaining the integrity of experimental results. This document is structured to provide not only procedural steps but also the scientific rationale behind them, in alignment with established Occupational Safety and Health Administration (OSHA) laboratory standards.[2][3]

Section 1: Compound Profile and Hazard Identification

Physicochemical Properties

This compound is an aromatic aldehyde with a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on the benzene ring.[4] These substitutions significantly influence its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, while the methoxy group is electron-donating.[4] This electronic profile makes the compound a valuable building block in organic synthesis.[1][4]

PropertyValueSource
CAS Number 106312-36-1[5]
Molecular Formula C₉H₇F₃O₂[5]
Molecular Weight 204.15 g/mol [5][6]
Appearance White to almost white or pale yellow to light brown, crystal/lump/powder[1][4]
Melting Point 39-42 °C[1][5]
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane; limited solubility in water.[4][5]
Stability Stable under normal conditions, but sensitive to air.[5][7] May oxidize to benzoic acid.[7][8]
Toxicological Profile and GHS Classification

The primary hazards associated with this compound are skin, eye, and respiratory irritation.[5] It is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation

Sources:[5]

The trifluoromethyl group warrants special consideration. While the compound itself is stable, certain fluorinated compounds can decompose under heat or in the presence of moisture to form hazardous substances like hydrogen fluoride (HF), which is highly corrosive and toxic.[9] Therefore, careful handling to avoid thermal decomposition is paramount.

Section 2: Risk Assessment and Hazard Control

A comprehensive risk assessment must be performed before any work with this compound. This process is a cornerstone of the OSHA Laboratory Standard, which mandates the development of a written Chemical Hygiene Plan (CHP).[3][10]

The Hierarchy of Controls

The hierarchy of controls is a systematic approach to minimizing exposure.

  • Engineering Controls : These are the first line of defense.

    • Fume Hood : All handling of this compound, especially weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

    • Ventilation : The laboratory must have adequate general ventilation.[11]

  • Administrative Controls : These are work practices that reduce exposure.

    • Designated Areas : Clearly define areas where this compound is stored and handled.

    • Training : All personnel must be trained on the specific hazards and handling procedures for this chemical, as required by OSHA.[2]

    • Working Alone : Avoid working alone when handling this and other hazardous materials.[12]

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

    • Eye and Face Protection : Safety goggles with side shields are mandatory. A face shield should be used when there is a risk of splashing.[9]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn.[12] Gloves should be inspected before use and disposed of immediately if contaminated.[12]

    • Body Protection : A flame-resistant lab coat or a 100% cotton lab coat, long pants, and closed-toe shoes are required.[9][12]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: General Handling, Weighing, and Storage

Objective: To safely handle and store this compound while maintaining its purity.

Causality: This compound is air-sensitive and an irritant.[5] Proper handling prevents exposure and degradation of the material. Storage under an inert atmosphere in a refrigerator minimizes oxidation and decomposition.

Methodology:

  • Preparation :

    • Don all required PPE (safety goggles, lab coat, gloves).

    • Ensure the chemical fume hood is operational.

    • Assemble all necessary equipment (spatula, weighing paper/boat, container for transfer).

  • Handling :

    • Transfer the main storage container from the refrigerator to a desiccator to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold compound.

    • Perform all manipulations within the fume hood.

    • Carefully open the container. If it has been stored under an inert gas, do this under a gentle stream of nitrogen or argon.

  • Weighing :

    • Tare the balance with the weighing vessel.

    • Quickly and carefully transfer the desired amount of the compound to the weighing vessel.

    • Minimize the time the main container is open.

  • Storage :

    • After use, flush the headspace of the container with an inert gas (nitrogen or argon) before tightly sealing.[5]

    • Store the container in a refrigerator (2-8°C), away from incompatible materials such as strong oxidizing agents.[13]

    • Ensure the container is clearly labeled according to OSHA's Hazard Communication Standard.[14]

Workflow for Safe Handling and Storage

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Equilibrate Container prep2->prep3 handle1 Open Container (under inert gas if needed) prep3->handle1 handle2 Weigh Compound handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 store1 Flush Headspace with Inert Gas handle3->store1 After Use store2 Seal Tightly store1->store2 store3 Store at 2-8°C store2->store3

SOP 2: Spill Management

Objective: To safely clean up spills of this compound.

Causality: Prompt and correct spill response is essential to prevent exposure and the spread of contamination.

Methodology:

  • Small Spills (Solid) :

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, gently sweep the solid material into a labeled waste container using non-sparking tools.[7] Avoid generating dust.

    • Decontaminate the area with soap and water.

  • Large Spills :

    • Evacuate the immediate area and alert others.[15]

    • If the spill is outside a fume hood, close the laboratory doors and prevent entry.

    • Contact the designated Chemical Hygiene Officer or emergency response team.[3]

    • Do not attempt to clean up a large spill without proper training and equipment.

Decision Tree for Spill Response

start Spill Occurs q_size Is spill minor/small? start->q_size q_location Is spill inside a fume hood? action_evacuate Evacuate Area Alert Supervisor/EHS q_location->action_evacuate No action_ventilate Ensure ventilation Restrict access q_location->action_ventilate Yes q_size->q_location No action_cleanup Clean up using spill kit (absorbent, gentle sweep) q_size->action_cleanup Yes action_ventilate->action_evacuate

SOP 3: Waste Disposal

Objective: To dispose of waste containing this compound in accordance with regulations.

Causality: Improper disposal can lead to environmental contamination and pose a risk to waste handlers. This compound is considered hazardous waste.[9]

Methodology:

  • Collection :

    • Collect all waste (unused compound, contaminated materials like gloves and weighing paper) in a dedicated, clearly labeled hazardous waste container.[9][10]

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage :

    • Keep the waste container sealed and store it in a designated satellite accumulation area.

  • Disposal :

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Disposal must be handled by a licensed waste disposal company.

Section 4: Emergency Procedures

In any case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][16]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[16]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][17]

Sources:[5][7][16][17]

Conclusion

This compound is a valuable chemical intermediate with defined hazards. By understanding its chemical properties and adhering to the principles of risk assessment, hazard control, and the specific protocols outlined in this guide, researchers can handle this compound safely and effectively. A proactive approach to safety, grounded in the requirements of the OSHA Laboratory Standard, is essential for protecting personnel and ensuring the integrity of scientific research.

References

A Technical Guide to the Aldehyde Reactivity of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Methoxy-2-(trifluoromethyl)benzaldehyde is a highly versatile aromatic aldehyde valued in pharmaceutical, agrochemical, and materials science applications.[1][2] Its utility stems from a unique electronic profile where the aldehyde's reactivity is finely modulated by two substituents with opposing effects: a strongly electron-withdrawing ortho-trifluoromethyl group and a strongly electron-donating para-methoxy group. This guide provides an in-depth analysis of the aldehyde's reactivity, offering both mechanistic insights and practical, field-proven protocols for researchers, chemists, and drug development professionals. We will explore the nuanced electrophilicity of the carbonyl carbon and detail its performance in key synthetic transformations.

Molecular Profile and Electronic Considerations

The reactivity of the aldehyde group in this compound is not straightforward. It is the result of a fascinating electronic "tug-of-war" between its substituents.

  • The ortho-Trifluoromethyl (-CF₃) Group: Positioned at the 2-position, the -CF₃ group exerts a powerful electron-withdrawing effect primarily through induction (-I effect).[3][4] The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring and, consequently, from the aldehyde group.[5] This effect significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more potent target for nucleophiles compared to unsubstituted benzaldehyde.[3][6]

  • The para-Methoxy (-OCH₃) Group: Located at the 4-position, the -OCH₃ group acts as a strong electron-donating group (EDG) through resonance (+M effect).[7] The lone pairs on the oxygen atom are delocalized into the π-system of the benzene ring, pushing electron density towards the aldehyde group. This donation of electron density counteracts the withdrawing effect of the -CF₃ group, thereby decreasing the electrophilicity of the carbonyl carbon.

The net reactivity of the aldehyde is a delicate balance of these opposing forces. While the -CF₃ group's inductive withdrawal tends to dominate, enhancing electrophilicity, the -OCH₃ group's resonance donation tempers this effect. This nuanced electronic balance allows for controlled reactivity and high selectivity in various organic reactions.

Caption: Opposing electronic influences on the benzaldehyde core.

Reactivity Profile of the Aldehyde Group

The modulated electrophilicity of the aldehyde makes it an ideal substrate for a range of transformations. It is reactive enough to participate in additions and condensations but often exhibits greater stability and selectivity than more activated aldehydes.[1]

Nucleophilic Addition Reactions

The primary reaction pathway for aldehydes is nucleophilic addition. The enhanced electrophilicity conferred by the -CF₃ group makes this compound a good substrate for these reactions.[3][4] However, the steric bulk of the ortho-CF₃ group can influence the trajectory of the incoming nucleophile.

Example Application: Synthesis of Trifluoromethylated Alcohols Nucleophilic addition of organometallic reagents or other carbon nucleophiles provides access to valuable secondary alcohols, which are important motifs in medicinal chemistry.[8]

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[9][10] This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ. The reactivity of this compound is well-suited for this transformation, readily forming the imine intermediate without requiring harsh dehydrating agents.[10] Mild reducing agents like sodium triacetoxyborohydride (STAB) are highly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde.[9][11]

Field-Proven Protocol: Reductive Amination with STAB

This protocol is adapted from standard procedures proven to be robust for a wide range of aldehydes and amines.[9][11]

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent: Dissolve the aldehyde in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If using an amine salt, add a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq) portion-wise to control any potential exotherm.

  • Reaction: Continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: General workflow for reductive amination.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[12][13][14] The reaction involves a phosphonium ylide, and its success depends on the aldehyde's reactivity and steric accessibility. This compound reacts efficiently with both stabilized and non-stabilized ylides. The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[15]

Ylide TypeR GroupExpected Major Product
Non-stabilized Alkyl(Z)-alkene
Stabilized Electron-withdrawing (e.g., -CO₂R)(E)-alkene

Table 1: Stereochemical outcome of the Wittig reaction based on ylide stability.[12]

Field-Proven Protocol: Wittig Olefination

This is a general procedure for reacting an aldehyde with a pre-formed or in situ generated ylide.[14][15]

  • Ylide Preparation (if not commercial): Suspend the corresponding phosphonium salt (1.1 eq) in dry THF under an inert atmosphere. Cool the suspension to 0 °C or -78 °C depending on the base. Add a strong base (e.g., n-BuLi, NaH, or KHMDS) dropwise until the characteristic color of the ylide appears (often orange, red, or deep purple).

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in dry THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (e.g., hexanes) or by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural products and pharmaceuticals.[16][17] The reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. The electrophilicity of this compound facilitates the initial imine formation, a key step in the reaction cascade.[18][19][20]

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Rearomatization Tryptamine Tryptamine Imine Schiff Base (Imine) Tryptamine->Imine Aldehyde 4-Methoxy-2-(CF₃)- benzaldehyde Aldehyde->Imine Protonation Imine Protonation (Iminium Ion) Imine->Protonation Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization H⁺ Catalyst Spiro Spirocyclic Intermediate Cyclization->Spiro Deprotonation Deprotonation Spiro->Deprotonation Product Tetrahydro-β-carboline Deprotonation->Product

Caption: Key stages of the Pictet-Spengler reaction.

Applications in Complex Synthesis

The unique reactivity of this compound makes it a valuable building block for complex molecules.[1][2] Its presence can impart desirable properties to the final compound, such as increased metabolic stability and enhanced lipophilicity due to the trifluoromethyl group, which are critical in drug design.[5][21] It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the development of advanced agrochemicals.[1][2]

Conclusion

This compound presents a compelling case study in substituent effects. The interplay between a powerful ortho-electron-withdrawing group and a para-electron-donating group creates an aldehyde of moderated, yet highly useful, reactivity. This balance makes it an exceptional tool for synthetic chemists, enabling precise and selective transformations such as reductive aminations, Wittig reactions, and Pictet-Spengler cyclizations. Understanding its electronic nature is key to unlocking its full potential in the synthesis of novel, high-value molecules across various scientific disciplines.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-Methoxy-2-(trifluoromethyl)benzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. The molecule's unique substitution pattern, featuring a potent electron-donating group (EDG) and two strong electron-withdrawing groups (EWGs), creates a fascinating interplay of inductive and resonance effects. This guide will dissect these interactions, detailing their influence on the molecule's chemical reactivity, spectroscopic signature, and synthetic utility. Experimental protocols, data interpretation, and mechanistic insights are provided for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of this versatile building block.

Introduction: The Significance of Electronic Push-Pull Systems

In the landscape of medicinal chemistry and materials science, aromatic aldehydes are foundational scaffolds. Their reactivity and physicochemical properties can be meticulously tuned by the strategic placement of substituents on the aromatic ring. This compound (CAS 106312-36-1) is an exemplary case of a "push-pull" system. It features a powerful resonance-donating methoxy group at the para-position and two potent inductively withdrawing groups—trifluoromethyl and aldehyde—at the ortho and primary positions, respectively.

This unique electronic architecture imparts a specific set of properties that are highly valuable in synthesis. The trifluoromethyl (-CF3) group is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, largely due to its strong electron-withdrawing nature.[1] Concurrently, the methoxy (-OCH3) group modulates electron density and can be a key interaction point in biological systems. Understanding the synergy of these competing electronic effects is paramount for predicting reactivity and designing efficient synthetic routes. This guide offers a detailed exploration of this synergy.

Molecular Structure and Analysis of Substituent Effects

The core of this compound's chemical personality lies in the vectoral sum of its substituents' electronic influences.

  • Aldehyde Group (-CHO): Located at C1, the aldehyde is a moderately deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) due to the oxygen's electronegativity and a powerful resonance effect (-M), which delocalizes pi-electrons from the ring onto the carbonyl oxygen. This effect is most pronounced at the ortho and para positions.[2]

  • Trifluoromethyl Group (-CF3): Positioned at C2, the -CF3 group is one of the strongest electron-withdrawing groups used in organic chemistry.[1] Its effect is almost entirely inductive (-I), stemming from the high electronegativity of the three fluorine atoms. It strongly deactivates the aromatic ring towards electrophilic substitution.[1]

  • Methoxy Group (-OCH3): Situated at C4, the methoxy group exhibits dual electronic character. It has a weak electron-withdrawing inductive effect (-I) due to the electronegative oxygen atom. However, this is overwhelmingly surpassed by its strong electron-donating resonance effect (+M), where one of the oxygen's lone pairs delocalizes into the aromatic pi-system. This +M effect significantly increases electron density, particularly at the ortho and para positions relative to itself (C2, C6, and C4).

The Push-Pull Interaction

The key to this molecule is the interplay between the para-methoxy group "pushing" electron density into the ring via resonance and the ortho-trifluoromethyl and C1-aldehyde groups "pulling" electron density out. The +M effect of the methoxy group enriches the ring with electrons, while the potent -I effect of the -CF3 group and the combined -I/-M effects of the -CHO group create a highly polarized system. This polarization profoundly impacts the reactivity of both the aldehyde functional group and the aromatic ring itself.

Synthesis_Workflow start 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene step1 Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate Aryl Lithium Intermediate step1->intermediate step2 Formylation (DMF, -78 °C to RT) intermediate->step2 step3 Aqueous Workup (NH4Cl solution) step2->step3 product This compound step3->product

References

Methodological & Application

Leveraging 4-Methoxy-2-(trifluoromethyl)benzaldehyde in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity by altering the electronic nature of the molecule.[2][3][4][5][6] 4-Methoxy-2-(trifluoromethyl)benzaldehyde emerges as a highly valuable and versatile starting material in this context.[7][8][9] Its structure is strategically functionalized: the electron-withdrawing -CF3 group activates the aldehyde for nucleophilic attack, while the electron-donating methoxy group influences the aromatic ring's reactivity and can participate in key binding interactions within biological targets.[10]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the construction of quinoline and indole scaffolds—two privileged structures ubiquitous in pharmaceuticals.[11][12] We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Trifluoromethyl-Substituted Quinolines

The quinoline core is a fundamental motif in a vast array of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[13][14][15][16] The introduction of a trifluoromethyl group can significantly enhance the potency of these compounds.[17][18] We will focus on an adaptation of the Doebner-von Miller reaction, a classic and robust method for quinoline synthesis.[19][20]

Reaction Principle: The Doebner-von Miller Synthesis

The Doebner-von Miller reaction classically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[19] In our application, we first synthesize the necessary α,β-unsaturated ketone from this compound via an Aldol condensation, which then reacts with a substituted aniline in a one-pot or two-step sequence.

Mechanistic Workflow: Doebner-von Miller Quinoline Synthesis

The mechanism involves a cascade of reactions, beginning with the formation of an α,β-unsaturated carbonyl, followed by conjugate addition of the aniline, cyclization, dehydration, and final oxidation to the aromatic quinoline.[19][21]

Doebner_von_Miller start_material Aldehyde + Ketone intermediate1 α,β-Unsaturated Ketone start_material->intermediate1 Aldol Condensation (Base or Acid) intermediate2 Conjugate Adduct intermediate1->intermediate2 Michael Addition (Acid Catalyst) aniline Aniline aniline->intermediate2 Michael Addition (Acid Catalyst) intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization intermediate4 Dihydroquinoline intermediate3->intermediate4 Dehydration product Substituted Quinoline intermediate4->product Oxidation (e.g., air, nitrobenzene) Indole_Synthesis start_material 2-Alkynylaniline (N-protected) intermediate1 Vinyl-Copper Intermediate start_material->intermediate1 Trifluoromethyl- cupration reagent CuCF3 Reagent reagent->intermediate1 Trifluoromethyl- cupration intermediate2 Intramolecular Cyclization intermediate1->intermediate2 6-endo-dig Cyclization product 2-(Trifluoromethyl)indole intermediate2->product Protonolysis/ Deprotection

References

Application Note: Knoevenagel Condensation Reactions Involving 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing 4-Methoxy-2-(trifluoromethyl)benzaldehyde as the aldehydic substrate. We delve into the mechanistic nuances dictated by the unique electronic and steric profile of this aldehyde. Detailed, field-tested protocols for the synthesis of valuable α,β-unsaturated products are provided, alongside discussions on reaction optimization, troubleshooting, and safety. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile reaction for the synthesis of complex molecules and pharmaceutical intermediates.

Introduction and Theoretical Background

The Knoevenagel condensation is a powerful and fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base, to yield an α,β-unsaturated product.[1][2] This reaction is a variant of the aldol condensation and is widely employed for synthesizing fine chemicals and key intermediates for pharmaceuticals.[3]

The substrate of focus, this compound, presents a unique case study in reactivity. Its chemical behavior is governed by a delicate interplay of competing electronic and steric factors:

  • Electronic Effects : The benzaldehyde ring is substituted with two influential groups.

    • The 4-methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance (+R effect), which tends to increase electron density on the carbonyl carbon, thereby reducing its electrophilicity and potentially slowing the reaction.[3]

    • The 2-trifluoromethyl group (-CF₃) is a potent electron-withdrawing group (EWG) through a strong negative inductive effect (-I). This effect deactivates the aromatic ring but significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.[3]

  • Steric Effects : The trifluoromethyl group's position at the ortho position introduces considerable steric hindrance around the reaction center. This bulk can impede the approach of the nucleophile, potentially requiring specific catalysts or reaction conditions to overcome.[3]

In most cases, the strong electron-withdrawing nature of the trifluoromethyl group dominates, rendering the aldehyde highly reactive towards Knoevenagel condensation, while the steric factor necessitates careful selection of reagents and conditions.

Mechanistic Pathways

The Knoevenagel condensation generally proceeds via one of two primary mechanisms, largely dependent on the choice of catalyst.[3]

  • Direct Enolate Pathway : With weak bases, a proton is abstracted from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate).[4][5] This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting tetrahedral alkoxide intermediate is subsequently protonated and undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[4][5]

  • Iminium Ion Pathway (Amine Catalysis) : When a secondary amine like piperidine is used, it can first react with the aldehyde to form an iminium ion.[6][7][8] This iminium ion is a significantly more potent electrophile than the aldehyde itself.[3] The enolate, formed by the deprotonation of the active methylene compound by piperidine, then attacks the iminium ion.[7][8] A subsequent series of steps regenerates the amine catalyst and eliminates water to afford the final product.[6][7]

Knoevenagel_Mechanism cluster_0 Iminium Pathway (Piperidine Catalyst) cluster_1 Direct Enolate Pathway Aldehyde Aldehyde Iminium_Ion Iminium Ion (More Electrophilic) Aldehyde->Iminium_Ion + Piperidine - H₂O Piperidine Piperidine Product α,β-Unsaturated Product Iminium_Ion->Product + Enolate - Piperidine, -H₂O Active_Methylene Active Methylene Compound Enolate Enolate (Nucleophile) Active_Methylene->Enolate + Base - HB⁺ Base Base Enolate->Product + Aldehyde - Base, -H₂O Aldehyde_2 Aldehyde

Caption: Primary mechanistic routes in the Knoevenagel condensation.

Application Notes & Optimization Strategy

Choice of Active Methylene Compound

The reaction is versatile and compatible with various active methylene compounds. Common choices include:

  • Malononitrile : Highly reactive due to the acidity of its methylene protons, often leading to rapid reactions and high yields.

  • Ethyl Cyanoacetate / Diethyl Malonate : Also highly effective, yielding versatile acrylate and malonate ester products, respectively, which can be further functionalized.[9][10]

Catalyst Selection
  • Piperidine : A classic and highly effective catalyst, often used in catalytic amounts with a solvent like ethanol or toluene.[11] It typically operates via the iminium ion pathway, which can accelerate the reaction.[7][8]

  • Ammonium Salts (e.g., Ammonium Acetate, Ammonium Bicarbonate) : These serve as "greener" alternatives, often used under solvent-free conditions or in aqueous media.[12][13]

  • Lewis Acids (e.g., TiCl₄, ZnCl₂) : Can be used in combination with a tertiary amine to promote the reaction, sometimes offering different selectivity.[14]

Solvent and Temperature
  • Solvents : Ethanol, methanol, toluene, and dichloromethane are commonly employed. The choice of solvent can influence reaction rates and product solubility. For reactions that produce water, using a Dean-Stark apparatus with toluene can drive the equilibrium towards the product by removing water azeotropically.

  • Temperature : Reactions can often be run at room temperature, particularly with highly reactive substrates like malononitrile. For less reactive partners, heating to reflux (e.g., 60-110 °C) is common to ensure complete conversion.[11]

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of Knoevenagel adducts from this compound.

Experimental_Workflow A 1. Reagent Setup (Aldehyde, Methylene Cmpd, Solvent, Catalyst) B 2. Reaction (Stirring at specified Temp. Monitor by TLC) A->B C 3. Work-up (Cooling, Filtration or Extraction) B->C D 4. Purification (Recrystallization or Column Chromatography) C->D E 5. Analysis (NMR, IR, MS, mp) D->E

Caption: General experimental workflow for Knoevenagel condensation.

Protocol 1: Synthesis of 2-(4-Methoxy-2-(trifluoromethyl)benzylidene)malononitrile

This protocol utilizes the highly reactive malononitrile with piperidine catalysis in ethanol.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound204.145.01.02 g
Malononitrile66.065.00.33 g
Ethanol (Absolute)--15 mL
Piperidine85.15catalytic~0.1 mL (2-3 drops)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.02 g, 5.0 mmol) and malononitrile (0.33 g, 5.0 mmol).

  • Add absolute ethanol (15 mL) to dissolve the reactants.

  • Add a catalytic amount of piperidine (~0.1 mL) to the solution. A color change and slight exotherm may be observed.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, and a precipitate often forms within 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

  • Once the aldehyde is consumed, cool the reaction mixture in an ice bath for 20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 2-(4-Methoxy-2-(trifluoromethyl)benzylidene)malononitrile as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4-methoxy-2-(trifluoromethyl)phenyl)acrylate

This protocol uses the less reactive ethyl cyanoacetate, often requiring heat to achieve a reasonable reaction rate.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound204.145.01.02 g
Ethyl Cyanoacetate113.125.5 (1.1 eq)0.62 g (0.58 mL)
Toluene--20 mL
Piperidine85.15catalytic~0.1 mL
Acetic Acid (Glacial)60.05catalytic~0.05 mL

Procedure:

  • Set up a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Add this compound (1.02 g, 5.0 mmol), ethyl cyanoacetate (0.58 mL, 5.5 mmol), and toluene (20 mL) to the flask.

  • Add catalytic amounts of piperidine (~0.1 mL) and glacial acetic acid (~0.05 mL).

  • Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, once water collection ceases.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product, an oil or low-melting solid, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Safety and Handling

  • This compound : Causes skin and serious eye irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Malononitrile : Toxic if swallowed or in contact with skin. Handle with extreme care.

  • Piperidine : Flammable liquid and vapor. Toxic and corrosive. Work in a fume hood and avoid inhalation and skin contact.

  • General Precautions : All reactions should be conducted in a well-ventilated fume hood. Avoid creating dusts from solid reagents. In case of contact, wash the affected area immediately with plenty of water.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Reaction does not start or is slow Insufficient catalyst; low temperature; low reactivity of methylene compound.Add another drop of catalyst. If using ethyl cyanoacetate, apply heat. Ensure reagents are pure.
Low Yield Incomplete reaction; product loss during work-up; side reactions.Extend reaction time. Ensure complete precipitation by cooling thoroughly. Optimize purification; recrystallization solvent may be dissolving too much product.
Formation of side products Self-condensation of aldehyde (unlikely here); catalyst decomposition.Use a milder base or lower temperature. Ensure the reaction is not heated for an unnecessarily long time.
Product is an oil, not a solid Presence of impurities; inherent property of the product.Attempt purification by column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal can also help.

References

Application Notes and Protocols for Catalytic Reactions with 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically demanding and strongly electron-withdrawing trifluoromethyl group ortho to the aldehyde, and an electron-donating methoxy group in the para position, imparts distinct reactivity and makes it a key intermediate in the synthesis of complex molecules.[1] This compound serves as a crucial precursor for pharmaceuticals, particularly those targeting neurological disorders, as well as for agrochemicals and advanced materials.[1][2] The trifluoromethyl group is of particular interest in drug discovery as it can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[3][4]

These application notes provide a comprehensive guide to key catalytic transformations involving this compound, offering detailed, field-proven protocols and insights into the underlying reaction mechanisms. The methodologies described are designed to be robust and reproducible, providing a solid foundation for researchers in their synthetic endeavors.

Section 1: Asymmetric Reductive Trifluoromethylation

The introduction of a trifluoromethyl group to the aldehyde carbonyl is a fundamental transformation that generates a chiral trifluoromethylated alcohol, a common motif in many biologically active compounds. The use of the Ruppert-Prakash reagent (TMSCF₃) in conjunction with a catalytic amount of a nucleophilic activator is a widely adopted and efficient method for this purpose.[4][5]

Mechanistic Rationale

The reaction proceeds via the activation of the otherwise unreactive TMSCF₃ by a nucleophilic catalyst, such as a fluoride salt (e.g., tetrabutylammonium fluoride - TBAF).[4] The fluoride ion attacks the silicon atom of TMSCF₃, generating a hypervalent silicon species that acts as a source of the trifluoromethyl anion (CF₃⁻). This highly nucleophilic CF₃⁻ then adds to the electrophilic carbonyl carbon of this compound. The resulting alkoxide is subsequently trapped by the trimethylsilyl group to form a silyl-protected alcohol, which can be readily deprotected under mild acidic conditions to yield the final product.[4][5]

Experimental Workflow: Asymmetric Reductive Trifluoromethylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Deprotection cluster_purification Purification A Oven-dried flask under N₂ atmosphere B Add this compound (1.0 mmol) A->B C Add anhydrous THF (5 mL) B->C D Stir at 0 °C C->D E Add Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol) D->E F Add TBAF (1.0 M in THF, 0.1 mmol) dropwise E->F G Stir at 0 °C for 2-4 hours F->G H Monitor by TLC G->H I Quench with sat. aq. NH₄Cl H->I J Extract with Ethyl Acetate (3x) I->J K Combine organic layers, wash with brine, dry (Na₂SO₄) J->K L Concentrate under reduced pressure K->L M Dissolve crude in THF, add 1 M HCl L->M N Stir until deprotection is complete (TLC) M->N O Purify by flash column chromatography N->O P Obtain pure 1-(4-methoxy-2-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol O->P

Caption: Workflow for TBAF-catalyzed trifluoromethylation.

Detailed Protocol: TBAF-Catalyzed Reductive Trifluoromethylation

Materials:

  • This compound (1.0 mmol, 204.1 mg)

  • Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 170.6 mg, 0.19 mL)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 100 µL)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash reagent (1.2 mmol) to the stirred solution.

  • Add the TBAF solution (0.1 mmol) dropwise to the mixture over 5 minutes.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring for completion by thin-layer chromatography (TLC).[5]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

  • For deprotection, dissolve the crude TMS-protected alcohol in THF (5 mL) and add 1 M HCl (2 mL).

  • Stir at room temperature until deprotection is complete, as monitored by TLC.[5]

  • Purify the final product, 1-(4-methoxy-2-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol, by flash column chromatography on silica gel.

ParameterValueReference
Substrate This compound-
Reagent TMSCF₃[5]
Catalyst TBAF[5]
Solvent THF[5]
Temperature 0 °C to RT[5]
Typical Yield >90% (reported for similar aldehydes)[5]

Section 2: Enantioselective α-Trifluoromethylation via Photoredox Organocatalysis

Achieving enantioselectivity in the formation of trifluoromethyl-containing stereocenters is a significant challenge in synthetic chemistry. A powerful and modern approach involves the merger of photoredox catalysis and organocatalysis.[3][6] This dual catalytic system enables the enantioselective α-trifluoromethylation of aldehydes under mild conditions.[7]

Mechanistic Rationale

This elegant catalytic cycle involves two interconnected processes:

  • Photoredox Cycle: A photocatalyst, typically an iridium complex like [Ir(ppy)₂(dtb-bpy)]⁺, is excited by visible light.[3][6] The excited-state photocatalyst then engages in a single-electron transfer (SET) with a trifluoromethyl source, such as trifluoromethyl iodide (CF₃I), to generate a trifluoromethyl radical (•CF₃) and the reduced form of the photocatalyst.[6]

  • Organocatalytic Cycle: In parallel, a chiral secondary amine catalyst (e.g., an imidazolidinone) reacts with the aldehyde to form a nucleophilic enamine intermediate.[3][6] This enamine is susceptible to attack by the electrophilic trifluoromethyl radical. The facial selectivity of this attack is controlled by the chiral environment of the organocatalyst, leading to the formation of an enantioenriched product.[6] The photocatalyst is regenerated in the process, completing both catalytic cycles.

Catalytic Cycle Diagram: Photoredox Organocatalysis

G Chiral_Amine Chiral Amine Catalyst Enamine Enamine Product_Radical Product Radical Intermediate Enamine->Product_Radical + •CF₃ CF3_Radical •CF₃ Product_Imine Product Imine Product_Radical->Product_Imine - Ir(II) + Ir(III) Product_Imine->Chiral_Amine Hydrolysis Final_Product α-CF₃ Aldehyde (Enantioenriched) Product_Imine->Final_Product + H₂O H2O H₂O Ir_Catalyst Ir(III) Excited_Ir *Ir(III) Reduced_Ir Ir(II) Excited_Ir->Reduced_Ir + CF₃I Reduced_Ir->Ir_Catalyst SET to intermediate CF3I CF₃I CF3I->CF3_Radical SET Light Visible Light (hν)

Caption: Merged catalytic cycles for enantioselective α-trifluoromethylation.

Detailed Protocol: Enantioselective α-Trifluoromethylation

Materials:

  • This compound (0.5 mmol, 102 mg)

  • [Ir(ppy)₂(dtb-bpy)]PF₆ (photocatalyst, 0.005 mmol)

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-2-tert-butyl-5-benzyl-3-methylimidazolidin-4-one, 0.1 mmol)

  • Trifluoromethyl iodide (CF₃I) (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LEDs or a household fluorescent bulb)

Procedure:

  • To an oven-dried vial, add this compound (0.5 mmol), the chiral imidazolidinone catalyst (0.1 mmol), and the iridium photocatalyst (0.005 mmol).

  • Add anhydrous DMF (5 mL) and degas the solution with nitrogen or argon for 15 minutes.

  • Cool the reaction mixture to -20 °C.

  • Introduce trifluoromethyl iodide (1.0 mmol) into the reaction vessel.

  • Irradiate the mixture with a visible light source while stirring vigorously.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantioenriched α-trifluoromethylated aldehyde.

  • The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

ParameterValueReference
Catalyst System [Ir(ppy)₂(dtb-bpy)]PF₆ & Chiral Imidazolidinone[3][6]
CF₃ Source CF₃I[3][6]
Solvent DMF[6]
Temperature -20 °C[3][6]
Light Source Visible Light[3][6]
Typical ee Up to 99% (reported for various aldehydes)[3]

Section 3: Catalytic Hydrosilylation Reduction

The reduction of the aldehyde functionality in this compound to the corresponding primary alcohol is a fundamental transformation. Catalytic hydrosilylation offers a mild and chemoselective alternative to traditional metal hydride reagents. Polymethylhydrosiloxane (PMHS) is an inexpensive, stable, and environmentally benign reducing agent, often used with a simple catalyst.[8]

Mechanistic Rationale

The hydrosilylation of aldehydes using PMHS can be catalyzed by a Lewis base, such as potassium carbonate (K₂CO₃).[8] The proposed mechanism involves the activation of the Si-H bond of PMHS by the catalyst. The Lewis base coordinates to the silicon atom, forming a hypervalent silicate species. This increases the hydridic character of the hydrogen atom, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently silylated, and upon aqueous workup, the corresponding alcohol is obtained. This method exhibits excellent chemoselectivity for the aldehyde group in the presence of other reducible functional groups.[8]

Experimental Workflow: Catalytic Hydrosilylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification A Dry flask under N₂ atmosphere B Add this compound (1.0 mmol) A->B C Add K₂CO₃ (0.1 mmol) B->C D Add anhydrous solvent (e.g., Toluene) C->D E Add PMHS (1.5 eq.) D->E F Stir at room temperature E->F G Monitor by TLC until starting material is consumed F->G H Quench with 1 M NaOH G->H I Stir vigorously for 1 hour H->I J Extract with Ethyl Acetate (3x) I->J K Combine organic layers, wash with brine, dry (Na₂SO₄) J->K L Concentrate under reduced pressure K->L M Purify by flash column chromatography L->M N Obtain pure (4-methoxy-2-(trifluoromethyl)phenyl)methanol M->N

Caption: Workflow for K₂CO₃-catalyzed hydrosilylation.

Detailed Protocol: K₂CO₃-Catalyzed Hydrosilylation

Materials:

  • This compound (1.0 mmol, 204.1 mg)

  • Potassium Carbonate (K₂CO₃) (0.1 mmol, 13.8 mg)

  • Polymethylhydrosiloxane (PMHS) (1.5 eq. of Si-H)

  • Anhydrous Toluene (5 mL)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and K₂CO₃ (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir the suspension.

  • Add PMHS (1.5 eq.) to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by adding 1 M NaOH solution and stir vigorously for 1 hour to ensure complete hydrolysis of the silyl ether intermediate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure (4-methoxy-2-(trifluoromethyl)phenyl)methanol.

ParameterValueReference
Reducing Agent PMHS[8]
Catalyst K₂CO₃[8]
Solvent Toluene[8]
Temperature Room Temperature[8]
Work-up Basic Hydrolysis[8]
Chemoselectivity High[8]

References

Application Notes and Protocols for the Pharmaceutical Intermediate: 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the applications and synthetic protocols involving 4-Methoxy-2-(trifluoromethyl)benzaldehyde (MFCD01091011), a key building block in the synthesis of pharmaceutical intermediates. The unique electronic properties conferred by the ortho-trifluoromethyl and para-methoxy substituents make this benzaldehyde derivative a valuable precursor for creating complex molecular architectures, particularly in the development of novel therapeutics. This guide will delve into the chemical rationale behind its reactivity and provide detailed, validated protocols for its use in cornerstone organic reactions relevant to drug discovery and development, with a focus on the synthesis of precursors for Phosphodiesterase 4 (PDE4) inhibitors.

Introduction: A Strategically Substituted Benzaldehyde

This compound is an aromatic aldehyde that has garnered significant interest in medicinal chemistry.[1][2] Its utility stems from the synergistic interplay of its two key functional groups: the electron-donating methoxy group (-OCH3) and the strongly electron-withdrawing trifluoromethyl group (-CF3). This substitution pattern creates a unique electronic environment that influences the reactivity of the aldehyde and the properties of the resulting derivatives.

The trifluoromethyl group is a bioisostere for other chemical groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Its placement at the ortho position to the aldehyde provides steric influence that can be exploited in stereoselective synthesis. The para-methoxy group, an electron-donating group, modulates the overall electron density of the aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 106312-36-1--INVALID-LINK--
Molecular Formula C₉H₇F₃O₂--INVALID-LINK--
Molecular Weight 204.15 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solid--INVALID-LINK--
Melting Point 38-42 °C--INVALID-LINK--
Solubility Soluble in organic solvents such as ethanol and dichloromethane--INVALID-LINK--

Core Applications in Pharmaceutical Intermediate Synthesis

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental to the construction of the core scaffolds of many pharmaceutical agents. This guide will focus on three key transformations:

  • Wittig Reaction: For the synthesis of substituted styrenes, which are precursors to a wide range of pharmaceuticals.

  • Aldol Condensation: To produce α,β-unsaturated ketones (chalcones), a privileged scaffold in medicinal chemistry.

  • Reductive Amination: A crucial step in the synthesis of substituted benzylamines, which are common moieties in neurologically active compounds.

These reactions will be discussed in the context of synthesizing a key intermediate for a hypothetical Phosphodiesterase 4 (PDE4) inhibitor, a class of drugs used to treat inflammatory conditions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for the chosen conditions. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[5][6] The electron-withdrawing nature of the trifluoromethyl group in the substrate enhances the electrophilicity of the aldehyde carbon, making it a good substrate for nucleophilic attack by the phosphorus ylide.[7]

Objective: To synthesize (E/Z)-1-(4-methoxy-2-(trifluoromethyl)phenyl)-2-phenylethene, a stilbene derivative that can serve as a precursor for various therapeutic agents.

Diagram 1: Wittig Reaction Workflow

Wittig_Reaction cluster_ylide Ylide Generation cluster_reaction Wittig Reaction PhosphoniumSalt Benzyltriphenylphosphonium chloride Base n-Butyllithium in THF PhosphoniumSalt->Base Deprotonation Ylide Phosphorus Ylide Base->Ylide Aldehyde 4-Methoxy-2-(trifluoromethyl) benzaldehyde Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Product (E/Z)-Stilbene Derivative Oxaphosphetane->Product PhosphineOxide Triphenylphosphine oxide Oxaphosphetane->PhosphineOxide Aldol_Condensation cluster_enolate Enolate Formation cluster_condensation Condensation Ketone 4'-Chloroacetophenone Base NaOH in Ethanol Ketone->Base Deprotonation Enolate Enolate Base->Enolate Aldehyde 4-Methoxy-2-(trifluoromethyl) benzaldehyde Enolate->Aldehyde Nucleophilic Attack AldolAdduct Aldol Adduct Aldehyde->AldolAdduct Product Chalcone Derivative AldolAdduct->Product Dehydration

References

Application of 4-Methoxy-2-(trifluoromethyl)benzaldehyde in Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Agrochemical Innovation

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the vast chemical space explored by researchers, organofluorine compounds have emerged as a cornerstone of modern agrochemical design. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into active molecules can profoundly enhance their biological efficacy and metabolic stability.[1] This is attributed to the unique physicochemical properties conferred by the CF₃ group, including high electronegativity, steric bulk, and lipophilicity, which can lead to improved binding to target enzymes, enhanced transport within the plant or insect, and increased resistance to metabolic degradation.[1]

4-Methoxy-2-(trifluoromethyl)benzaldehyde stands as a pivotal building block in this context.[2][3] This versatile aromatic aldehyde combines the influential trifluoromethyl group with a methoxy substituent, offering a unique electronic and steric profile that synthetic chemists can leverage to construct complex and potent agrochemical candidates. The aldehyde functionality serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, providing access to a diverse array of heterocyclic and acyclic scaffolds central to many fungicidal, insecticidal, and herbicidal agents.[4] This application note provides a detailed exploration of the utility of this compound in the synthesis of a novel pyrazole-based fungicide, complete with detailed experimental protocols and an analysis of the structure-activity relationships that underscore its importance.

Core Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide

Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungal pathogens.[5] The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of novel pyrazole carboxamides with potentially enhanced fungicidal activity. The following sections detail a representative synthetic route and the underlying chemical principles.

Synthetic Workflow Overview

The synthesis of the target pyrazole carboxamide fungicide from this compound proceeds through a multi-step sequence, beginning with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine to construct the core pyrazole ring, and culminating in an amidation reaction.

G A This compound B Claisen-Schmidt Condensation (with Acetophenone) A->B Step 1 C Chalcone Intermediate B->C D Cyclization (with Hydrazine Hydrate) C->D Step 2 E Pyrazole Intermediate D->E F Amidation (with an Aniline derivative) E->F Step 3 G Final Product: Pyrazole Carboxamide Fungicide F->G

References

Application Notes & Protocols: Purification Strategies for Products from 4-Methoxy-2-(trifluoromethyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-2-(trifluoromethyl)benzaldehyde is a critical building block in the synthesis of novel pharmaceuticals, agrochemicals, and materials.[1][2] Its unique electronic signature, imparted by the electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group, leads to a diverse range of reactivity and, consequently, a variety of purification challenges.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification methods tailored for reaction products derived from this versatile aldehyde. The protocols herein are designed not merely as procedural steps but as a self-validating framework, grounded in chemical principles to ensure reproducibility and high purity.

Core Principles: Understanding the Separation Challenge

The primary goal of purification is to isolate the desired product from a mixture containing unreacted starting materials, reagents, catalysts, and byproducts. The choice of an optimal purification strategy hinges on the physicochemical differences between the target molecule and these impurities. Key properties to consider include:

  • Polarity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, while the aldehyde and methoxy groups provide polarity. The specific reaction will alter the overall polarity of the product relative to the starting aldehyde.

  • Solubility: Differences in solubility in various organic solvents and aqueous solutions are fundamental to extraction and crystallization techniques.

  • Acidity/Basicity: The introduction or removal of acidic or basic functional groups allows for powerful separation via pH-mediated extractions.

  • Volatility: While less common for the complex molecules typically synthesized from this aldehyde, differences in boiling points can be exploited through distillation for smaller, more volatile products.

  • Physical State: Whether the product is a solid or an oil will determine the feasibility of crystallization.

A preliminary analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) is an indispensable first step to visualize the number of components and guide the selection of the purification method.

Strategic Purification Methodologies

Strategy 1: Selective Removal of Unreacted Aldehyde

A frequent challenge in reactions involving aldehydes is the presence of unreacted starting material in the product mixture. A highly effective and selective method for removing aldehydes is through the formation of a water-soluble bisulfite adduct.[5][6]

Causality Behind the Method: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde.[6] This reaction forms a charged bisulfite adduct, which is a salt. This salt is typically soluble in water and insoluble in common organic solvents.[5] This dramatic shift in solubility allows for its easy removal from the desired organic-soluble product via liquid-liquid extraction. The reaction is reversible; the aldehyde can be regenerated from the aqueous layer by treatment with a base (like NaOH) or acid, should its recovery be necessary.[5][7]

Strategy 2: Chromatographic Purification of Neutral Products

For separating products with different polarities, such as those from Wittig reactions, reductions (alcohols), or Grignard additions, column chromatography is the most powerful and versatile technique.[8][9]

Causality Behind the Method: This method relies on the differential adsorption of components in a mixture onto a solid stationary phase (commonly silica gel) as a liquid mobile phase (eluent) is passed through it.[9]

  • Less Polar Compounds: Have weaker interactions with the polar silica gel and travel down the column more quickly.

  • More Polar Compounds: Have stronger interactions (e.g., hydrogen bonding) with the silica gel and elute more slowly.

The choice of eluent is critical. A non-polar solvent like hexane is often mixed with a more polar solvent like ethyl acetate. By starting with a low-polarity mixture and gradually increasing the proportion of the polar solvent (gradient elution), components can be separated effectively based on their polarity.

Strategy 3: Purification of Solid Products by Recrystallization

If the desired product is a solid, recrystallization is an excellent method for achieving high purity, especially for removing small amounts of impurities.[9]

Causality Behind the Method: Recrystallization leverages the difference in solubility of the compound and impurities in a given solvent at different temperatures.[9] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor). The slow cooling process allows the desired compound to form a crystalline lattice, inherently excluding mismatched impurity molecules.

Experimental Protocols

Protocol 1: Removal of this compound via Bisulfite Extraction

This protocol is adapted from established methods for aromatic aldehyde purification.[7][10]

Objective: To remove unreacted aldehyde from a crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared

  • Deionized water

  • Immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol (e.g., 5-10 mL). This step is crucial to ensure the aldehyde and the aqueous bisulfite can react efficiently.[6]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 1-1.5 volumes of saturated aqueous sodium bisulfite relative to the methanol used. Shake the funnel vigorously for 30-60 seconds. Caution: This should be performed in a fume hood as sulfur dioxide gas can be generated.

  • Extraction: Add ~25 mL of deionized water and ~25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes or pure ethyl acetate) to the separatory funnel.[10]

  • Separation: Shake the funnel again, venting frequently. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer, which contains the bisulfite adduct of the aldehyde.[5] Collect the upper organic layer, which contains the desired product.

  • Washing: Wash the organic layer with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual water-soluble components.

  • Drying and Concentration: Dry the collected organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the purified product.

Protocol 2: General Purpose Column Chromatography

Objective: To separate a neutral product from impurities of different polarities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent solvents (e.g., HPLC-grade hexane and ethyl acetate)

  • Crude product

  • Chromatography column, collection tubes, TLC plates, UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of hexane:ethyl acetate. The ideal system should give the product a retention factor (Rƒ) of approximately 0.25-0.35.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[9]

  • Elution: Begin eluting with the low-polarity solvent system determined from TLC analysis. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., from 5% ethyl acetate in hexane to 10%, 20%, etc.) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Summary and Decision Making

Choosing the correct purification strategy is paramount for success. The following table and diagram provide a framework for this decision-making process.

Purification Method Primary Application Advantages Limitations
Bisulfite Extraction Removal of unreacted aldehydes.[6]Highly selective, rapid, scalable, avoids chromatography.Only effective for aldehydes and highly reactive ketones.[5]
Column Chromatography Separation of mixtures with varying polarities.[9]Highly versatile, excellent separation power for complex mixtures.Can be time-consuming, requires significant solvent volumes, potential for sample loss on the column.
Recrystallization Purification of solid products.[9]Can yield very high purity, cost-effective, scalable.Product must be a solid, requires finding a suitable solvent, potential for yield loss in mother liquor.
Acid-Base Extraction Separation of acidic or basic compounds.Fast, simple, uses inexpensive reagents, highly effective for ionizable compounds.Not applicable for neutral compounds.

References

Comprehensive Spectroscopic Analysis of 4-Methoxy-2-(trifluoromethyl)benzaldehyde Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Chemistry

Derivatives of 4-Methoxy-2-(trifluoromethyl)benzaldehyde represent a pivotal class of molecules in contemporary drug discovery and materials science. The strategic incorporation of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto the benzaldehyde scaffold imparts unique electronic and steric properties. The potent electron-withdrawing nature of the -CF3 group, coupled with the electron-donating character of the -OCH3 group, creates a distinct electronic environment that significantly influences molecular reactivity, binding affinity, and metabolic stability.[1] This guide provides a comprehensive overview of the key spectroscopic techniques essential for the unambiguous characterization of these valuable compounds, offering both foundational principles and detailed, field-tested protocols for researchers and drug development professionals.

The Analytical Challenge and the Spectroscopic Toolkit

The precise structural elucidation of substituted benzaldehydes is paramount for understanding their chemical behavior and biological activity. A multi-faceted spectroscopic approach is indispensable for a thorough analysis. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a robust and self-validating characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical.

Expertise & Experience: The "Why" Behind the Experiment

The substitution pattern on the aromatic ring creates a unique set of proton and carbon environments. The chemical shifts (δ) are highly sensitive to the electronic effects of the methoxy and trifluoromethyl groups.[1] The -OCH3 group, being electron-donating, will shield adjacent protons and carbons, causing them to resonate at higher fields (lower δ values). Conversely, the strongly electron-withdrawing -CF3 group will deshield nearby nuclei, shifting their resonances to lower fields (higher δ values). ¹⁹F NMR is particularly diagnostic as the chemical shift of the -CF3 group is highly sensitive to its electronic environment, providing a clear fingerprint of the molecule.[2]

Detailed Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 256 or more). A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Acquire a ¹⁹F NMR spectrum. This is often a simple, high-sensitivity experiment requiring only a few scans. The spectrum is typically referenced to an external standard like CFCl₃.

Data Interpretation:

  • ¹H NMR: Expect to see signals for the aromatic protons, the aldehyde proton (-CHO), and the methoxy protons (-OCH₃). The aldehyde proton will be a singlet significantly downfield (typically δ 9.5-10.5 ppm). The methoxy protons will appear as a sharp singlet around δ 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with each other.

  • ¹³C NMR: Key signals to identify include the carbonyl carbon of the aldehyde (δ ~190 ppm), the aromatic carbons (δ 110-160 ppm), and the methoxy carbon (δ ~55 ppm). The carbon directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[2][3]

  • ¹⁹F NMR: A single, sharp singlet is expected for the -CF3 group. Its chemical shift will be characteristic of its position on the aromatic ring.[2]

Data Summary: Characteristic NMR Shifts
Nucleus Functional Group Expected Chemical Shift (δ, ppm) Multiplicity
¹HAldehyde (-CHO)9.5 - 10.5Singlet
¹HMethoxy (-OCH₃)3.8 - 4.0Singlet
¹HAromatic (Ar-H)6.8 - 8.0Doublets, Multiplets
¹³CCarbonyl (C=O)~190Singlet
¹³CAromatic (Ar-C)110 - 160Singlets, Quartets (for C-CF₃)
¹³CMethoxy (-OCH₃)~55Singlet
¹⁹FTrifluoromethyl (-CF₃)Varies (e.g., ~ -60 to -65 ppm)Singlet

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR (16-32 scans) Transfer->H1_NMR Analyze C13_NMR ¹³C NMR (>256 scans) F19_NMR ¹⁹F NMR (4-8 scans) Process Process Spectra (FT, Phasing, Baseline) F19_NMR->Process Analyze Integrate Integrate & Assign Peaks Process->Integrate Structure Elucidate Structure Integrate->Structure

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, making it excellent for identifying key functional groups.

Expertise & Experience: The Vibrational Signature

For derivatives of this compound, the most prominent and diagnostic absorption bands will be from the carbonyl (C=O) stretch of the aldehyde, the C-H stretches of the aldehyde and aromatic ring, the C-O stretch of the methoxy group, and the C-F stretches of the trifluoromethyl group.[4][5] The exact position of the C=O stretch can be influenced by the electronic effects of the ring substituents.[5]

Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation:

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[6]

Data Interpretation:

  • Look for a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[5]

  • Identify the aromatic C-H stretches as weaker bands just above 3000 cm⁻¹.[5]

  • The aldehyde C-H stretch often appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[4][5]

  • Strong bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the -CF₃ group.

  • The C-O stretch of the methoxy group will be visible in the 1250-1000 cm⁻¹ region.[7]

Data Summary: Characteristic FTIR Absorption Bands
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O StretchAldehyde~1700Strong, Sharp
C-H StretchAromatic>3000Weak to Medium
C-H StretchAldehyde~2820 and ~2720Weak
C-F StretchTrifluoromethyl1300 - 1100Strong, often multiple bands
C-O StretchMethoxy Ether1250 - 1000Strong
C=C StretchAromatic Ring1600 - 1450Medium, multiple bands

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expertise & Experience: The Influence of Substituents on Absorption

The benzaldehyde core contains a conjugated system that absorbs UV light. The presence of the methoxy and trifluoromethyl groups will influence the energy of the π → π* transitions, causing shifts in the maximum absorption wavelength (λmax).[1] The electron-donating methoxy group will typically cause a bathochromic (red) shift to longer wavelengths, while the electron-withdrawing trifluoromethyl group can also influence the absorption profile.

Detailed Protocol: UV-Vis Analysis in Solution

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

  • Dilute the stock solution to a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU. This is typically in the range of 10-50 µg/mL.[6]

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Fill a matched quartz cuvette with the sample solution.

  • Scan the wavelength range from approximately 400 nm down to 200 nm.[1]

Data Interpretation:

  • Identify the wavelength(s) of maximum absorbance (λmax). For substituted benzaldehydes, multiple absorption bands are common, reflecting different electronic transitions within the aromatic system.[8]

  • The λmax values can be used for quantitative analysis (using the Beer-Lambert law) and as a characteristic property for compound identification.

Data Summary: Expected UV-Vis Absorption Maxima
Compound Class Solvent Expected λmax (nm)
Substituted BenzaldehydesEthanol230 - 330 (multiple bands expected)

Note: The exact λmax values are highly dependent on the specific substitution pattern and solvent polarity.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expertise & Experience: Ionization and Fragmentation Pathways

Electron Ionization (EI) is a common technique for volatile compounds like benzaldehyde derivatives. The molecular ion (M⁺) peak will confirm the molecular weight. The fragmentation pattern is often predictable. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the entire aldehyde group (-CHO) to form a stable phenyl cation.[9] The presence of the -CF₃ and -OCH₃ groups will influence the fragmentation, leading to characteristic fragment ions.

Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically ~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • The GC will separate the components of the sample, and the mass spectrometer will acquire mass spectra for each eluting compound.

  • A standard 70 eV electron ionization source is typically used.

Data Interpretation:

  • Identify the molecular ion peak (M⁺) to confirm the molecular weight of the derivative. For this compound, the molecular weight is 204.15 g/mol .

  • Look for the M+1 peak, which arises from the natural abundance of ¹³C.

  • Analyze the major fragment ions. Key expected fragments for the parent compound would include:

    • m/z 203: [M-H]⁺

    • m/z 175: [M-CHO]⁺

    • m/z 145: [M-CHO-OCH₂]⁺ (loss of formaldehyde from the methoxy group)

Visualization: Mass Spectrometry Fragmentation

MS_Fragmentation cluster_mol Molecular Ion (m/z 204) cluster_frags Key Fragment Ions M [C₉H₇F₃O₂]⁺ M_H [M-H]⁺ m/z 203 M->M_H -H• M_CHO [M-CHO]⁺ m/z 175 M->M_CHO -CHO• M_CHO_OCH2 [M-CHO-OCH₂]⁺ m/z 145 M_CHO->M_CHO_OCH2 -CH₂O

Caption: Key fragmentation pathways in MS analysis.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.

Expertise & Experience: From Crystal to Structure

This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.[10][11] For derivatives of this compound, it can definitively confirm the substitution pattern and reveal details about intermolecular interactions, such as hydrogen bonding or π–π stacking, which are crucial for understanding the properties of the material.[11]

Protocol Outline: Single-Crystal X-ray Diffraction

Crystal Growth:

  • Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

Data Collection:

  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[12]

Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the structural model against the experimental data to obtain the final, high-precision structure.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of this compound derivatives requires a synergistic application of multiple spectroscopic techniques. NMR provides the core skeletal information, FTIR confirms the presence of key functional groups, UV-Vis probes the electronic structure, and Mass Spectrometry determines the molecular weight and fragmentation patterns. When possible, X-ray crystallography offers the ultimate structural confirmation. By integrating the data from these complementary techniques, researchers can achieve an unequivocal and robust structural assignment, which is the foundational step for any further investigation into the chemical and biological properties of these important molecules.

References

Application Note: 4-Methoxy-2-(trifluoromethyl)benzaldehyde as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 4-Methoxy-2-(trifluoromethyl)benzaldehyde. We explore the unique reactivity conferred by its distinct functional groups and provide validated, step-by-step protocols for its use in key synthetic transformations, including the synthesis of chalcones and complex secondary amines.

Introduction: A Profile of a Privileged Building Block

This compound (CAS No. 106312-36-1) is a specialized aromatic aldehyde that has emerged as an invaluable building block in organic synthesis.[1] Its utility stems from the unique electronic interplay between its three key functional moieties: an activating aldehyde, an electron-donating methoxy group, and a powerfully electron-withdrawing trifluoromethyl group. This substitution pattern renders the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack, facilitating a wide range of chemical transformations.[2]

The presence of the trifluoromethyl (-CF₃) group, in particular, makes this reagent highly sought after. Incorporating a -CF₃ group is a cornerstone strategy in modern drug discovery, known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Consequently, this compound serves as a key intermediate in the synthesis of novel pharmaceuticals, especially those targeting neurological disorders, as well as advanced agrochemicals and performance materials.[1][6]

Physicochemical & Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueReference(s)
CAS Number 106312-36-1[1][7]
Molecular Formula C₉H₇F₃O₂[1][8]
Molecular Weight 204.15 g/mol [1][8]
Appearance White to off-white crystalline powder or lump[1][7]
Melting Point 38 - 42 °C[1][7]
IUPAC Name This compound[9][10]
Synonyms 4-Formyl-3-(trifluoromethyl)anisole[1][10]
Solubility Soluble in methanol and other organic solvents[7][11]
Storage Store under inert gas at 2-8°C[7][8]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][8]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...)[7]

Core Synthetic Applications & Protocols

The enhanced electrophilicity of the aldehyde carbon makes this reagent an ideal substrate for condensation and addition reactions. Below, we detail protocols for two high-impact synthetic transformations.

Application I: Synthesis of Pharmacologically Relevant Chalcones

Chalcones, or 1,3-diaryl-2-propenones, are a critical class of compounds that form the scaffold for numerous molecules with significant biological activity. The Claisen-Schmidt condensation provides a direct and efficient route to these structures.

This protocol details the synthesis of (E)-1-phenyl-3-(4-methoxy-2-(trifluoromethyl)phenyl)prop-2-en-1-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine Aldehyde (1.0 eq) & Acetophenone (1.0 eq) in Ethanol react_addition 3. Add KOH dropwise to reactant mixture at 0-5°C prep_reactants->react_addition prep_base 2. Prepare 50% aq. KOH Solution prep_base->react_addition react_stir 4. Stir at Room Temperature (Monitor by TLC) react_addition->react_stir workup_quench 5. Pour into Ice Water & Neutralize with dilute HCl react_stir->workup_quench workup_filter 6. Filter Precipitate workup_quench->workup_filter workup_wash 7. Wash solid with H₂O workup_filter->workup_wash workup_dry 8. Dry under Vacuum workup_wash->workup_dry purify 9. Recrystallize from Ethanol workup_dry->purify product Final Chalcone Product purify->product

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Materials:

  • This compound (1.00 g, 4.90 mmol, 1.0 eq)

  • Acetophenone (0.59 g, 4.90 mmol, 1.0 eq)

  • Ethanol (20 mL)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexane mixture for TLC elution

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.00 g, 4.90 mmol) and acetophenone (0.59 g, 4.90 mmol).

  • Dissolve the reactants in 20 mL of ethanol and cool the flask in an ice bath to 0-5°C.

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide.

  • While stirring the ethanolic solution vigorously, add the KOH solution dropwise over 15 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Once complete, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture slowly with 1M HCl until it reaches a pH of ~7. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water (3 x 20 mL).

  • Dry the crude product under vacuum.

  • Purify the chalcone by recrystallization from a minimal amount of hot ethanol to yield the final product.

Scientific Rationale: The strong basic conditions generated by KOH are essential to deprotonate the α-carbon of the acetophenone, forming a nucleophilic enolate.[12] The electron-withdrawing trifluoromethyl group on the benzaldehyde ring strongly activates the carbonyl carbon, making it an excellent electrophile for the subsequent aldol addition reaction.[2] The initial adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone) product. Ethanol is chosen as the solvent as it effectively dissolves the organic reactants while also being compatible with the aqueous base.[12]

Application II: Synthesis of Substituted Benzylamines via Reductive Amination

Reductive amination is a powerful and widely used method to synthesize amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

This protocol describes the synthesis of N-((4-methoxy-2-(trifluoromethyl)phenyl)methyl)benzylamine.

G Reactants Aldehyde + Primary Amine Imine Schiff Base (Imine) Intermediate Reactants->Imine Condensation (-H₂O) Iminium Iminium Ion (Protonated) Imine->Iminium Protonation Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Product Secondary Amine Product Reduction->Product

Caption: The logical pathway of a one-pot reductive amination reaction.

Materials:

  • This compound (1.00 g, 4.90 mmol, 1.0 eq)

  • Benzylamine (0.52 g, 4.90 mmol, 1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.56 g, 7.35 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (25 mL)

  • Acetic Acid (catalytic, 1 drop)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.00 g, 4.90 mmol) in 25 mL of anhydrous dichloromethane.

  • Add benzylamine (0.52 g, 4.90 mmol) to the solution, followed by one drop of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.56 g, 7.35 mmol) to the reaction mixture. Note: The addition may cause slight effervescence.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC for the disappearance of the imine intermediate.

  • Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired secondary amine.

Scientific Rationale: This one-pot protocol is highly efficient. The catalytic acetic acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine and promoting the dehydration to the imine (Schiff base) intermediate. Sodium triacetoxyborohydride is the reducing agent of choice because it is mild and selective for the protonated iminium ion over the starting aldehyde. This selectivity prevents the side-reaction of reducing the aldehyde to the corresponding alcohol, leading to higher yields of the desired amine product. Dichloromethane is an excellent solvent as it is aprotic and effectively solubilizes all reactants and intermediates.

Conclusion

This compound is a powerful and versatile reagent for synthetic chemists. The strategic placement of its functional groups provides a platform for constructing complex molecular architectures with desirable physicochemical properties for pharmaceutical and material science applications. The protocols provided herein represent robust and reproducible methods for leveraging this building block in two fundamental and high-value synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Synthesis with 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS 106312-36-1). This versatile building block is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic structure, featuring both a potent electron-donating group and a powerful electron-withdrawing group, imparts specific reactivity that can be leveraged for complex molecular construction. However, this same reactivity profile can lead to predictable side reactions if not properly managed.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you anticipate, diagnose, and resolve common issues encountered during synthesis.

Core Concepts: Understanding the Reactivity of this compound

The synthetic behavior of this aldehyde is dominated by the interplay of its three functional components: the aldehyde, the para-methoxy group, and the ortho-trifluoromethyl group.

  • Aldehyde Group (-CHO): An electron-withdrawing and electrophilic center, susceptible to nucleophilic attack.

  • Methoxy Group (-OCH₃): A strong electron-donating group that increases electron density on the aromatic ring, particularly at the ortho and para positions.

  • Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that decreases electron density on the ring and influences the acidity of adjacent protons.[3]

A critical feature of this molecule is the absence of α-hydrogens (hydrogens on the carbon adjacent to the aldehyde). This renders the molecule incapable of enolization, a key factor in predicting its behavior under basic conditions.

Caption: Electronic landscape of this compound.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental challenges in a question-and-answer format. Each answer provides a mechanistic explanation and a detailed protocol for mitigation.

Problem 1: Low Yield & Isolation of Unexpected Alcohol and Acid Byproducts in Basic Media

Question: "My reaction, conducted under strong basic conditions (e.g., NaOH, KOH), shows poor conversion to my desired product. TLC and NMR analysis reveal two major side products: 4-methoxy-2-(trifluoromethyl)benzyl alcohol and 4-methoxy-2-(trifluoromethyl)benzoic acid. What is causing this disproportionation?"

Answer: The Cannizzaro Reaction

This is a classic signature of the Cannizzaro reaction . Because this compound lacks α-hydrogens, it cannot undergo an aldol condensation. Instead, in the presence of a strong hydroxide base, two molecules of the aldehyde undergo a disproportionation reaction: one molecule is reduced to the primary alcohol, and the other is oxidized to the carboxylic acid (as its carboxylate salt).[4][5][6]

Mechanism:

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of one aldehyde molecule.

  • Hydride Transfer: The resulting tetrahedral intermediate collapses, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step.

  • Proton Exchange: A rapid acid-base reaction between the newly formed carboxylic acid and alkoxide results in the final, more stable products: a carboxylate salt and an alcohol.[7]

Cannizzaro A Aldehyde Molecule 1 + OH⁻ B Tetrahedral Intermediate (Alkoxide) A->B Nucleophilic Attack D Hydride (H⁻) Transfer (Rate-Determining Step) B->D C Aldehyde Molecule 2 C->D E Carboxylic Acid D->E F Alkoxide D->F G Final Products: Carboxylate Salt + Alcohol E->G Proton Exchange F->G Proton Exchange

Caption: Workflow of the Cannizzaro side reaction.

Mitigation Protocol: Avoiding the Cannizzaro Reaction
  • Reagent Selection: If basic conditions are required, avoid hydroxide-based sources (NaOH, KOH). Opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) or carbonate bases (K₂CO₃, Cs₂CO₃) which are generally not strong enough to initiate the Cannizzaro reaction.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for reasonable kinetics of your desired transformation. The Cannizzaro reaction has a higher activation energy and is more prevalent at elevated temperatures.

  • Controlled Addition: If a strong base is unavoidable, add it slowly to a cooled solution of the aldehyde and other reagents. This keeps the instantaneous concentration of the base low, disfavoring the second-order kinetics of the Cannizzaro side reaction.[4]

  • Crossed Cannizzaro Strategy: If a reduction is desired, consider a "Crossed Cannizzaro" reaction by using formaldehyde as a sacrificial hydride donor.[7][8] Formaldehyde is more readily oxidized, thus selectively reducing the more valuable this compound to its corresponding alcohol.[7]

Problem 2: Formation of Carboxylic Acid Impurity Under Neutral or Mildly Acidic Conditions

Question: "My final product is consistently contaminated with 4-methoxy-2-(trifluoromethyl)benzoic acid, but I am not using strong bases. What could be causing this oxidation?"

Answer: Susceptibility to Air Oxidation

Aldehydes are notoriously prone to oxidation to their corresponding carboxylic acids, a process that can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.[9][10] The electron-donating methoxy group can further activate the aldehyde, making it more susceptible to oxidation compared to electron-deficient benzaldehydes.

Mitigation Protocol: Preventing Unwanted Oxidation
  • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (Nitrogen or Argon). This is the most effective way to prevent air oxidation.

  • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Peroxides in aged ethers (like THF or Diethyl Ether) can also act as oxidants.

  • Reagent Purity: Ensure all starting materials are free from peroxide or metallic impurities that can catalyze oxidation.

  • Storage: Store this compound under refrigeration (2-8 °C), protected from light, and preferably under an inert gas blanket to maintain its integrity over time.[1][11]

Problem 3: Persistent Triphenylphosphine Oxide (TPPO) Contamination in Wittig Reactions

Question: "I performed a Wittig reaction to synthesize an alkene, and now I am struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct via column chromatography."

Answer: A Classic Wittig Purification Challenge

The formation of the highly stable P=O bond in TPPO is the thermodynamic driving force for the Wittig reaction.[12] However, TPPO is a highly polar, high-boiling, and often crystalline solid that can co-elute with products of similar polarity, making purification by standard chromatography difficult.[13]

Purification Strategies for TPPO Removal
MethodProtocolProsCons
Crystallization After the reaction, concentrate the crude mixture and triturate with a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture). The desired, less polar alkene often remains in solution while the more polar TPPO precipitates and can be filtered off.Simple, fast, and can remove the bulk of TPPO.May not be effective if the product is also a solid or has similar solubility. Product loss due to co-precipitation is possible.
Optimized Chromatography Use a less polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM). Sometimes, adding a small percentage (~1%) of a polar solvent like methanol to the non-polar mobile phase can help retain TPPO on the silica gel more strongly.Effective for a wide range of products.Can be time-consuming and require large volumes of solvent. May not provide baseline separation if polarities are very close.
Chemical Conversion 1. Dissolve the crude mixture in a suitable solvent (e.g., diethyl ether). 2. Add a solution of MgCl₂ or ZnCl₂ in a minimal amount of a polar solvent. 3. The TPPO will form a complex (TPPO-MgCl₂) that precipitates and can be filtered off.Highly effective for stubborn cases.Requires an additional chemical step and filtration. May not be suitable for metal-sensitive products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon), refrigerated at 2-8°C, and protected from light.[1][11] This minimizes degradation from oxidation and potential polymerization.

Q2: Can this aldehyde be used in Aldol or related enolate reactions? A2: No. This compound is a non-enolizable aldehyde because it does not possess any protons on the carbon alpha to the carbonyl group. Therefore, it cannot act as the enolate component in an Aldol reaction. It can, however, act as the electrophilic partner in a Claisen-Schmidt condensation with a ketone that can be enolized.

Q3: How do the substituents affect the electrophilicity of the aldehyde carbonyl? A3: The effect is complex. The ortho-trifluoromethyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, the para-methoxy group is electron-donating, which slightly reduces the electrophilicity. The net effect is a highly reactive aldehyde, with the ortho-CF₃ group's influence generally being dominant.

Q4: Are there any known incompatibilities with common reagents? A4: Yes. Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) unless the intention is to form the carboxylic acid.[14] Be cautious with strong reducing agents, as they can potentially affect the trifluoromethyl group under harsh conditions. As detailed above, strong hydroxide bases will induce the Cannizzaro reaction. Strong Lewis or protic acids (like HBr or BBr₃) can cleave the methyl ether to a phenol.[15]

References

How to improve yield and selectivity in 4-Methoxy-2-(trifluoromethyl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS 106312-36-1). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile building block. The unique electronic and steric profile of this molecule—stemming from the potent electron-withdrawing trifluoromethyl group ortho to the aldehyde and the electron-donating methoxy group para to it—presents both opportunities for novel transformations and challenges in achieving optimal yield and selectivity.[1] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and refine your synthetic strategies.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues. The causality behind each recommendation is explained to empower you to make informed decisions in your laboratory work.

Q1: My reaction yield is consistently low when performing nucleophilic additions (e.g., Grignard, Wittig). What are the likely causes and solutions?

Low yields in nucleophilic additions to this compound are often traced back to three primary factors: steric hindrance, reagent stability, and side reactions.

Analysis of the Problem:

The trifluoromethyl (-CF3) group at the C2 position, ortho to the aldehyde, imposes significant steric bulk. This can impede the approach of large or sterically demanding nucleophiles. Furthermore, the strong electron-withdrawing nature of the -CF3 group, while activating the carbonyl carbon, can also make the starting material and intermediates susceptible to certain side reactions.[2]

Troubleshooting Workflow:

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Titrate Grignard/organolithium. - Use fresh, anhydrous solvents. - Check purity of starting aldehyde. start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Is the temperature optimal? - Is the reaction under inert atmosphere? check_reagents->check_conditions solution_reagents ACTION: Use precisely 1.05-1.2 eq. of nucleophile. Ensure rigorous drying of all components. check_reagents->solution_reagents If issues found steric_issue 3. Suspect Steric Hindrance - Is the nucleophile bulky? check_conditions->steric_issue solution_conditions ACTION: - For Grignard, start at 0°C or -78°C. - For Wittig, consider temperature effect on E/Z selectivity. check_conditions->solution_conditions If issues found side_reaction 4. Analyze for Side Reactions - Check TLC/LC-MS for byproducts. - Cannizzaro? Oxidation? steric_issue->side_reaction solution_sterics ACTION: - Switch to a less hindered nucleophile (e.g., methyl Grignard vs. t-butyl Grignard). - Add a Lewis acid (e.g., CeCl₃) to enhance carbonyl electrophilicity. steric_issue->solution_sterics If yes solution_side_reactions ACTION: - Use aprotic, non-polar solvents (THF, Toluene) to suppress Cannizzaro. - Maintain strict inert atmosphere to prevent oxidation. side_reaction->solution_side_reactions If byproducts detected

Caption: Troubleshooting workflow for low-yield nucleophilic additions.

Detailed Methodologies:

  • Cerium(III) Chloride Mediated Addition (Luche Reduction Conditions): To mitigate issues with enolizable ketones or basicity of Grignard reagents, consider pre-complexing the aldehyde with CeCl₃.

    • Flame-dry a round-bottom flask under vacuum and cool under Argon.

    • Add anhydrous CeCl₃ (1.2 equivalents) and THF. Stir vigorously for 2 hours to create a fine slurry.

    • Cool the slurry to -78°C and add this compound (1.0 equivalent) dissolved in minimal THF. Stir for 30 minutes.

    • Add the organolithium or Grignard reagent dropwise. The cerium salt enhances the electrophilicity of the carbonyl carbon, often improving yields for hindered systems.

Q2: I am observing a significant byproduct that I suspect is the corresponding carboxylic acid or benzyl alcohol. How can I improve selectivity?

The formation of 4-methoxy-2-(trifluoromethyl)benzoic acid and the corresponding benzyl alcohol points towards two classic side reactions of aldehydes: oxidation and disproportionation (the Cannizzaro reaction).

Analysis of the Problem:

  • Oxidation: Aldehydes are notoriously sensitive to air, especially when adsorbed onto chromatography media or under basic conditions. The presence of trace oxygen can lead to the formation of the carboxylic acid.

  • Cannizzaro Reaction: Aldehydes lacking α-hydrogens, such as this one, can undergo self-redox under strong basic conditions. One molecule of the aldehyde is oxidized to a carboxylate salt, and another is reduced to an alcohol. This is a common issue in base-catalyzed reactions like the Claisen-Schmidt condensation if conditions are too harsh.[3]

Mitigation Strategies:

Problem Cause Recommended Solution Scientific Rationale
Oxidation Exposure to atmospheric oxygen1. Degas all solvents thoroughly. 2. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction and workup. 3. Purge reaction vessel before adding reagents.Minimizes the presence of O₂, the primary oxidant. Argon is preferred over Nitrogen for reactions sensitive to trace contaminants.
Cannizzaro Reaction Strong basic conditions (e.g., >25% NaOH/KOH)1. Use milder bases (e.g., K₂CO₃, Cs₂CO₃, LiOH).[4] 2. Lower the reaction temperature. 3. Ensure slow, controlled addition of the base.The Cannizzaro reaction is typically second-order in aldehyde and second-order in base; reducing base concentration and temperature dramatically slows this parasitic pathway.

Experimental Protocol: Selective Aldol Condensation

This protocol for a Claisen-Schmidt condensation is designed to minimize the Cannizzaro side reaction.[5]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired acetophenone derivative (1.0 eq.) in ethanol.

  • Catalyst Addition: Cool the solution to 15-20°C. Slowly add a 10% aqueous solution of NaOH or KOH (0.1-0.2 eq.) dropwise over 15 minutes while stirring.

  • Reaction Monitoring: Maintain the temperature at or below room temperature. Monitor the reaction progress by TLC. The reaction should ideally be complete within 2-4 hours.

  • Workup: Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. This immediate quenching and neutralization prevents prolonged exposure to basic conditions.

Q3: Purification of my final product is challenging due to a closely-eluting impurity. What strategies can I employ?

Purification is often complicated by unreacted starting material or structurally similar side products.

Analysis of the Problem:

The polarity of your target compound will be similar to the starting aldehyde, especially if the transformation involves adding a nonpolar group. If a side reaction like the Cannizzaro reaction occurred, separating the product from the resulting alcohol can also be difficult.

Purification Strategy Flowchart:

G start Purification Challenge tlc Analyze crude mixture by TLC in multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc separation Is separation (ΔRf) > 0.15? tlc->separation flash ACTION: Perform Flash Chromatography - Use a high-resolution silica. - Employ a shallow gradient. separation->flash Yes recrystallize ACTION: Attempt Recrystallization - Test various solvent systems (e.g., Ethanol/Water, Toluene/Heptane). separation->recrystallize No derivatize ACTION: Consider Derivatization - Temporarily modify a functional group to alter polarity, then cleave. recrystallize->derivatize If still impure

Caption: Decision-making process for product purification.

Advanced Tip: Biphasic Recrystallization

If your product and the key impurity have different solubilities in a biphasic system (e.g., hexane/water), you can sometimes achieve separation by dissolving the crude material in a minimal amount of a soluble solvent (like acetone), adding it to the biphasic mixture, and then slowly evaporating the acetone. The components will partition and crystallize at different rates.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties and reactivity patterns of this aldehyde?

This molecule's reactivity is a direct consequence of its substituents.[1]

  • Aldehyde Group: Highly activated towards nucleophilic attack due to the potent electron-withdrawing -CF3 group at the ortho position.[2]

  • Aromatic Ring: The ring is electron-rich due to the para-methoxy group, making it susceptible to electrophilic aromatic substitution. However, the directing effects are competitive (-OCH3 is an ortho, para-director; -CF3 is a meta-director), and reactions on the ring are often complex.

  • Steric Hindrance: The ortho -CF3 group can sterically block the aldehyde, requiring careful selection of reagents or the use of catalysts to overcome this barrier.

Q2: What are the recommended storage and handling procedures?

Proper storage is critical to maintain the purity and integrity of the compound.

  • Storage Temperature: Store in a refrigerator (0-10°C).[6]

  • Atmosphere: Store under an inert gas like Argon or Nitrogen.[6] The compound is listed as potentially air-sensitive, likely due to the aldehyde's susceptibility to oxidation.

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be irritating to the eyes, respiratory system, and skin.[7]

Q3: What are the expected spectroscopic signatures for this compound?

Verifying the identity of the starting material is the first step of any successful synthesis.

Spectroscopy Expected Characteristics
¹H NMR - Aldehyde proton (CHO) singlet around δ 10.0-10.4 ppm. - Methoxy group (OCH₃) singlet around δ 3.9-4.1 ppm. - Three aromatic protons in the δ 7.0-8.0 ppm region, showing characteristic splitting patterns based on their positions relative to the substituents.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 185-190 ppm. - Aromatic carbons attached to F (in the -CF3 group) will show a quartet due to C-F coupling, typically around δ 120-130 ppm. - Methoxy carbon (OCH₃) around δ 55-60 ppm.
IR - Strong C=O stretch for the aromatic aldehyde at approximately 1690-1710 cm⁻¹. - Strong C-F stretching bands in the 1100-1350 cm⁻¹ region. - C-H stretch for the aldehyde proton around 2820 and 2720 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺) peak at m/z = 204.15.

Note: Exact chemical shifts can vary based on the solvent used for analysis.[8]

References

Technical Support Center: A Troubleshooting Guide for Claisen-Schmidt Condensation with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Claisen-Schmidt condensation for the synthesis of chalcones and other α,β-unsaturated ketones, with a particular focus on reactions involving substituted benzaldehydes. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen-Schmidt condensation, and why is it selective?

A1: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone that possesses α-hydrogens and an aromatic carbonyl compound that lacks them.[1][2] This reaction is fundamental for synthesizing α,β-unsaturated ketones, most notably chalcones.[3] The selectivity of the reaction hinges on the fact that aromatic aldehydes, like benzaldehyde and its derivatives, do not have α-hydrogens.[4] The α-carbon is the carbon atom directly adjacent to the carbonyl group. In the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the ketone (the enolizable partner) is deprotonated at its α-carbon to form a nucleophilic enolate ion.[2][5] Since the aromatic aldehyde cannot form an enolate, it can only act as an electrophile.[4][6] This structural distinction forces the reaction to proceed in a specific direction: the enolate of the ketone attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate then readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated ketone.[7]

Troubleshooting Common Experimental Issues

This section is dedicated to addressing specific problems you may encounter during your experiments. Each issue is analyzed for its probable causes, followed by actionable solutions and preventative measures.

Issue 1: Low or No Product Yield

Q2: I'm getting a very low yield, or the reaction doesn't seem to be working at all. What are the likely causes and how can I fix this?

A2: Low or no yield in a Claisen-Schmidt condensation can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

  • Reactivity of the Substituted Benzaldehyde: The electronic nature of the substituent on the benzaldehyde ring significantly impacts the electrophilicity of the carbonyl carbon.[8]

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups decrease the reactivity of the aldehyde by making the carbonyl carbon less electrophilic.

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the carbonyl carbon, generally leading to faster reactions.[9]

    Troubleshooting Steps:

    • For EDG-substituted benzaldehydes:

      • Increase the reaction temperature gently (e.g., to 40-50 °C) to provide more energy for the reaction to proceed.[4][10]

      • Extend the reaction time and monitor progress closely using Thin Layer Chromatography (TLC).[10][11]

      • Consider using a stronger base or a higher concentration of the base to increase the enolate concentration.

    • For EWG-substituted benzaldehydes: While generally more reactive, they can be prone to side reactions. If the yield is low, it might be due to product degradation or side reactions under harsh conditions. Consider milder conditions (e.g., lower temperature, less concentrated base).

  • Inappropriate Catalyst or Insufficient Catalyst Loading:

    • While strong bases like NaOH and KOH are common, some substrates may require milder catalysts to prevent side reactions.[10] Screening different catalysts can be beneficial.

    • The amount of catalyst is critical. For solvent-free methods, 20 mol% of solid NaOH has been shown to be effective.[12] For solution-based reactions, a catalytic to equimolar amount of base is often used.[3] Optimization through small-scale trial reactions is recommended.[10]

  • Suboptimal Reaction Conditions:

    • Temperature: Many Claisen-Schmidt reactions proceed well at room temperature. However, as mentioned, gentle heating can improve rates for less reactive substrates, while cooling may be necessary to control reactions with highly reactive substrates and minimize byproducts.[10]

    • Solvent Choice: The polarity of the solvent can influence reaction outcomes. Ethanol is a common choice.[10] However, solvent-free conditions, achieved by grinding the reactants together, can sometimes lead to higher yields and shorter reaction times, aligning with green chemistry principles.[12][13]

  • Product Precipitation: If the chalcone product is insoluble in the reaction solvent, it may precipitate out and coat the reactants or catalyst, hindering the reaction.[4]

    • Solution: Increase the solvent volume or switch to a solvent in which the product has better solubility. Ensure vigorous stirring throughout the reaction.[4]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Reactants 1. Verify Reactant Purity & Stoichiometry Start->Check_Reactants Analyze_Aldehyde 2. Assess Benzaldehyde Substituent Check_Reactants->Analyze_Aldehyde EDG Electron-Donating Group (EDG)? Analyze_Aldehyde->EDG EWG Electron-Withdrawing Group (EWG)? EDG->EWG No Increase_Severity Increase Temp/Time/Base Conc. EDG->Increase_Severity Yes Optimize_Conditions 3. Optimize Reaction Conditions EWG->Optimize_Conditions No/Unsure Decrease_Severity Decrease Temp/Base Conc. EWG->Decrease_Severity Yes Monitor_TLC 4. Monitor by TLC Optimize_Conditions->Monitor_TLC Increase_Severity->Monitor_TLC Decrease_Severity->Monitor_TLC Check_Solubility 5. Check Product Solubility Monitor_TLC->Check_Solubility Adjust_Solvent Increase Solvent Volume or Change Solvent Check_Solubility->Adjust_Solvent Precipitation Observed Success Improved Yield Check_Solubility->Success No Precipitation Issue & Reaction Progressing Adjust_Solvent->Monitor_TLC

Caption: Troubleshooting workflow for low-yield Claisen-Schmidt condensations.

Issue 2: Formation of Multiple Products and Side Reactions

Q3: My TLC plate shows multiple spots, indicating the formation of byproducts. What are the common side reactions and how can I suppress them?

A3: The formation of multiple products is a common issue, often arising from competing reaction pathways. Understanding these side reactions is key to minimizing them.

Common Side Reactions and Their Mitigation:

  • Self-Condensation of the Ketone: If the ketone has α-hydrogens, it can react with itself (an aldol condensation). This is more likely if the ketone is added to the base before the aldehyde, or if the aldehyde is particularly unreactive.

    • Solution: A common strategy is to add the aldehyde to the mixture of the ketone and base slowly.[4] This ensures that the enolate formed from the ketone preferentially reacts with the more electrophilic aldehyde which is present in excess locally.

  • Cannizzaro Reaction: This is a significant side reaction for aromatic aldehydes that lack α-hydrogens, especially under strongly basic conditions.[4] In the Cannizzaro reaction, two molecules of the aldehyde undergo a disproportionation reaction to yield one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid salt.[14][15]

    • Conditions Favoring this Side Reaction: High concentration of a strong base (e.g., >50% KOH), and elevated temperatures.

    • Solution:

      • Use a milder base or a lower concentration of the base.

      • Maintain a lower reaction temperature (e.g., room temperature or below).[4]

      • Ensure the ketone is reactive enough to compete effectively with this pathway.

  • Michael Addition: The α,β-unsaturated ketone product (the chalcone) is a Michael acceptor. An enolate (from the starting ketone) can attack the β-carbon of the chalcone in a 1,4-conjugate addition, leading to a 1,5-dicarbonyl compound as a byproduct.[16][17]

    • Conditions Favoring this Side Reaction: High concentration of enolate, which can be caused by using a large excess of the ketone or a very strong base. Prolonged reaction times after the initial product has formed can also contribute.

    • Solution:

      • Use a stoichiometry closer to 1:1 for the ketone and aldehyde.

      • Stop the reaction once TLC indicates the consumption of the starting aldehyde.

      • If the product precipitates as it forms, this can physically remove it from the reaction medium, reducing the likelihood of it acting as a Michael acceptor.

The following diagram illustrates the main reaction pathway versus the major side reactions.

Reaction_Pathways cluster_main Desired Claisen-Schmidt Pathway cluster_side Potential Side Reactions Ketone Ketone (with α-H) Enolate Enolate Ketone->Enolate + OH⁻ Self_Condensation Ketone Self-Condensation Product Ketone->Self_Condensation Aldehyde Substituted Benzaldehyde Chalcone α,β-Unsaturated Ketone (Chalcone) Aldehyde->Chalcone Cannizzaro_Product Cannizzaro Products (Alcohol + Carboxylate) Aldehyde->Cannizzaro_Product + OH⁻ (strong) + Aldehyde Aldehyde->Cannizzaro_Product Base Base (OH⁻) Base->Ketone Enolate->Chalcone + Aldehyde - H₂O Michael_Adduct Michael Adduct (1,5-Dicarbonyl) Enolate->Michael_Adduct Enolate->Self_Condensation + Ketone Chalcone->Michael_Adduct + Enolate

Caption: Desired reaction pathway versus common side reactions.

Issue 3: Product Purification and Isolation

Q4: My product has precipitated from the reaction mixture, but it's oily/gummy and difficult to purify. What should I do?

A4: The physical state of the crude product can present purification challenges. Oily or gummy precipitates often indicate the presence of impurities or residual solvent.

Purification Strategy:

  • Initial Workup: After the reaction is complete (as monitored by TLC), the mixture is often poured into ice-cold water.[11] This helps to precipitate the organic product and dissolve the inorganic base catalyst. Sometimes, acidification with a dilute acid like HCl is necessary to neutralize any remaining base and protonate the product fully, aiding precipitation.[18]

  • Dealing with Oils: If the product "oils out" instead of forming a solid:

    • Trituration: Try adding a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can often induce crystallization.

    • Solvent Extraction: If trituration fails, perform a standard liquid-liquid extraction. Dissolve the entire mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry the organic layer, and concentrate it under reduced pressure. The resulting crude material may be more amenable to purification.

  • Recrystallization: This is the most common method for purifying solid chalcones.

    • Solvent Selection: Ethanol (95%) is a very common and effective solvent for recrystallizing chalcones.[10] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[5]

Experimental Protocols and Data

To provide a practical starting point, here are standardized protocols for both a traditional solution-phase and a solvent-free Claisen-Schmidt condensation.

Protocol 1: Base-Catalyzed Synthesis in Ethanol[3][10]
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (1.0 eq) and the ketone (e.g., acetophenone) (1.0 eq) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 10-40% aqueous or ethanolic solution of NaOH or KOH (typically 1.0-1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by TLC. A precipitate may form as the reaction proceeds. Reactions are often complete within 1-4 hours.

  • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath and pour it into a beaker of ice-cold water to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol. Recrystallize the product from a suitable solvent, such as 95% ethanol.

Protocol 2: Solvent-Free Synthesis by Grinding[1][12]
  • Preparation: In a mortar, combine the ketone (1.0 eq) and the substituted benzaldehyde (1.0 eq for mono-condensation, 2.0 eq for di-condensation).

  • Catalyst Addition: Add solid NaOH (e.g., 20 mol%).

  • Reaction: Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste, and may then solidify again. The reaction is typically complete within 5-15 minutes.

  • Isolation and Purification: Scrape the solid product from the mortar. Add cold water and stir to dissolve the NaOH catalyst. Collect the crude product by suction filtration and wash thoroughly with water until the filtrate is neutral. If necessary, the product can be further purified by recrystallization from 95% ethanol.

Data Table: Influence of Substituents on Reaction Conditions

The following table summarizes typical conditions and outcomes for different substituted benzaldehydes, providing a comparative reference.

Substituted BenzaldehydeKetoneCatalyst/SolventTypical Yield (%)Reference
BenzaldehydeAcetophenoneNaOH/Ethanol~43-90%[8]
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[8]
4-MethoxybenzaldehydeAcetophenoneNaOH/Ethanol~85%[8]
4-ChlorobenzaldehydeCyclohexanoneSolid NaOH (Solvent-free)~98%[12]
3-NitrobenzaldehydeAcetophenoneNaOH/Ethanol~80-90%[8]

References

Technical Support Center: Optimizing Reactions with 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile building block. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your reaction conditions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive from researchers working with this compound for the first time.

Q1: What are the key reactivity features of this compound that I should be aware of?

A1: The reactivity of this compound is dictated by the interplay of its three functional groups: the aldehyde, the electron-donating methoxy group (-OCH3), and the strongly electron-withdrawing trifluoromethyl group (-CF3).

  • Aldehyde Group: This is the primary site of reaction, susceptible to nucleophilic attack.

  • Trifluoromethyl Group (-CF3): Located at the ortho position, this group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles than benzaldehyde itself.

  • Methoxy Group (-OCH3): At the para position, this electron-donating group can modulate the reactivity of the aromatic ring and may influence the regioselectivity of certain reactions.

Q2: How does the solubility of this compound affect my reaction setup?

A2: this compound is generally soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. However, its solubility in non-polar solvents like hexanes is limited. When choosing a solvent system, ensure your starting material is fully dissolved to avoid issues with reaction kinetics and incomplete conversion.

Q3: Are there any specific storage and handling precautions for this compound?

A3: Yes, proper storage and handling are crucial for maintaining the integrity of this compound. It should be stored in a cool, dry place, away from light and moisture. The compound can be sensitive to air and may slowly oxidize to the corresponding carboxylic acid. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues you may encounter during common synthetic transformations involving this compound.

Guide 1: Wittig Reaction Troubleshooting

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. However, challenges can arise.[1][2][3]

Problem: Low or No Yield of the Desired Alkene

Potential CauseRecommended SolutionScientific Rationale
Inefficient Ylide Formation Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMSO).The acidity of the α-proton on the phosphonium salt requires a strong base for complete deprotonation to form the ylide.
Ylide Decomposition Prepare the ylide at low temperatures (e.g., 0 °C or -78 °C) and use it immediately.Ylides, especially non-stabilized ones, can be unstable and decompose over time, even at room temperature.
Steric Hindrance If using a bulky phosphonium salt, consider a Horner-Wadsworth-Emmons (HWE) reaction as an alternative for better yields.The ortho-trifluoromethyl group can create steric hindrance around the aldehyde, potentially impeding the approach of a bulky ylide. The HWE reaction often tolerates more sterically demanding substrates.
Side Reactions Ensure all reagents and solvents are anhydrous. Water will quench the ylide and hydrolyze the phosphonium salt.The ylide is a strong base and will be protonated by water, rendering it unreactive towards the aldehyde.

Experimental Protocol: Optimized Wittig Reaction

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.05 eq) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Guide 2: Reductive Amination Troubleshooting

Reductive amination is a versatile method for synthesizing amines from aldehydes. Incomplete reactions and side product formation are common hurdles.[4][5][6][7]

Problem: Incomplete Conversion and Presence of Imine Intermediate

Potential CauseRecommended SolutionScientific Rationale
Inefficient Imine Formation Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.The formation of the imine intermediate is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack.
Weak Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).These reagents are mild enough not to reduce the starting aldehyde but are effective at reducing the iminium ion intermediate. NaBH(OAc)3 is often preferred as it is less toxic and the reaction can be performed as a one-pot procedure.
Reversibility of Imine Formation Remove water from the reaction mixture using a dehydrating agent like magnesium sulfate (MgSO4) or by azeotropic distillation.Imine formation is a reversible reaction that produces water. Removing water drives the equilibrium towards the imine, leading to higher conversion.
Over-reduction of Aldehyde Add the reducing agent after confirming the formation of the imine by TLC or NMR.If a strong reducing agent like sodium borohydride (NaBH4) is used, it can reduce the starting aldehyde to the corresponding alcohol before the imine has a chance to form.

Troubleshooting Workflow: Reductive Amination

G start Low Conversion in Reductive Amination check_imine Check for Imine Formation (TLC/NMR) start->check_imine imine_present Imine Present, Aldehyde Consumed check_imine->imine_present Yes imine_absent Aldehyde Remains, No Imine check_imine->imine_absent No incomplete_reduction Incomplete Reduction imine_present->incomplete_reduction slow_imine_formation Slow Imine Formation imine_absent->slow_imine_formation solution1 Increase Equivalents of Reducing Agent or Switch to a Stronger Reductant (e.g., NaBH4) incomplete_reduction->solution1 solution2 Add Catalytic Acetic Acid or Use a Dehydrating Agent (e.g., MgSO4) slow_imine_formation->solution2

Caption: Decision tree for troubleshooting low conversion in reductive amination.

Guide 3: Aldol Condensation Troubleshooting

The aldol condensation is a classic C-C bond-forming reaction. With this compound, which lacks α-hydrogens, it acts as the electrophile in a crossed aldol (Claisen-Schmidt) condensation.[8][9][10][11]

Problem: Formation of Multiple Products and Low Yield of the Desired Enone

Potential CauseRecommended SolutionScientific Rationale
Self-Condensation of the Enolizable Partner Use a strong base (e.g., LDA) to pre-form the enolate of the ketone/ester partner before adding the aldehyde. Alternatively, use an excess of the enolizable partner.This ensures that the enolate reacts with the more electrophilic this compound rather than with another molecule of the ketone/ester.
Formation of Bis-Aldol Product Use a 1:1 stoichiometry of the aldehyde and the enolizable partner, and add the aldehyde slowly to the reaction mixture.If the enolizable partner has acidic protons on both sides of the carbonyl (e.g., acetone), it can react with two molecules of the aldehyde. Slow addition of the aldehyde can help to minimize this side reaction.[8]
Retro-Aldol Reaction Keep the reaction temperature low and work up the reaction promptly once complete.The aldol addition is reversible. Higher temperatures can favor the retro-aldol reaction, leading to lower yields.
Cannizzaro Reaction This is unlikely to be a major side reaction under typical aldol conditions but ensure the base is not too concentrated and the reaction time is not excessively long.In the presence of a strong base, aldehydes without α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction). However, the aldol reaction is generally much faster.

Visualizing Side Reactions in Aldol Condensation

G cluster_0 Desired Reaction cluster_1 Side Reactions A This compound C Desired Enone Product A->C E Bis-Aldol Product A->E B Enolizable Ketone/Ester B->C D Self-Condensation of Ketone/Ester B->D B->E

Caption: Desired vs. side reactions in the crossed aldol condensation.

Purification and Characterization

Q4: What are some common impurities I might see in my crude product, and how can I remove them?

A4: Common impurities depend on the reaction but can include:

  • Unreacted Starting Material: If the reaction did not go to completion, you will see unreacted this compound. This can usually be removed by column chromatography.

  • Triphenylphosphine Oxide (TPPO): A common byproduct of the Wittig reaction. It can often be removed by precipitation from a non-polar solvent like hexanes or by column chromatography.

  • Over-reduced Alcohol: In reductive aminations, if the conditions are not well-controlled, the starting aldehyde can be reduced to 4-methoxy-2-(trifluoromethyl)benzyl alcohol. This is typically separable by column chromatography.

  • Solvent Residues: Residual solvents from the reaction or workup can be identified by NMR and are usually removed by drying under high vacuum.[12][13][14]

Q5: Are there any characteristic NMR signals for this compound that can help me monitor my reaction?

A5: Yes, the following signals in ¹H NMR are characteristic and useful for monitoring the consumption of the starting material:

  • Aldehyde Proton (-CHO): A singlet typically appearing around 10.0-10.5 ppm. The disappearance of this peak is a good indicator of reaction completion.

  • Methoxy Protons (-OCH3): A singlet around 3.8-4.0 ppm.

  • Aromatic Protons: The aromatic protons will show a characteristic splitting pattern that will change upon conversion to the product.

By carefully monitoring these signals, you can effectively track the progress of your reaction.

References

Preventing decomposition of 4-Methoxy-2-(trifluoromethyl)benzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS No. 106312-36-1). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sensitive building block. Its unique electronic structure, featuring a potent electron-withdrawing trifluoromethyl group ortho to the aldehyde and an electron-donating methoxy group in the para position, makes it highly reactive but also susceptible to specific decomposition pathways. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the success of your synthetic endeavors.

Section 1: Core Stability Profile & Proactive Handling

This section addresses the fundamental chemical vulnerabilities of this compound and the best practices for its storage and handling to maintain its integrity before it even enters the reaction flask.

Frequently Asked Questions (FAQs)

Question: What are the primary chemical instabilities and potential decomposition pathways for this compound?

Answer: The stability of this aldehyde is governed by the interplay of its three key functional groups. The electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles but also sensitizing it to certain degradation pathways.[1][2][3][4] The primary decomposition routes are:

  • Base-Induced Disproportionation (Cannizzaro Reaction): As an aldehyde lacking α-hydrogens, it is highly susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., NaOH, KOH). This redox reaction converts two molecules of the aldehyde into one molecule of the corresponding primary alcohol (4-Methoxy-2-(trifluoromethyl)benzyl alcohol) and one molecule of the carboxylic acid (4-Methoxy-2-(trifluoromethyl)benzoic acid).[5][6][7][8][9]

  • Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, especially under elevated temperatures or in the presence of metallic impurities, or by incompatible oxidizing agents.[10][11] The material is noted to be air-sensitive.[2][12]

  • Hydrolytic Demethylation: Under harsh conditions, particularly high temperatures in aqueous or strongly acidic media, the methoxy group can be cleaved to yield the corresponding phenol.[13][14]

  • Lewis Acid Interaction: While the trifluoromethyl group is generally stable, strong Lewis acids can potentially interact with the C-F bonds, and the aldehyde's oxygen can form complexes with Lewis acids, which may lead to unintended side reactions.[15][16][17]

DecompositionPathways cluster_start Starting Material cluster_products Decomposition Products A This compound B Carboxylic Acid + Alcohol A->B Strong Base (Cannizzaro Reaction) C Carboxylic Acid (Oxidation) A->C Air (O₂) / Oxidants D 4-Hydroxy-2-(trifluoromethyl)benzaldehyde A->D Strong Acid / High T

Caption: Key decomposition pathways for this compound.

Question: What are the recommended storage and handling procedures for this reagent?

Answer: To prevent premature degradation and ensure experimental reproducibility, strict adherence to proper storage and handling protocols is critical.

  • Storage: The compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. The recommended storage temperature is refrigerated (2-8°C).[12] Protect it from light, air, and moisture.[18]

  • Handling: Always handle the material in a well-ventilated area, preferably under a chemical fume hood.[19] Use personal protective equipment, including gloves and safety glasses.[12][20] When weighing and transferring the reagent, do so quickly to minimize exposure to air and humidity. Using a glovebox or a nitrogen-purged bag is ideal for sensitive applications. Avoid contact with incompatible materials like strong oxidizing agents, strong bases, and strong acids.[10]

Section 2: Troubleshooting Guide for Reactions

This section provides direct answers to common problems encountered during reactions involving this compound.

Question: My reaction mixture is turning dark brown or black, and TLC analysis shows a complex mixture of products with significant streaking. What are the likely causes?

Answer: This is a classic sign of extensive decomposition. The cause is likely one or more of the following factors creating an unstable environment for the aldehyde:

  • Excessive Heat: Thermal decomposition can occur, especially if the reaction is run at high temperatures for prolonged periods. This can accelerate all degradation pathways, including demethylation and polymerization.[13][14]

  • Presence of Strong Base/Acid: As detailed above, strong bases will initiate the Cannizzaro reaction, while strong acids can cleave the methoxy ether. Either of these can generate reactive byproducts that lead to further decomposition and polymerization.

  • Oxygen Contamination: If your reaction is not properly degassed and maintained under an inert atmosphere, air oxidation of the aldehyde can occur, which can be catalyzed by trace metals and lead to radical side reactions.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Evaluate if the reaction can be performed effectively at a lower temperature.

  • Buffer the Reaction or Use a Milder Reagent: If a base is required, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) or an inorganic base with lower hydroxide concentration (e.g., K₂CO₃) instead of NaOH or KOH. If an acid is needed, use the minimum catalytic amount required.

  • Ensure Inert Atmosphere: Thoroughly degas your solvent and ensure all glassware is dried and the reaction is run under a positive pressure of nitrogen or argon.

Question: I am observing significant amounts of both 4-methoxy-2-(trifluoromethyl)benzyl alcohol and the corresponding carboxylic acid in my product mixture. How can I prevent this?

Answer: The formation of an equimolar alcohol and carboxylic acid is the definitive signature of the Cannizzaro reaction.[6][9] This disproportionation occurs because your aldehyde lacks α-hydrogens and is being exposed to a sufficiently strong basic environment.[8]

Prevention Protocol:

  • Avoid Strong Hydroxide Bases: Do not use reagents like NaOH, KOH, or Ba(OH)₂.

  • Control pH: If the reaction generates basic byproducts, consider adding a buffer to maintain a neutral or mildly acidic pH.

  • Lower Temperature: The rate of the Cannizzaro reaction is temperature-dependent. Running the reaction at 0°C or below can significantly suppress this side reaction.

  • Use a Crossed-Cannizzaro Strategy (if applicable): In some cases, if a reduction is desired, a "crossed" Cannizzaro reaction can be employed using formaldehyde as a sacrificial hydride donor, which will be preferentially oxidized.[7][21] However, this is a specific application and not a general method for preventing decomposition.

Section 3: Proactive Strategy: Aldehyde Protection

For multi-step syntheses where the aldehyde is incompatible with upcoming reaction conditions, a protection-deprotection strategy is the most robust solution.

Question: When should I consider protecting the aldehyde group?

Answer: Protection is necessary when you plan to use reagents that would otherwise react with the aldehyde.[22] This is a critical and non-negotiable step when using:

  • Strong Nucleophiles: Grignard reagents, organolithiums, or other reagents that readily add to carbonyls.[9]

  • Strong Reducing Agents: Reagents like LiAlH₄ that would reduce the aldehyde to an alcohol.

  • Strong Oxidizing Agents: Reagents that would convert the aldehyde to a carboxylic acid.

  • Basic Conditions: When a strong base is required for another transformation and the Cannizzaro reaction is unavoidable.

The most common and reliable protecting group for aldehydes is a cyclic acetal, which is stable to bases, nucleophiles, and many reducing/oxidizing agents.[11][23]

ProtectionWorkflow A Starting Aldehyde B Protected Acetal A->B Protection (Ethylene Glycol, p-TsOH) C Desired Intermediate B->C Main Reaction (e.g., Grignard, LiAlH₄) D Final Product (Aldehyde) C->D Deprotection (Aqueous Acid)

Caption: A typical experimental workflow involving acetal protection and deprotection.

Experimental Protocol: Acetal Protection

This protocol describes the formation of a 1,3-dioxolane (cyclic acetal) protecting group.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Toluene (or Benzene)

  • Dean-Stark apparatus or molecular sieves (4Å)

Procedure:

  • Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add this compound, toluene, and ethylene glycol.

  • Add the catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature.

  • Wash the organic phase with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected acetal, which can often be used in the next step without further purification.

Experimental Protocol: Acetal Deprotection

This protocol regenerates the aldehyde from the acetal.

Materials:

  • Protected acetal (1.0 eq)

  • Acetone (or THF) and Water (e.g., 4:1 v/v)

  • 2M Hydrochloric Acid (HCl) or p-TsOH (catalytic)

Procedure:

  • Dissolve the acetal in the acetone/water or THF/water solvent mixture.

  • Add the acid catalyst (e.g., a few drops of 2M HCl or a catalytic amount of p-TsOH).

  • Stir the reaction at room temperature. The deprotection is typically rapid (30 minutes to a few hours).

  • Monitor the reaction by TLC or GC-MS for the disappearance of the acetal and the appearance of the aldehyde.

  • Once complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

Section 4: Summary of Reaction Condition Compatibility

For quick reference, this table summarizes conditions that are generally compatible or incompatible with the unprotected aldehyde.

Condition / Reagent ClassCompatibilityRationale & Key Considerations
Strong Bases (NaOH, KOH, NaH) Incompatible Induces rapid Cannizzaro disproportionation.[6][8]
Mild Inorganic Bases (K₂CO₃, Cs₂CO₃) Use with Caution Generally safer, but decomposition is still possible at high temperatures or long reaction times.
Organic Bases (Et₃N, DIPEA, DBU) Compatible Non-nucleophilic and generally do not promote the Cannizzaro reaction.
Strong Acids (conc. H₂SO₄, HCl) Incompatible Can cause cleavage of the methoxy ether and potential polymerization.[13][14]
Lewis Acids (AlCl₃, TiCl₄) Use with Caution Can activate the carbonyl but may also lead to side reactions. Stoichiometry and temperature must be carefully controlled.[15][17]
Nucleophiles (Grignard, Organolithiums) Incompatible Will attack the aldehyde carbonyl. Protection is required.[9]
Mild Oxidants (PCC, DMP) Compatible The aldehyde is already at its oxidation state; these are generally used to form aldehydes.
Strong Oxidants (KMnO₄, CrO₃) Incompatible Will oxidize the aldehyde to a carboxylic acid.
Reducing Agents (NaBH₄) Use with Caution Will reduce the aldehyde to the corresponding alcohol. Use only if this is the desired transformation.
Strong Reducing Agents (LiAlH₄) Incompatible Will readily reduce the aldehyde. Protection is required for other transformations.

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-2-(trifluoromethyl)benzaldehyde. This molecule is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, largely due to the unique electronic properties imparted by its methoxy and trifluoromethyl substituents.[1] However, these same functional groups can present unique challenges in catalytic processes, leading to premature catalyst deactivation, reduced yields, and inconsistent results.

This guide is designed to provide in-depth, practical solutions to common problems encountered during the catalytic transformation of this substrate. By understanding the root causes of deactivation, you can optimize your reaction conditions, extend the life of your catalyst, and ensure the integrity of your synthetic route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems observed during catalytic reactions involving this compound, such as hydrogenation.

Q1: My hydrogenation reaction has stalled or is showing low conversion. What are the likely causes?

An incomplete or stalled reaction is the most common sign of catalyst deactivation. Several factors related to the catalyst's health could be at play.

  • Possible Cause 1: Catalyst Poisoning

    • Explanation: Catalyst poisoning occurs when impurities or reaction components strongly adsorb to the active sites of the catalyst, blocking them from reactants.[2][3] For palladium catalysts (e.g., Pd/C), common poisons include sulfur compounds (from reagents or solvents), halides, and strong nitrogen-containing heterocycles.[2][3] In the case of this compound, trace impurities from its synthesis or degradation products can act as poisons. While the trifluoromethyl group is generally stable, under harsh conditions, it could potentially be a source of fluoride ions, which are known poisons for some catalysts.

    • Solutions:

      • Purify Reagents: Ensure all solvents and reagents are of high purity and free from sulfur or halide contaminants.

      • Use a Guard Bed: If feedstock contamination is suspected, passing it through a guard bed of an appropriate adsorbent before it enters the reactor can remove poisons.

      • Optimize Reaction Conditions: Lowering the reaction temperature may prevent the degradation of the substrate into catalyst poisons.

  • Possible Cause 2: Coking or Fouling

    • Explanation: Coking is the deposition of carbonaceous residues on the catalyst surface, which physically blocks active sites and pores.[4] This is often exacerbated by high temperatures or high reactant concentrations, which can lead to the polymerization or decomposition of the aromatic aldehyde.

    • Solutions:

      • Modify Temperature and Concentration: Experiment with lower reaction temperatures and concentrations to minimize the formation of coke precursors.

      • Improve Mass Transfer: Ensure efficient stirring to prevent localized "hot spots" on the catalyst surface where coking might be initiated.

      • Solvent Selection: Changing the solvent to one that better solubilizes both the reactant and intermediates can help prevent deposition on the catalyst surface.[5]

  • Possible Cause 3: Sintering of Catalyst Particles

    • Explanation: Sintering is the thermal agglomeration of small metal nanoparticles on the support into larger, less active particles.[4] This process is often irreversible and leads to a permanent loss of active surface area. High temperatures are the primary driver of sintering.[6]

    • Solutions:

      • Strict Temperature Control: Operate at the lowest possible temperature that still provides a reasonable reaction rate.

      • Choose a Thermally Stable Catalyst: Select a catalyst with strong metal-support interactions to inhibit particle migration.

Below is a troubleshooting workflow to diagnose the cause of a failed reaction.

start Low Conversion or Stalled Reaction q1 Was the catalyst fresh? start->q1 q2 Are reagents/solvents high purity? q1->q2 Yes c1 Potential Cause: Catalyst Poisoning q1->c1 No (Reused) q3 Was reaction temperature too high? q2->q3 Yes q2->c1 No q4 Is the catalyst recoverable by washing? q3->q4 No c3 Potential Cause: Sintering (Irreversible) q3->c3 Yes c2 Potential Cause: Coking / Fouling q4->c2 Yes c4 Potential Cause: Leaching q4->c4 No s1 Solution: Purify reagents, use guard bed c1->s1 s2 Solution: Optimize temperature, improve mixing c2->s2 s3 Solution: Lower temperature, choose stable catalyst c3->s3 s4 Solution: Use a different support, modify solvent c4->s4

Caption: Troubleshooting workflow for catalyst deactivation.
FAQs: In-Depth Deactivation Mechanisms

Q2: How do the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups specifically influence catalyst deactivation?

The substituents on the benzaldehyde ring play a crucial role in the molecule's interaction with the catalyst surface.

  • Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group can increase the electrophilicity of the aldehyde, potentially making it more reactive.[7] However, it can also lead to stronger adsorption onto the catalyst surface. This strong binding can inhibit the desorption of the product, effectively blocking the active site. In some extreme cases, C-F bond cleavage could occur, releasing fluoride ions that poison the catalyst.

  • Methoxy (-OCH₃) Group: As an electron-donating group, the methoxy group can influence the electronic density of the aromatic ring.[8] Its oxygen atom can act as a Lewis base and interact with the catalyst surface. This interaction can either be beneficial, by anchoring the molecule in a favorable orientation for reaction, or detrimental, by causing steric hindrance or blocking adjacent active sites.[8][9] Studies have shown that the position of the methoxy group can significantly impact reaction rates and catalyst stability.[8]

Q3: What is catalyst leaching and how can I detect it?

Catalyst leaching is the dissolution of the active metal from its solid support into the reaction mixture.[6] This not only deactivates the heterogeneous catalyst but can also contaminate the final product with metal impurities, a major concern in pharmaceutical synthesis.

  • Detection: The most reliable method for quantifying leaching is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) .[10] These techniques can detect trace amounts of the leached metal in the filtered reaction solution.

  • Prevention:

    • Choose a catalyst with a support that strongly binds the metal particles.

    • Modify reaction conditions (e.g., solvent, temperature) to minimize metal dissolution.

    • In some cases, using a milder reducing agent than H₂ gas, such as polymethylhydrosiloxane (PMHS), has been shown to reduce palladium leaching.[11]

Diagnostic & Regeneration Protocols

When you suspect catalyst deactivation, a systematic characterization of the spent catalyst is crucial to identify the root cause. This allows for targeted regeneration strategies or informs the selection of a more robust catalyst for future experiments.

Protocol 1: Characterizing the Deactivated Catalyst

This protocol outlines the key analytical techniques used to diagnose the cause of deactivation.

Technique Information Gained Deactivation Mechanism Indicated
Transmission Electron Microscopy (TEM) Provides images of metal nanoparticles to assess their size, shape, and dispersion on the support.[10]Sintering: Comparison of fresh and spent catalysts will show an increase in average particle size.[10]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical oxidation states on the catalyst surface.[6]Poisoning: Can detect the presence of poisons like sulfur, chlorine, or nitrogen on the surface.[6] Can also show changes in the metal's oxidation state.
BET Surface Area Analysis Measures the total surface area and pore size distribution of the catalyst.[4]Coking/Fouling: A significant decrease in surface area and pore volume suggests blockage by deposits.
Thermogravimetric Analysis (TGA) Measures changes in catalyst weight as a function of temperature.Coking/Fouling: A weight loss at temperatures corresponding to the combustion of carbon indicates the amount of coke deposited.[10]
Inductively Coupled Plasma (ICP-OES/MS) Measures the elemental composition of the bulk catalyst and the reaction filtrate.[6]Leaching: A decrease in the metal content of the solid catalyst and its detection in the filtrate confirms leaching.[6]

Below is a typical workflow for recovering and analyzing a spent catalyst.

cluster_recovery Catalyst Recovery cluster_analysis Analysis r1 Filter Reaction Mixture r2 Wash with Solvent r1->r2 r3 Dry Under Vacuum r2->r3 a1 TEM (Particle Size) r3->a1 Analyze Sample a2 XPS (Surface Poisons) r3->a2 Analyze Sample a3 BET (Surface Area) r3->a3 Analyze Sample a4 ICP-MS (Leaching) r3->a4 Analyze Sample

Caption: Experimental workflow for catalyst characterization.
Protocol 2: General Regeneration of a Fouled Pd/C Catalyst

If characterization suggests deactivation by coking or fouling from organic residues, a careful regeneration procedure can sometimes restore activity. Note: This is not effective for irreversible deactivation like sintering.

Warning: Palladium on carbon can be pyrophoric, especially after use. Always handle the catalyst in a wet state and under an inert atmosphere until its pyrophoric nature is confirmed to be managed.[12]

  • Catalyst Recovery: After the reaction, filter the Pd/C catalyst from the reaction mixture.

  • Solvent Washing: Wash the recovered catalyst thoroughly with a solvent that is good at dissolving the suspected foulants (e.g., a mixture of chloroform and glacial acetic acid has been shown to be effective for certain organic blockages).[10] Perform this wash at a slightly elevated temperature (e.g., 60 °C) for 1 hour to enhance solubility.[10]

  • Mild Thermal Treatment: After washing, dry the catalyst carefully. A gentle roasting under an inert nitrogen atmosphere (e.g., heating to 250-300 °C) can help remove strongly adsorbed organic species without causing significant sintering.[10]

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to evaluate the recovery of its catalytic activity. The hydrogen consumption rate or product yield can be compared to that of a fresh catalyst.[10]

References

Technical Support Center: Characterization of Impurities in 4-Methoxy-2-(trifluoromethyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methoxy-2-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is paramount, as even trace-level impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot and characterize impurities encountered during its synthesis. Adherence to regulatory guidelines, such as those from the International Council on Harmonisation (ICH), is critical for systematic impurity monitoring.[3]

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues and questions that arise during the analysis of this compound.

Q1: I've detected an unexpected peak in my HPLC chromatogram. What is the general workflow for identifying this unknown impurity?

A1: A systematic approach is crucial for the identification and characterization of unknown impurities. The goal is to combine chromatographic data with spectroscopic information to elucidate the structure. The general workflow is as follows:

  • Mass Determination (LC-MS): The first step is to determine the molecular weight of the impurity. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak, offering the most critical initial piece of information.

  • UV Spectrum Analysis: The UV spectrum of the impurity, obtained from a Diode Array Detector (DAD) during HPLC analysis, can be compared to the parent compound. A similar chromophore will suggest a related structure, whereas a significant shift may indicate a major structural modification.

  • Impurity Isolation: If the impurity is present at a sufficient level (typically >0.1%), isolation via preparative HPLC or flash chromatography is necessary for full structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

  • Structural Elucidation (NMR): High-resolution NMR (¹H, ¹³C, ¹⁹F, and 2D-NMR techniques like COSY and HSQC) is the most powerful tool for unambiguously determining the structure of the isolated impurity.[4][5]

  • Hypothesis and Confirmation: Based on the synthetic route, propose likely structures that fit the mass and spectroscopic data. This hypothesis can be confirmed by synthesizing the suspected impurity as a reference standard and comparing its retention time and spectra.[3]

Logical Workflow for Unknown Impurity Identification

This diagram illustrates the decision-making process for characterizing an unknown peak detected during chromatographic analysis.

G start Unknown Peak Detected in HPLC lcms LC-MS Analysis start->lcms Obtain MW uv Analyze UV-Vis Spectrum lcms->uv compare Compare to Parent (4-MeO-2-CF3-Benzaldehyde) uv->compare isolate Isolate Impurity (Prep-HPLC / Flash) compare->isolate Structure Related propose Propose Plausible Structures (Based on Synthesis Route) compare->propose Structure Unrelated nmr Structural Elucidation (NMR) ¹H, ¹³C, ¹⁹F, 2D NMR isolate->nmr nmr->propose confirm Synthesize & Confirm (Reference Standard) propose->confirm Structure Hypothesized end Impurity Identified & Characterized confirm->end

Caption: Workflow for identifying unknown impurities.

Q2: What are the most common process-related impurities I should expect, and how can they be formed?

A2: Process-related impurities originate from the synthetic route itself. The most common synthesis of this compound involves the oxidation of 4-Methoxy-2-(trifluoromethyl)benzyl alcohol or the formylation of 1-methoxy-3-(trifluoromethyl)benzene.

Potential Process-Related Impurities:

Impurity NamePotential OriginKey Analytical Marker
Unreacted Starting Material Incomplete reactionPeak matching the retention time and mass of the starting material (e.g., 4-Methoxy-2-(trifluoromethyl)benzyl alcohol).
Over-oxidation Product Harsh oxidation conditionsA peak with a mass 16 Da higher than the product, corresponding to 4-Methoxy-2-(trifluoromethyl)benzoic acid.[6][7]
Isomeric Impurities Non-selective reaction stepsPeaks with the same mass as the product but different retention times. Structural confirmation requires NMR.
Residual Solvents Purification/work-up stepsDetected by Headspace GC-MS.[8]

The formation of benzoic acid derivatives via over-oxidation is a very common side reaction for benzaldehydes.[7][9] This can often be mitigated by using milder oxidizing agents or by carefully controlling the reaction stoichiometry and temperature.

Diagram of Common Impurity Formation Pathways

This diagram shows the main synthesis route and potential side reactions leading to common impurities.

G cluster_main Main Synthesis Pathway cluster_side Side Reactions SM 4-Methoxy-2-(trifluoromethyl) benzyl alcohol Product 4-Methoxy-2-(trifluoromethyl) benzaldehyde SM->Product Oxidation Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 4-Methoxy-2-(trifluoromethyl) benzoic acid Product->Impurity2 Over-oxidation

Caption: Synthesis pathway and impurity formation.

Q3: My product is showing signs of degradation upon storage. What are the likely degradation products?

A3: Degradation products arise from the decomposition of the drug substance over time due to environmental factors like air, light, or temperature. For aldehydes, the most common degradation pathway is oxidation.

  • Oxidative Degradation: Benzaldehydes are susceptible to auto-oxidation in the presence of air (oxygen), leading to the formation of the corresponding benzoic acid.[6] In this case, it would be 4-Methoxy-2-(trifluoromethyl)benzoic acid . This is often observed as a white solid impurity forming in the liquid aldehyde over time.

  • Photolytic Degradation: Exposure to UV or visible light can also accelerate degradation. Photostability studies, as outlined in ICH guideline Q1B, are essential to understand these pathways.[10]

To investigate this, you should perform forced degradation studies . These studies intentionally stress the sample under various conditions (acid, base, oxidation, heat, light) to predict and identify potential degradation products that could form during its shelf life.[11][12][13] The goal is typically to achieve 5-20% degradation to ensure that analytical methods are stability-indicating.[11]

Part 2: Detailed Experimental Protocols

This section provides standardized protocols for the key analytical techniques used in impurity characterization.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for separating this compound from its common non-volatile impurities.

Objective: To develop a stability-indicating HPLC method for the separation and quantification of the main component and its related impurities.

Instrumentation & Materials:

  • HPLC system with UV/DAD detector

  • C18 Column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid (for pH adjustment)

  • Sample: this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Prepare the analysis sample at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined from UV scan)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 20 80
      30 20 80
      31 70 30

      | 40 | 70 | 30 |

  • Analysis:

    • Inject a blank (diluent), followed by the reference standard, and then the sample.

    • Identify and integrate all peaks. Calculate the percentage of impurities using the area percent method (assuming a similar response factor for closely related impurities).

Causality: A gradient elution is chosen to effectively separate impurities with a wide range of polarities, from polar starting materials to non-polar by-products. The C18 stationary phase is a robust choice for aromatic compounds.[14]

Protocol 2: GC-MS for Volatile Impurities and Structural Confirmation

Objective: To identify volatile impurities (like residual solvents) and confirm the mass of non-volatile impurities after derivatization.

Instrumentation & Materials:

  • GC-MS system with a mass selective detector (MSD)

  • Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • For non-volatiles: Derivatization agent (e.g., MTBSTFA for silylation if hydroxyl or carboxyl groups are present)

Procedure (Headspace for Residual Solvents):

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO). Seal the vial.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow mode (e.g., 1.2 mL/min)

    • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).

    • MS Transfer Line: 280 °C

    • MS Source: 230 °C

    • Scan Range: 35-550 amu

  • Analysis:

    • Run the headspace sample.

    • Identify peaks by comparing their mass spectra against a library (e.g., NIST).[15]

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds due to its high separation efficiency and definitive identification capabilities through mass spectral libraries.[8]

Protocol 3: Structural Elucidation by NMR Spectroscopy

Objective: To unambiguously determine the chemical structure of an isolated impurity.

Instrumentation & Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Isolated impurity sample (1-5 mg)

Procedure:

  • Sample Preparation: Dissolve the isolated impurity in ~0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. This provides information on the number and type of protons and their neighboring protons (through splitting patterns).[16]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms.

    • ¹⁹F NMR: Since the parent molecule contains a -CF₃ group, a ¹⁹F NMR spectrum is essential to confirm its presence and chemical environment in the impurity.[17]

    • 2D NMR (COSY, HSQC/HMQC, HMBC):

      • COSY identifies proton-proton couplings (protons on adjacent carbons).

      • HSQC/HMQC correlates protons to their directly attached carbons.

      • HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting structural fragments.

  • Data Interpretation:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze chemical shifts and coupling constants to deduce structural fragments.[5]

    • Use the 2D NMR data to assemble the fragments into a complete structure.[18]

Causality: A full suite of NMR experiments provides through-bond connectivity information, allowing for the complete and unambiguous determination of a molecule's constitution without needing a reference standard initially.[18]

References

Validation & Comparative

A Comparative Guide to Aldehyde Reactivity: 4-Methoxy-2-(trifluoromethyl)benzaldehyde vs. 4-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, the benzaldehyde scaffold is a cornerstone, serving as a versatile precursor for a multitude of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The reactivity of the aldehyde functional group, however, is not a constant. It is exquisitely sensitive to the electronic character of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of two functionally distinct benzaldehydes: 4-Methoxy-2-(trifluoromethyl)benzaldehyde and 4-Nitrobenzaldehyde .

Our objective is to dissect the electronic factors that govern their reactivity toward nucleophilic attack, a fundamental reaction class for aldehydes.[5][6] We will explore the interplay of inductive and resonance effects, support these concepts with quantitative data, and provide a practical experimental protocol to illustrate these principles in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who rely on a nuanced understanding of reactant behavior to design robust and efficient synthetic strategies.

The Decisive Factor: Electronic Effects on the Carbonyl Carbon

The core of this comparison lies in understanding how the substituents on the benzene ring modulate the electrophilicity of the carbonyl carbon. A more electron-deficient (more positively polarized) carbonyl carbon will react more readily with an electron-rich nucleophile.

4-Nitrobenzaldehyde: A Case of Potent Activation

The 4-nitrobenzaldehyde molecule is a classic example of an "activated" aromatic aldehyde. The nitro group (-NO₂) at the para-position is a powerful electron-withdrawing group, a property that stems from two distinct electronic mechanisms:[7][8]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework.

  • Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto itself through resonance. When positioned para to the aldehyde, this effect is maximized, effectively pulling electron density out of the π-system and, by extension, away from the carbonyl group.[7]

This concerted electron withdrawal significantly depletes electron density at the carbonyl carbon, making it highly electrophilic and thus, highly susceptible to nucleophilic attack.[7][9]

This compound: A Tale of Competing Influences

The electronic landscape of this compound is more complex, featuring a powerful electron-withdrawing group and a potent electron-donating group.

  • The Trifluoromethyl Group (-CF₃): Located at the ortho position, the -CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry.[10][11][12] Its influence is almost entirely due to a strong inductive (-I) effect, originating from the extreme electronegativity of the three fluorine atoms. This powerful, localized induction strongly polarizes the adjacent carbonyl group, increasing the positive charge on the carbon.

  • The Methoxy Group (-OCH₃): Positioned para to the aldehyde, the methoxy group exhibits dual electronic character. It is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom. However, this is overshadowed by its powerful electron-donating resonance effect (+M or +R), where the oxygen's lone pairs delocalize into the aromatic ring.[13] This resonance donation increases the electron density of the ring and, consequently, reduces the electrophilicity of the carbonyl carbon, making it less reactive compared to unsubstituted benzaldehyde.[14][15]

Comparative Conclusion on Reactivity

When comparing the two molecules, 4-nitrobenzaldehyde is unequivocally the more reactive species towards nucleophiles.

The nitro group in 4-nitrobenzaldehyde exerts both strong inductive and resonance-based electron withdrawal, with no opposing effects. This creates a highly electron-deficient carbonyl carbon. In contrast, while the this compound possesses the strongly activating ortho-trifluoromethyl group, the deactivating effect of the para-methoxy group's resonance donation partially counteracts it. The methoxy group pushes electron density into the ring, which ultimately lessens the electrophilic character of the aldehyde, making it more stable and less reactive than its nitro-substituted counterpart.

Quantitative Data and Physicochemical Properties

The electronic effects of substituents can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group that accelerates reactions stabilized by negative charge buildup (like nucleophilic addition), while a negative value signifies an electron-donating group that retards such reactions.

PropertyThis compound4-Nitrobenzaldehyde
Molecular Formula C₉H₇F₃O₂[16]C₇H₅NO₃[2]
Molecular Weight 204.15 g/mol [16]151.12 g/mol [2]
Appearance White to light yellow crystalline solid[17][18]Pale yellow crystalline powder[19]
Substituent Effects -CF₃ (ortho): Strong -I (Activating)-OCH₃ (para): Strong +R, weak -I (Deactivating)-NO₂ (para): Strong -I, Strong -R (Strongly Activating)
Hammett Constant (σ) σ(p-OCH₃) = -0.27 σ(m-CF₃) ≈ +0.43 *σ(p-NO₂) = +0.78

Note: The Hammett constant for an ortho-substituent is complex and not directly comparable, but the value for a meta-CF₃ is shown to illustrate its strong electron-withdrawing nature.

The large, positive Hammett constant for the para-nitro group (+0.78) provides quantitative evidence for its powerful rate-enhancing effect on nucleophilic addition, whereas the negative constant for the para-methoxy group (-0.27) confirms its deactivating (rate-retarding) nature.

Mechanistic and Workflow Visualizations

To better understand the concepts discussed, the following diagrams illustrate the key electronic effects and a general experimental workflow.

.dot

electronic_effects cluster_nitro 4-Nitrobenzaldehyde: Activation cluster_methoxy_tfm This compound: Competing Effects nitro_struct O₂N-Ph-CHO nitro_effect Strong -I Effect Strong -R Effect nitro_struct->nitro_effect e⁻ withdrawal nitro_result Highly Electrophilic Carbonyl Carbon (δ++) nitro_effect->nitro_result leads to methoxy_tfm_struct MeO-Ph(CF₃)-CHO tfm_effect Ortho -CF₃: Strong -I Effect (Activation) methoxy_tfm_struct->tfm_effect methoxy_effect Para -OCH₃: Strong +R Effect (Deactivation) methoxy_tfm_struct->methoxy_effect methoxy_tfm_result Moderately Electrophilic Carbonyl Carbon (δ+) tfm_effect->methoxy_tfm_result net effect methoxy_effect->methoxy_tfm_result net effect

Caption: Electronic effects governing aldehyde reactivity.

aldol_workflow setup 1. Reaction Setup Dissolve Aldehyde & Catalyst in Acetone/Solvent stir 2. Reaction Execution Stir at Room Temperature setup->stir monitor 3. Monitoring Track Progress with TLC stir->monitor workup 4. Work-up Remove Solvent under Reduced Pressure monitor->workup Upon Completion purify 5. Purification Column Chromatography on Silica Gel workup->purify

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions with 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methoxy-2-(trifluoromethyl)benzaldehyde in Modern Synthesis

This compound is a versatile building block in the synthesis of a wide array of high-value molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring imparts unique electronic properties and reactivity to the aldehyde functionality.[3] This substitution pattern makes it an attractive substrate for various catalytic transformations, enabling the construction of complex molecular architectures with desirable physicochemical properties.

This guide provides a comparative analysis of various catalytic systems for key reactions involving this compound. As a self-validating system, this document will delve into the mechanistic rationale behind catalyst selection and provide detailed experimental protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

I. Asymmetric Reduction to Chiral Alcohols: A Comparative Overview

The synthesis of chiral alcohols from prochiral aldehydes is a cornerstone of modern asymmetric catalysis. For the enantioselective reduction of this compound to the corresponding (4-methoxy-2-(trifluoromethyl)phenyl)methanol, two powerful catalytic systems are at the forefront: Organocatalytic transfer hydrogenation and biocatalytic reductions.

A. Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones and aldehydes.[4][5][6] The reaction typically employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) to deliver a hydride to the carbonyl group in a highly face-selective manner.[7][8]

Mechanistic Insight:

The enantioselectivity of the CBS reduction is governed by the formation of a rigid, six-membered ring transition state.[7] The chiral environment of the oxazaborolidine catalyst dictates the trajectory of the hydride transfer from the borane to the aldehyde, leading to the preferential formation of one enantiomer of the alcohol. The steric and electronic properties of the substituents on the aldehyde can influence the efficiency and selectivity of the reaction.

Experimental Workflow: CBS Reduction

cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification prep_catalyst Prepare (S)- or (R)-CBS catalyst solution in THF dissolve_aldehyde Dissolve this compound in anhydrous THF prep_borane Obtain anhydrous Borane-THF complex cool_reaction Cool solution to specified temperature (e.g., -20°C to 0°C) dissolve_aldehyde->cool_reaction add_catalyst Add CBS catalyst solution dropwise cool_reaction->add_catalyst add_borane Add Borane-THF complex dropwise over time add_catalyst->add_borane stir_reaction Stir under inert atmosphere and monitor by TLC/GC-MS add_borane->stir_reaction quench Quench reaction with methanol stir_reaction->quench remove_solvent Remove solvent under reduced pressure quench->remove_solvent extract Extract with an organic solvent (e.g., EtOAc) and wash with brine remove_solvent->extract purify Purify by flash column chromatography extract->purify

Caption: Workflow for the enantioselective CBS reduction.

B. Biocatalysis: The Power of Ketoreductases

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols.[9] Ketoreductases (KREDs), a class of oxidoreductase enzymes, can reduce aldehydes and ketones with exceptional enantioselectivity, often approaching >99% ee. These enzymes typically utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source.

Causality in Biocatalytic Systems:

The high selectivity of KREDs stems from the precisely defined three-dimensional structure of the enzyme's active site, which binds the substrate in a specific orientation for hydride delivery from the cofactor. For industrial applications, whole-cell systems are often employed to regenerate the expensive cofactor in situ, making the process economically viable.[9]

Experimental Workflow: Biocatalytic Reduction

cluster_prep Biocatalyst & Media Preparation cluster_reaction Enzymatic Reduction cluster_workup Work-up & Purification prep_cells Prepare whole-cell biocatalyst (e.g., E. coli expressing a KRED) add_cells Suspend whole cells in the reaction media prep_cells->add_cells prep_media Prepare buffered reaction media with a co-substrate for cofactor regeneration (e.g., isopropanol) prep_media->add_cells add_substrate Add this compound (often dissolved in a co-solvent like DMSO) add_cells->add_substrate incubate Incubate at optimal temperature and pH with shaking add_substrate->incubate monitor Monitor conversion by HPLC or GC incubate->monitor extract Extract the product with an organic solvent (e.g., ethyl acetate) monitor->extract separate Separate the organic layer and dry over anhydrous sulfate extract->separate purify Purify by flash column chromatography separate->purify

Caption: Workflow for a whole-cell biocatalytic reduction.

Performance Comparison: CBS Reduction vs. Biocatalysis
FeatureCorey-Bakshi-Shibata (CBS) ReductionBiocatalysis (Ketoreductases)
Enantioselectivity Generally high (often >90% ee)[4]Typically excellent (>99% ee is common)[9]
Substrate Scope Broad for ketones and aldehydes[5][6]Can be substrate-specific, may require enzyme screening
Reaction Conditions Anhydrous, often cryogenic temperaturesAqueous media, mild temperatures and pH
Catalyst Source Commercially available or synthesized chiral oxazaborolidinesRecombinant microorganisms (renewable)
Reagents Stoichiometric, often pyrophoric boranesCatalytic cofactor, sacrificial co-substrate for regeneration[9]
Environmental Impact Generates stoichiometric boron wasteGenerally considered "greener"
Cost Catalyst and borane reagents can be expensiveCan be cost-effective at scale due to cofactor regeneration

II. Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound is a key handle for constructing new carbon-carbon bonds, essential for building molecular complexity. Here, we compare organocatalytic and transition metal-catalyzed approaches.

A. Organocatalytic Aldol and Mannich Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of C-C bonds. Proline and its derivatives are effective catalysts for the direct aldol reaction, where an enamine intermediate generated from a ketone reacts with an aldehyde. Similarly, organocatalysts can facilitate enantioselective Mannich reactions to form β-amino carbonyl compounds.

Mechanistic Rationale:

In these reactions, the chiral organocatalyst forms a transient, covalent bond with one of the reactants (typically the ketone or aldehyde), creating a chiral enamine or iminium ion intermediate. This intermediate then reacts with the other substrate in a stereocontrolled manner, dictated by the steric environment of the catalyst.

B. Transition Metal-Catalyzed Additions

Transition metal catalysts, particularly those based on rhodium, palladium, and copper, are widely used for the addition of organometallic reagents to aldehydes.[10] These reactions allow for the formation of C-C bonds with a wide range of carbon nucleophiles. While not inherently asymmetric without chiral ligands, these methods are highly efficient for constructing the carbon skeleton.

Expertise in Action:

The choice of metal and ligand is crucial for achieving high yields and selectivities. For instance, rhodium catalysts are often employed for the 1,2-addition of organoboron reagents to aldehydes, while copper catalysts can be effective for the addition of organozinc reagents.

Performance Comparison: Organocatalysis vs. Transition Metal Catalysis for C-C Bond Formation
FeatureOrganocatalytic Aldol/Mannich ReactionsTransition Metal-Catalyzed Additions
Stereoselectivity Can be highly enantioselective and diastereoselectiveRequires chiral ligands for asymmetry
Reaction Types Primarily aldol, Mannich, and Michael additionsBroad scope of C-C bond formations (e.g., additions of organoboron, -zinc, -tin reagents)[10]
Catalyst Readily available, often metal-free organic moleculesTransition metal complexes, may require air/moisture-sensitive handling
Functional Group Tolerance Generally goodCan be sensitive to certain functional groups
Cost & Toxicity Often lower cost and toxicityMetals can be expensive and toxic

III. Photocatalysis: A Modern Approach to C-H Functionalization

Photoredox catalysis has revolutionized organic synthesis by enabling the activation of otherwise inert C-H bonds under mild conditions.[11][12] For derivatives of this compound, photocatalysis offers exciting possibilities for late-stage functionalization.

Mechanistic Principles:

A photocatalyst, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. This can generate radical intermediates that can participate in a variety of bond-forming reactions, including C-H functionalization.[13]

Conceptual Workflow: Photocatalytic C-H Functionalization

cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up & Purification dissolve Dissolve substrate, photocatalyst, and reagents in a suitable solvent degas Degas the solution dissolve->degas irradiate Irradiate with visible light (e.g., blue LEDs) degas->irradiate stir Stir at room temperature irradiate->stir monitor Monitor reaction progress stir->monitor remove_solvent Remove solvent in vacuo monitor->remove_solvent purify Purify by chromatography remove_solvent->purify

Caption: General workflow for a photocatalytic reaction.

IV. Detailed Experimental Protocols

Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to the desired temperature (typically between -20 °C and 0 °C).

  • Add a solution of the (S)- or (R)-CBS catalyst (0.05 - 0.1 equiv) in THF dropwise to the stirred solution.

  • To this mixture, add a solution of borane-THF complex (1.0 M in THF, 1.0 - 1.2 equiv) dropwise over a period of 30-60 minutes, maintaining the internal temperature.

  • Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for Whole-Cell Biocatalytic Reduction
  • In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add the whole-cell biocatalyst (e.g., lyophilized E. coli cells expressing a ketoreductase) to the buffer to a specified cell density.

  • Add a co-substrate for cofactor regeneration, such as isopropanol (typically 5-10% v/v).

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol).

  • Add the substrate stock solution to the cell suspension to the desired final concentration.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with vigorous shaking.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC after extraction with an organic solvent.

  • Once the reaction has reached completion, extract the entire reaction mixture with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The choice of catalyst for reactions involving this compound is a critical decision that impacts yield, selectivity, cost, and environmental footprint. For the synthesis of chiral alcohols, CBS reduction offers broad applicability and high enantioselectivity, while biocatalysis with ketoreductases provides an exceptionally selective and green alternative. For C-C bond formation, organocatalysis presents a metal-free route to chiral products, whereas transition metal catalysis offers a wider range of coupling partners. Finally, photocatalysis opens new avenues for C-H functionalization under mild conditions. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and advancing their synthetic endeavors.

References

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Trifluoromethylated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl Group - A Privileged Motif in Modern Drug Discovery

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. This small structural modification can dramatically enhance the pharmacological profile of a drug candidate by influencing its lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] Consequently, the development of efficient and versatile methods for introducing the CF₃ group, particularly in the later stages of a synthetic sequence, is of paramount importance to researchers in drug development.

This guide provides an in-depth, objective comparison of the principal synthetic strategies for trifluoromethylation, grounded in experimental data and field-proven insights. We will delve into the mechanistic underpinnings of electrophilic, nucleophilic, and radical trifluoromethylation reactions, offering detailed protocols and comparative data to empower researchers to make informed decisions for their specific synthetic challenges. Our focus is on practical application, highlighting the strengths and limitations of each approach with real-world examples from the synthesis of trifluoromethylated pharmaceuticals.

I. A Comparative Overview of Trifluoromethylation Strategies

The choice of a trifluoromethylation strategy is dictated by the electronic nature of the substrate and the desired bond construction. The three main paradigms—electrophilic, nucleophilic, and radical—offer complementary reactivity profiles.

FeatureElectrophilic TrifluoromethylationNucleophilic TrifluoromethylationRadical Trifluoromethylation
CF₃ Source "CF₃⁺" equivalent (e.g., Togni's, Umemoto's reagents)[2]"CF₃⁻" equivalent (e.g., Ruppert-Prakash reagent, Fluoroform)[2]•CF₃ radical precursor (e.g., Langlois' reagent, Togni's/Umemoto's reagents with initiator)[1]
Typical Substrates Electron-rich species: arenes, heteroarenes, alkenes, enolates, thiols, alcohols[2]Electron-deficient species: aldehydes, ketones, imines, esters[2]Alkenes, alkynes, (hetero)arenes, aliphatic C-H bonds[1][3]
Common Reagents Hypervalent iodine compounds, sulfonium salts[2]Organosilicon compounds, trifluoromethane-derived reagents[2]Trifluoromethanesulfinates, sulfonyl chlorides, hypervalent iodine reagents[1]
Reaction Initiation Often spontaneous, can be promoted by catalysts (e.g., Cu, Pd) or light[2]Requires an activator (e.g., fluoride source, strong base)[2]Initiated by oxidants, light (photoredox catalysis), or heat[1]
Mechanistic Hallmark Can proceed via polar substitution or single-electron transfer (SET), often involving radical intermediates[2]Formation of a trifluoromethyl anion or its equivalent[2]Generation and reaction of the trifluoromethyl radical (•CF₃)[3]

II. Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon

Electrophilic trifluoromethylation reagents deliver a formal trifluoromethyl cation equivalent to a nucleophilic substrate. This class of reagents has become indispensable for the trifluoromethylation of electron-rich systems.

Key Reagents and Their Characteristics

Two of the most prominent classes of electrophilic trifluoromethylating agents are the hypervalent iodine-based Togni's reagents and the sulfonium salt-based Umemoto's reagents .[4][5]

  • Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): These are shelf-stable, crystalline solids that offer a broad substrate scope, reacting with a variety of carbon- and heteroatom-centered nucleophiles.[4] They are particularly effective for the trifluoromethylation of indoles and other electron-rich heterocycles.

  • Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These reagents are also stable solids and are known for their high reactivity, often enabling the trifluoromethylation of less nucleophilic substrates.[4] Palladium-catalyzed ortho-trifluoromethylation of arenes bearing directing groups is a notable application.[4]

Comparative Performance: Togni vs. Umemoto Reagents

The choice between Togni's and Umemoto's reagents often depends on the specific substrate and reaction conditions. While both are highly effective, subtle differences in reactivity and scope exist.

Substrate TypeReagentCatalyst/ConditionsYield (%)Reference
β-KetoestersTogni's ReagentCu(I) catalystGood to Excellent[4]
β-KetoestersUmemoto's ReagentPhase-transfer catalystGood to Excellent[4]
Heterocycle-Substituted Arenes (ortho-trifluoromethylation)Togni's ReagentPd(OAc)₂/Cu(OAc)₂Low (e.g., 11%)[4]
Heterocycle-Substituted Arenes (ortho-trifluoromethylation)Umemoto's ReagentPd(OAc)₂/Cu(OAc)₂Good[4]
Indoles (C3-Trifluoromethylation)Togni's ReagentCu(II) complexGood[6]
Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent

This protocol details the copper-catalyzed C3-trifluoromethylation of indole, a common scaffold in pharmaceuticals.

Materials:

  • Indole

  • Togni's Reagent II (1-(Trifluoromethyl)-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d][2][7]iodoxole)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vial, add indole (1.0 equiv.), Togni's Reagent II (1.2 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-trifluoromethylindole.

Mechanism of Electrophilic Trifluoromethylation

The mechanism of electrophilic trifluoromethylation can be nuanced, often involving a single-electron transfer (SET) pathway to generate a trifluoromethyl radical, especially when transition metal catalysts are employed.

G cluster_0 Catalytic Cycle CuI Cu(I) CuII_CF3 Cu(II)-CF₃ CuI->CuII_CF3 SET Togni Togni's Reagent (I(III)-CF₃) Togni->CuII_CF3 Oxidative Addition I_I Iodoarene Togni->I_I Reduction CuIII_CF3 Cu(III)-CF₃ CuII_CF3->CuIII_CF3 Oxidation CuIII_CF3->CuI Reductive Elimination Product 3-CF₃-Indole CuIII_CF3->Product Reductive Elimination Indole Indole Indole_Radical Indole Radical Cation Indole->Indole_Radical Oxidation by Cu(III) Indole_Radical->Product + •CF₃ caption Mechanism of Cu-Catalyzed Electrophilic Trifluoromethylation

Caption: Mechanism of Cu-Catalyzed Electrophilic Trifluoromethylation

III. Nucleophilic Trifluoromethylation: Harnessing the Power of the "CF₃⁻" Anion

Nucleophilic trifluoromethylation involves the addition of a trifluoromethyl anion or its equivalent to an electrophilic center, most commonly a carbonyl group or an imine.

The Ruppert-Prakash Reagent (TMSCF₃)

The most widely used nucleophilic trifluoromethylating agent is (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[8] It is a stable liquid that requires activation by a nucleophilic initiator, typically a fluoride source, to generate the reactive trifluoromethyl anion.[8]

Experimental Protocol: Nucleophilic Trifluoromethylation of a Ketone with TMSCF₃

This protocol describes the trifluoromethylation of an aromatic ketone, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • Aromatic ketone (e.g., acetophenone)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aromatic ketone (1.0 equiv.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF₃ (1.5 equiv.) via syringe.

  • Slowly add TBAF solution (0.1 equiv.) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl and stir for 30 minutes to hydrolyze the intermediate silyl ether.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the trifluoromethylated alcohol.

Mechanism of Nucleophilic Trifluoromethylation with TMSCF₃

The reaction proceeds through the formation of a hypervalent silicon intermediate, which then delivers the trifluoromethyl nucleophile to the electrophilic carbonyl carbon.

G cluster_0 Reaction Pathway TMSCF3 TMSCF₃ Hypervalent_Si [F-Si(CH₃)₃-CF₃]⁻ TMSCF3->Hypervalent_Si + F⁻ Fluoride F⁻ (from TBAF) Alkoxide_Intermediate R₂C(CF₃)O⁻ Hypervalent_Si->Alkoxide_Intermediate + R₂C=O TMSF TMS-F Ketone R₂C=O Silyl_Ether R₂C(CF₃)O-TMS Alkoxide_Intermediate->Silyl_Ether + TMS⁺ (from another TMSCF₃) Alcohol_Product R₂C(CF₃)OH Silyl_Ether->Alcohol_Product H₃O⁺ workup caption Mechanism of Nucleophilic Trifluoromethylation with TMSCF₃

Caption: Mechanism of Nucleophilic Trifluoromethylation with TMSCF₃

IV. Radical Trifluoromethylation: A Versatile Tool for C-H Functionalization

Radical trifluoromethylation has emerged as a powerful strategy for the direct functionalization of C-H bonds and unsaturated systems, offering mild reaction conditions and broad substrate scope.[3]

Langlois' Reagent (CF₃SO₂Na)

Sodium trifluoromethanesulfinate (CF₃SO₂Na), or Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical.[9][10][11] It is often used in conjunction with an oxidant, such as tert-butyl hydroperoxide (TBHP), or in photoredox catalytic cycles.[9]

Experimental Protocol: Radical Trifluoromethylation of a Heterocycle with Langlois' Reagent

This protocol illustrates the trifluoromethylation of an electron-deficient heterocycle, a challenging transformation for other methods.

Materials:

  • Heterocyclic substrate (e.g., 4-acetylpyridine)

  • Sodium trifluoromethanesulfinate (Langlois' reagent)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Dichloromethane (DCM)

  • Water (H₂O)

Procedure:

  • To a solution of the heterocyclic substrate (1.0 equiv.) in a 1:1 mixture of DCM and H₂O (0.2 M), add Langlois' reagent (3.0 equiv.).

  • Add TBHP (3.0 equiv.) dropwise to the vigorously stirred mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mechanism of Radical Trifluoromethylation with Langlois' Reagent

The reaction is initiated by the generation of the trifluoromethyl radical, which then adds to the heterocycle. Subsequent oxidation and deprotonation lead to the trifluoromethylated product.

G cluster_0 Radical Trifluoromethylation Workflow Start Start Generate_Radical Generate •CF₃ from Langlois' Reagent + Oxidant Start->Generate_Radical Add_to_Heterocycle Radical Addition to Heterocycle Generate_Radical->Add_to_Heterocycle Oxidize_Intermediate Oxidation of Radical Adduct Add_to_Heterocycle->Oxidize_Intermediate Deprotonate Deprotonation Oxidize_Intermediate->Deprotonate Product Trifluoromethylated Heterocycle Deprotonate->Product End End Product->End caption Workflow for Radical Trifluoromethylation of a Heterocycle

Caption: Workflow for Radical Trifluoromethylation of a Heterocycle

V. Case Studies: Trifluoromethylation in the Synthesis of Marketed Drugs

The practical utility of these trifluoromethylation strategies is best illustrated through their application in the synthesis of blockbuster pharmaceuticals.

Case Study 1: Celecoxib (Celebrex®)

Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group on its pyrazole ring. Its synthesis typically involves a Claisen condensation followed by a cyclocondensation.

Synthetic Step Involving Trifluoromethylation:

The key trifluoromethylated intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is prepared via a Claisen condensation between 4'-methylacetophenone and ethyl trifluoroacetate.[12][13]

Protocol Snippet (Claisen Condensation):

  • To a suspension of sodium hydride (NaH) in an aprotic solvent like toluene, add 4'-methylacetophenone.[12]

  • Slowly add ethyl trifluoroacetate to the mixture.[12]

  • Stir the reaction at a slightly elevated temperature (e.g., 60-65 °C) until the reaction is complete.[12]

  • Acidic workup provides the desired β-diketone.[12]

Case Study 2: Fluoxetine (Prozac®)

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), contains a trifluoromethyl group on its phenoxy ring. The synthesis often involves the introduction of the trifluoromethylphenoxy moiety via nucleophilic aromatic substitution.

Synthetic Step Involving Trifluoromethylated Building Block:

A key step is the reaction of a suitable precursor with 4-chlorobenzotrifluoride.[14]

Case Study 3: Sitagliptin (Januvia®)

Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, incorporates a trifluoromethyl group in its triazolopiperazine core. The synthesis often involves building the heterocyclic ring system from trifluoromethylated precursors.[7][12][15][16][17]

Case Study 4: Bicalutamide (Casodex®)

Bicalutamide, an antiandrogen for prostate cancer, features a trifluoromethyl group on one of its aromatic rings. Its synthesis starts from 4-cyano-3-(trifluoromethyl)aniline.[8][18][19][20][21]

VI. Late-Stage Trifluoromethylation: A Game-Changer in Drug Discovery

The ability to introduce a trifluoromethyl group at a late stage of a synthetic sequence is highly desirable as it allows for the rapid generation of analogs from advanced intermediates or even final drug compounds. Radical trifluoromethylation methods, particularly those employing photoredox catalysis, have shown exceptional promise in this area due to their mild conditions and high functional group tolerance.[1]

Examples of Late-Stage Trifluoromethylation:

  • Kinase Inhibitors: The direct C-H trifluoromethylation of complex kinase inhibitors has been demonstrated, enabling the exploration of structure-activity relationships around the trifluoromethyl group.

  • Natural Products: The trifluoromethylation of complex natural products like artemisinin has been explored to enhance their biological activity.

VII. Safety and Handling of Trifluoromethylating Reagents

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is paramount.

  • Hypervalent Iodine Reagents (e.g., Togni's Reagents): These compounds are potentially explosive, especially upon heating, and should be handled with appropriate precautions.[22]

  • (Trifluoromethyl)trimethylsilane (TMSCF₃): This is a highly flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[2]

  • Langlois' Reagent: While generally stable, the combination with strong oxidants can lead to exothermic reactions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

VIII. Conclusion and Future Outlook

The field of trifluoromethylation has witnessed remarkable progress, providing chemists with a diverse and powerful toolkit for the synthesis of trifluoromethylated pharmaceuticals. Electrophilic, nucleophilic, and radical methods each offer unique advantages, and the choice of strategy should be guided by the specific synthetic context. The continued development of more efficient, selective, and sustainable trifluoromethylation methodologies, particularly for late-stage functionalization, will undoubtedly accelerate the discovery of new and improved medicines. As our understanding of the underlying reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated and powerful tools for the precise installation of the trifluoromethyl group, further solidifying its status as a privileged motif in drug design.

References

A Researcher's Guide to the Reaction Kinetics of Substituted Benzaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the electronic and steric effects governing organic reactions is not merely academic—it is the cornerstone of rational molecular design and process optimization. This guide provides an in-depth, comparative analysis of the reaction kinetics of substituted benzaldehydes across a spectrum of fundamental organic transformations. Moving beyond a simple recitation of facts, we will dissect the causality behind the observed reactivity trends, grounded in experimental data and mechanistic principles.

The reactivity of the benzaldehyde scaffold is fundamentally dictated by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects, thereby modulating the rates of nucleophilic attack and subsequent reaction steps. This guide will explore these substituent effects in the context of several key reactions: the Cannizzaro reaction, the Benzoin condensation, the Wittig reaction, and Aldol-type (Claisen-Schmidt) and Knoevenagel condensations.

The Hammett Equation: Quantifying Substituent Effects

To provide a quantitative framework for our discussion, we will frequently refer to the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the reaction of a substituted benzaldehyde, k₀ is the rate constant for the reaction of unsubstituted benzaldehyde, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ (rho) is the reaction constant. The sign and magnitude of ρ provide critical insights into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups (EDGs) accelerate the reaction, pointing to the development of positive charge in the transition state.[1]

Comparative Reaction Kinetics of Substituted Benzaldehydes

The following sections will delve into the specific kinetic profiles of substituted benzaldehydes in various reactions. The data presented is a synthesis of literature findings and is intended to provide a comparative overview.

The Cannizzaro Reaction: A Disproportionation Driven by Hydride Transfer

The Cannizzaro reaction is a characteristic disproportionation of two molecules of a non-enolizable aldehyde, such as benzaldehyde, in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Consequently, electron-withdrawing groups on the benzaldehyde ring are anticipated to facilitate this initial attack and increase the reaction rate.[3]

The overall reaction follows third-order kinetics, being second order in aldehyde and first order in base.[2] The rate-determining step is the transfer of a hydride ion from the doubly charged anionic intermediate to a second molecule of the aldehyde.[3]

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Cannizzaro Reaction

Substituent (Position)Relative Rate Constant (k/k_H)
p-NO₂High
m-NO₂High
p-ClModerate
H1.00
p-CH₃Low
p-OCH₃Low
Benzoin Condensation: A Symphony of Nucleophilic Attack and Rearrangement

The benzoin condensation is a coupling reaction between two aromatic aldehydes, catalyzed by a nucleophile like cyanide or an N-heterocyclic carbene (NHC), to form an α-hydroxyketone.[5] The reaction mechanism involves the nucleophilic attack of the catalyst on the aldehyde, followed by a proton transfer and subsequent attack on a second aldehyde molecule.[5]

Kinetic studies have shown that with NHC catalysts, the reaction rate can be influenced by the electronic properties of the substituents on the catalyst itself. A positive Hammett ρ-value of +1.66 has been reported when varying the N-aryl substituent on a triazolium pre-catalyst, indicating that electron-withdrawing groups on the catalyst enhance the rate.[6] While the electronic effects of substituents on the benzaldehyde have a less pronounced influence on the reaction yield, strongly electrophilic aldehydes like p-nitrobenzaldehyde have been found to be the least reactive in some NHC-catalyzed systems.[7]

Table 2: Qualitative Reactivity of Substituted Benzaldehydes in the Benzoin Condensation

Substituent (Position)General Reactivity
Heteroaromatic AldehydesVery High
p-OCH₃Moderate
p-CH₃Moderate
HModerate
p-ClModerate
p-NO₂Low

Note: Reactivity is highly dependent on the specific catalyst and reaction conditions. The data presented is a general trend observed in some N-heterocyclic carbene-catalyzed reactions.[7]

The Wittig Reaction: A Powerful Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from an aldehyde or ketone and a phosphonium ylide. The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon. Therefore, the rate of the Wittig reaction is highly sensitive to the electrophilicity of the benzaldehyde.

Electron-withdrawing substituents on the benzaldehyde ring significantly accelerate the reaction by making the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups retard the reaction. This is reflected in a positive ρ value in Hammett plots.

Table 3: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes

Substituent (Position)Relative Rate Constant (k/k_H)
p-NO₂14.7
m-NO₂10.5
p-Cl2.75
H1.00
p-CH₃0.45

Data from a comparative guide on benzaldehyde reactivity.

Aldol-Type and Knoevenagel Condensations: The Role of Carbonyl Electrophilicity

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of a substituted benzaldehyde with a ketone, such as acetophenone, in the presence of a base.[8] Similarly, the Knoevenagel condensation is a nucleophilic addition of an active methylene compound, like malononitrile, to a carbonyl group.[9]

In both reactions, the initial and often rate-determining step is the nucleophilic attack on the benzaldehyde's carbonyl carbon. Consequently, the reaction rates are highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and often higher yields.[10][11] This is supported by a positive ρ value of 1.226 for the condensation of substituted benzaldehydes with Meldrum's acid, a Knoevenagel-type reaction.[10]

Table 4: Comparative Yields for Condensation Reactions of Substituted Benzaldehydes

Substituent (Position)Claisen-Schmidt Yield (%) with AcetophenoneKnoevenagel Yield (%) with Malononitrile
p-NO₂High99
m-NO₂High99
p-ClModerate-High84
HModerate95
p-CH₃Moderate-Low-
p-OCH₃Low94
p-N(CH₃)₂Very Low66

Yields are highly dependent on reaction conditions. Claisen-Schmidt data reflects general trends. Knoevenagel data is from specific studies with malononitrile.[12][13]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires careful experimental design and execution. The following are generalized protocols for monitoring the kinetics of the discussed reactions.

Protocol 1: Kinetic Analysis of the Wittig Reaction via UV-Vis Spectroscopy

This protocol outlines a method for determining the rate of the Wittig reaction by monitoring the disappearance of the benzaldehyde reactant using UV-Visible spectrophotometry.[14][15]

Materials:

  • Substituted benzaldehyde

  • Phosphonium ylide

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the substituted benzaldehyde and the phosphonium ylide of known concentrations in the chosen anhydrous solvent.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.

  • In a quartz cuvette, rapidly mix the benzaldehyde solution with the ylide solution, ensuring thorough mixing.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λ_max of the benzaldehyde, monitoring its decrease over time.

  • Continue data acquisition until the reaction is complete or for a sufficient duration to determine the initial rate.

  • The rate of the reaction can be determined by analyzing the change in absorbance over time, which is proportional to the change in concentration of the benzaldehyde.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Benzaldehyde & Ylide) equil Equilibrate Spectrophotometer & Solutions to Temperature prep_sol->equil mix Rapidly Mix Reactants in Cuvette equil->mix measure Record Absorbance at Benzaldehyde's λ_max over Time mix->measure analyze Analyze Absorbance vs. Time to Determine Reaction Rate measure->analyze

Caption: Workflow for kinetic analysis of the Wittig reaction using UV-Vis spectroscopy.

Protocol 2: Kinetic Monitoring of the Cannizzaro Reaction by NMR Spectroscopy

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to follow the kinetics of the Cannizzaro reaction by monitoring the disappearance of the benzaldehyde reactant and the appearance of the alcohol and carboxylate products.[16][17]

Materials:

  • Substituted benzaldehyde

  • Concentrated aqueous base (e.g., NaOH, KOH)

  • NMR solvent (e.g., D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a solution of the substituted benzaldehyde in the chosen NMR solvent in an NMR tube.

  • Add a known amount of a suitable internal standard to the solution for quantitative analysis.

  • Acquire an initial ¹H NMR spectrum to establish the initial concentration of the benzaldehyde.

  • Initiate the reaction by adding a known amount of the concentrated base to the NMR tube, ensuring rapid and thorough mixing.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the aldehyde, alcohol, and carboxylate protons relative to the internal standard.

  • Plot the concentrations of the reactant and products as a function of time to determine the reaction rate.

G cluster_prep Sample Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Benzaldehyde Solution in NMR Tube with Internal Standard initial_scan Acquire Initial ¹H NMR Spectrum prep_sample->initial_scan add_base Initiate Reaction by Adding Base initial_scan->add_base acquire_spectra Acquire Series of ¹H NMR Spectra at Timed Intervals add_base->acquire_spectra process_spectra Process Spectra and Integrate Signals plot_data Plot Concentration vs. Time to Determine Rate process_spectra->plot_data

Caption: Workflow for kinetic monitoring of the Cannizzaro reaction using NMR spectroscopy.

Protocol 3: Kinetic Analysis of Benzoin and Condensation Reactions by HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of benzoin and other condensation reactions by separating and quantifying the reactants and products over time.[6][18]

Materials:

  • Substituted benzaldehyde

  • Other reactant (e.g., another benzaldehyde, ketone, active methylene compound)

  • Catalyst (e.g., cyanide, NHC, base)

  • Solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Quenching agent (if necessary)

Procedure:

  • Develop an HPLC method capable of separating the starting materials, products, and any significant byproducts.

  • Prepare a reaction mixture containing the substituted benzaldehyde, the other reactant, and the solvent in a thermostatted reaction vessel.

  • Initiate the reaction by adding the catalyst.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (if necessary, e.g., by adding an acid to neutralize a basic catalyst).

  • Dilute the quenched aliquot with the HPLC mobile phase and inject it into the HPLC system.

  • Record the chromatogram and determine the concentrations of the reactants and products by comparing their peak areas to those of standard solutions.

  • Plot the concentrations as a function of time to determine the reaction kinetics.

G cluster_prep Method Development & Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis develop_hplc Develop HPLC Separation Method setup_reaction Set up Thermostatted Reaction Mixture develop_hplc->setup_reaction initiate_reaction Initiate Reaction with Catalyst setup_reaction->initiate_reaction sample_quench Withdraw and Quench Aliquots at Timed Intervals initiate_reaction->sample_quench inject_hplc Inject Samples into HPLC sample_quench->inject_hplc analyze_data Determine Concentrations and Plot vs. Time for Kinetics inject_hplc->analyze_data

Caption: General workflow for kinetic analysis of condensation reactions using HPLC.

Mechanistic Insights from Kinetic Data

The collective kinetic data provides a clear and consistent picture of the factors governing the reactivity of substituted benzaldehydes. The rates of reactions involving nucleophilic attack at the carbonyl carbon are universally accelerated by electron-withdrawing substituents and decelerated by electron-donating substituents. This is a direct consequence of the substituent's ability to modulate the partial positive charge on the carbonyl carbon.

The Hammett analysis further refines this understanding. The positive ρ values observed for the Wittig reaction and Knoevenagel-type condensations provide strong evidence for a transition state with a significant buildup of negative charge, consistent with the proposed mechanisms involving nucleophilic attack as the rate-determining step.

Conclusion

This guide has provided a comparative analysis of the reaction kinetics of substituted benzaldehydes in several fundamental organic reactions. By presenting experimental data and detailed protocols, we have aimed to equip researchers with the knowledge to predict and control the outcomes of their reactions. The principles discussed herein are not only applicable to the specific reactions covered but can be extended to a wide range of other transformations involving benzaldehydes and other aromatic carbonyl compounds. A thorough understanding of these kinetic principles is indispensable for the rational design of synthetic strategies in drug discovery and development.

References

A Comparative Guide to the Structural Activity Relationship of 4-Methoxy-2-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Advantage of the 4-Methoxy-2-(trifluoromethyl)phenyl Scaffold

The core scaffold of 4-Methoxy-2-(trifluoromethyl)benzaldehyde presents a unique combination of electronic and steric properties conducive to drug design. The trifluoromethyl (-CF3) group is a well-established bioisostere for other functional groups and is known to enhance metabolic stability and membrane permeability of drug candidates.[1][2] The methoxy (-OCH3) group can act as a hydrogen bond acceptor, potentially influencing binding affinity to biological targets. The aldehyde functional group provides a reactive handle for the straightforward synthesis of a diverse library of derivatives.

This guide will compare and contrast three principal classes of derivatives accessible from this starting material, providing a framework for researchers to rationally design compounds with desired pharmacological profiles.

Comparative Analysis of Derivative Classes

The aldehyde functionality of this compound is readily derivatized through condensation reactions. We will explore three common and pharmacologically significant classes of derivatives: Schiff bases, hydrazones, and chalcones.

Schiff Base Derivatives: Versatile Antimicrobial and Anticancer Agents

Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde. The resulting imine linkage is a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of activities including antimicrobial, antifungal, and anticancer effects.[3][4][5][6][7][8][9]

Structural Activity Relationship Insights:

The biological activity of Schiff bases derived from this compound is critically dependent on the nature of the substituent (R-group) introduced from the primary amine.

  • Aromatic vs. Aliphatic R-groups: Aromatic amines generally lead to more stable Schiff bases due to conjugation. The electronic properties of substituents on this aromatic ring significantly modulate activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the amine's aromatic ring can enhance antimicrobial and anticancer activity. Conversely, electron-donating groups (e.g., hydroxyl, methoxy) can also confer significant activity, often through different mechanisms.

  • Heterocyclic Moieties: Incorporating heterocyclic rings (e.g., pyridine, thiazole, triazole) can introduce additional binding interactions and improve the pharmacological profile of the molecule.[4][10]

Table 1: Predicted Activity Trends for Schiff Base Derivatives

R-Group on AminePredicted Biological ActivityRationale
4-chloroanilineEnhanced antibacterial activityHalogen substitution often increases lipophilicity and membrane permeability.
4-aminophenolPotent antifungal and antioxidant activityThe phenolic hydroxyl group can participate in hydrogen bonding and radical scavenging.
2-aminothiazoleBroad-spectrum antimicrobial and potential anticancer activityThe thiazole ring is a known pharmacophore in many approved drugs.[10]
4-aminobenzoic acidPotential for specific enzyme inhibitionThe carboxylic acid moiety can act as a key binding group in enzyme active sites.
Hydrazone Derivatives: Potent Enzyme Inhibitors

Hydrazones are synthesized by the reaction of aldehydes with hydrazides. The resulting -C=N-NH-C=O scaffold is a prominent feature in compounds with a broad range of bioactivities, including anti-inflammatory, anticonvulsant, and notably, enzyme inhibitory effects, such as the inhibition of cholinesterases.[11][12][13]

Structural Activity Relationship Insights:

The SAR of hydrazones is influenced by substituents on both the benzaldehyde and the hydrazide moieties. For derivatives of this compound, the key to modulating activity lies in the choice of the hydrazide.

  • Aroylhydrazides: Using different aroylhydrazides allows for the introduction of a second aromatic ring, providing a scaffold for further functionalization. Substituents on this ring can influence binding affinity and selectivity. For instance, a trifluoromethyl group on the benzohydrazide part has been shown to be effective in cholinesterase inhibition.[14]

  • Heterocyclic Hydrazides: Hydrazides containing heterocyclic cores (e.g., isoniazid) can lead to potent antimicrobial agents, particularly antitubercular compounds.[11]

  • Aliphatic vs. Aromatic Hydrazides: The nature of the R' group in the hydrazide (R'-CO-NH-NH2) can impact the overall lipophilicity and steric profile of the final molecule.

Table 2: Predicted Activity Trends for Hydrazone Derivatives

Hydrazide ReactantPredicted Biological ActivityRationale
4-(trifluoromethyl)benzohydrazidePotent acetylcholinesterase (AChE) inhibitionThe trifluoromethyl group is a known contributor to AChE inhibitory activity.[14]
Isonicotinohydrazide (Isoniazid)Potent antitubercular activityThe pyridine ring is a key feature of the antitubercular drug isoniazid.[11]
4-HydroxybenzohydrazideAnti-inflammatory and antioxidant activityThe phenolic hydroxyl group can engage in hydrogen bonding and redox reactions.
Acetic hydrazideGeneral antimicrobial activitySimple aliphatic hydrazones can exhibit broad-spectrum bioactivity.
Chalcone Derivatives: Promising Anticancer and Anti-inflammatory Agents

Chalcones are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. The resulting α,β-unsaturated ketone system is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting potent anticancer and anti-inflammatory properties, often through the inhibition of pathways like NF-κB.[15][16][17]

Structural Activity Relationship Insights:

For chalcones derived from this compound (forming Ring B of the chalcone), the SAR is determined by the substituents on the acetophenone-derived ring (Ring A).

  • Methoxy and Hydroxyl Groups: The presence and position of methoxy and hydroxyl groups on Ring A are critical for activity. Multiple methoxy groups, particularly in a 3,4,5-trimethoxy pattern, are associated with potent antitubulin and anticancer effects.[18]

  • Halogen Substituents: Halogens on either ring can enhance the lipophilicity and potency of chalcones.

  • Heterocyclic Analogues: Replacing the acetophenone with a heterocyclic methyl ketone (e.g., 2-acetylpyridine) can lead to chalcones with altered pharmacological profiles and improved drug-like properties.

Table 3: Predicted Activity Trends for Chalcone Derivatives

Acetophenone ReactantPredicted Biological ActivityRationale
4'-hydroxyacetophenonePotent anti-inflammatory and NF-κB inhibitionThe hydroxyl group is a common feature in anti-inflammatory chalcones.[16]
3',4',5'-trimethoxyacetophenoneStrong anticancer (antitubulin) activityThis substitution pattern mimics the A-ring of the potent tubulin inhibitor combretastatin A-4.[18]
4'-chloroacetophenoneEnhanced cytotoxic activity in cancer cell linesHalogen substitution can increase potency.
2-acetylfuranBroad-spectrum antimicrobial and anticancer activityThe furan ring can act as a bioisostere for a phenyl ring, offering different physicochemical properties.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of representative derivatives and a standard protocol for evaluating their biological activity.

Synthesis Workflows

The synthesis of these derivatives is typically straightforward, relying on well-established condensation reactions.

G cluster_start Starting Material cluster_schiff Schiff Base Synthesis cluster_hydrazone Hydrazone Synthesis cluster_chalcone Chalcone Synthesis start This compound solvent1 Ethanol, Acetic Acid (cat.) Reflux, 2-4h start->solvent1 Condensation solvent2 Ethanol Reflux, 4-6h start->solvent2 Condensation solvent3 Ethanol, aq. NaOH Stir at RT, 12-24h start->solvent3 Claisen-Schmidt Condensation amine Primary Amine (R-NH2) amine->solvent1 schiff Schiff Base Derivative solvent1->schiff hydrazide Hydrazide (R'-CONHNH2) hydrazide->solvent2 hydrazone Hydrazone Derivative solvent2->hydrazone acetophenone Acetophenone (R''-COCH3) acetophenone->solvent3 chalcone Chalcone Derivative solvent3->chalcone

Caption: General workflows for the synthesis of derivatives.

Protocol 1: General Synthesis of a Schiff Base Derivative

  • Dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Add the desired primary amine (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a condenser and reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: General Synthesis of a Hydrazone Derivative

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Add the appropriate hydrazide (1.0 mmol) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to yield the pure hydrazone.

  • Confirm the structure of the synthesized compound by spectroscopic methods.

Protocol 3: General Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)

  • Dissolve this compound (1.0 mmol) and the desired acetophenone (1.0 mmol) in 15 mL of ethanol in an Erlenmeyer flask.

  • While stirring at room temperature, add 5 mL of an aqueous sodium hydroxide solution (10-20%) dropwise.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate usually indicates product formation.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude chalcone from ethanol.

  • Characterize the purified product using appropriate spectroscopic techniques.

Biological Evaluation Workflow

A crucial step after synthesis is the evaluation of biological activity. A common primary screen is to assess the cytotoxicity of the compounds against cancer cell lines or their inhibitory activity against microbial growth.

G cluster_synthesis Synthesis & Purification cluster_screening Primary Biological Screening cluster_assay Activity/Viability Assay cluster_analysis Data Analysis synthesis Synthesized Derivatives (Schiff Bases, Hydrazones, Chalcones) assay_prep Prepare Stock Solutions (e.g., in DMSO) synthesis->assay_prep treatment Treat Cells with Derivative Concentrations assay_prep->treatment cell_culture Cell Culture (Cancer or Microbial) cell_culture->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay (Cytotoxicity) or MIC Assay (Antimicrobial) incubation->mtt readout Spectrophotometric Readout mtt->readout data Calculate IC50 or MIC values readout->data sar Establish Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for biological evaluation of synthesized derivatives.

Protocol 4: MTT Assay for Cytotoxicity Evaluation

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion

This compound is a promising scaffold for the development of novel bioactive compounds. By leveraging straightforward condensation reactions, diverse libraries of Schiff bases, hydrazones, and chalcones can be synthesized. The structural activity relationships discussed in this guide, derived from extensive studies on related compounds, provide a rational basis for the design of derivatives with enhanced anticancer, antimicrobial, or anti-inflammatory properties. The provided experimental protocols offer a practical starting point for researchers to synthesize and evaluate these promising molecules, paving the way for the discovery of new therapeutic agents.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research, discovery, and drug development, the lifecycle of a chemical reagent extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methoxy-2-(trifluoromethyl)benzaldehyde, moving beyond simple instruction to explain the critical reasoning behind each procedural step.

Hazard Profile & Risk Assessment: Understanding the Compound

Effective disposal begins with a thorough understanding of the material's intrinsic hazards. This compound is a substituted aromatic aldehyde. Its risk profile is derived from the combined properties of the benzaldehyde functional group and the trifluoromethyl substituent.

  • Aldehyde Group: Aldehydes are often irritants to the skin, eyes, and respiratory system.[1][2]

  • Trifluoromethyl Group: This group is highly stable, but its presence categorizes the waste as halogenated. Upon combustion, trifluoromethyl compounds can produce hazardous byproducts, including hydrogen fluoride.[3] This is a critical consideration for final disposal, necessitating high-temperature incineration at a specialized facility.

Based on safety data for the compound and structurally similar chemicals, the following hazard classifications should be assumed.

Hazard Classification Category Primary Risk
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][5]
Aquatic ToxicityPotential HazardBenzaldehyde derivatives can be harmful or toxic to aquatic life.[1][6]

This risk profile dictates that this compound must be treated as a hazardous chemical waste and must never be disposed of via standard laboratory drains or municipal trash.[7][8]

Pre-Disposal Safety Protocol: Personal and Environmental Protection

Before handling any waste materials, establishing a controlled environment is paramount. All handling of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7][9]

The following Personal Protective Equipment (PPE) is mandatory.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact and irritation.[4][10]
Eye Protection Safety goggles and a face shield.Protects against splashes that can cause serious eye damage.[4][10]
Body Protection Chemical-resistant laboratory coat.Shields skin and personal clothing from contamination.[7]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions and ensures the waste stream is correctly profiled for the disposal facility.[10][11]

Step 1: Designate a Waste Container Use a dedicated, properly sealed hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[10] The container must be chemically compatible with the waste.

Step 2: Accurate and Clear Labeling The container must be clearly labeled with the words "Hazardous Waste" and the full, unambiguous chemical name: "This compound ".[10] Do not use abbreviations or chemical formulas. This ensures universal understanding and proper handling by all personnel and waste technicians.

Step 3: Segregate by Physical State

  • Solid Waste: Collect any solid residue, contaminated weigh boats, gloves, or pipette tips in a designated solid hazardous waste container.[7][10]

  • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate unless explicitly permitted by your EHS office.[10]

Step 4: Avoid Co-mingling of Incompatible Waste Crucially, do not mix this waste stream with other chemicals unless their compatibility has been verified.[10] Specifically, keep halogenated waste, such as this compound, separate from non-halogenated waste to facilitate proper disposal routing and cost management.

The Disposal Workflow: From Bench to Final Disposition

The following diagram illustrates the logical workflow for the disposal of this compound. This process ensures that every critical control point is addressed.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposition Identify Identify Waste: This compound SelectContainer Select Dedicated Hazardous Waste Container Identify->SelectContainer LabelContainer Label Accurately: 'Hazardous Waste' + Full Chemical Name SelectContainer->LabelContainer Segregate Segregate by State (Solid vs. Liquid) and Type (Halogenated) LabelContainer->Segregate Store Store Securely in Designated Waste Accumulation Area Segregate->Store ArrangePickup Arrange Pickup via EHS or Licensed Contractor Store->ArrangePickup FinalDisposal Transport to Approved Waste Disposal Plant (Incineration) ArrangePickup->FinalDisposal

Caption: Disposal workflow for this compound.

Final Steps:

  • Secure Storage: Once the waste container is sealed, store it in a designated, well-ventilated hazardous waste accumulation area, away from heat or ignition sources.[10]

  • Arrange for Collection: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[9] Provide them with an accurate description of the waste.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.[10]

  • Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial absorbent like Chemizorb®) to contain the spill.[8][10][11]

  • Clean Up: While wearing the full, appropriate PPE (See Section 2), carefully collect the absorbent material and place it into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area as recommended by your institution's safety protocols.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Regulatory Compliance

This guide provides a framework for safe handling. However, all disposal activities must be conducted in strict accordance with local, state, and federal regulations.[4][7] Your institution's Environmental Health and Safety office is the final authority on disposal procedures and regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.